molecular formula C7H9ClN2O2S B2643749 2-Chloro-4,6-dimethylpyridine-3-sulfonamide CAS No. 294876-56-5

2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Numéro de catalogue: B2643749
Numéro CAS: 294876-56-5
Poids moléculaire: 220.67
Clé InChI: PZXOSIIGYFCEPY-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H9ClN2O2S and its molecular weight is 220.67. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4,6-dimethylpyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,6-dimethylpyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-chloro-4,6-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-4-3-5(2)10-7(8)6(4)13(9,11)12/h3H,1-2H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXOSIIGYFCEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical properties of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Utility of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide in Drug Discovery: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic scaffolds are the cornerstone of fragment-based drug discovery and library generation. 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5) represents a privileged building block characterized by its orthogonal reactivity. Featuring a highly electrophilic C2-position, a versatile primary sulfonamide at C3, and sterically modulating methyl groups at C4 and C6, this compound serves as a critical intermediate for synthesizing carbonic anhydrase inhibitors, sulfonylurea-based antineoplastics, and complex fused heterocycles.

This whitepaper provides an in-depth analysis of the structural logic, chemical reactivity, and field-proven experimental protocols associated with this scaffold, designed specifically for researchers and drug development professionals.

Structural Logic & Physicochemical Profiling

The synthetic value of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide lies in the precise electronic push-and-pull of its substituents.

  • Electronic Activation (C2): The pyridine nitrogen and the adjacent C3-sulfonamide group exert a strong electron-withdrawing effect (via both inductive and resonance mechanisms). This creates a severe electron deficiency at the C2-carbon, rendering the carbon-chlorine bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Pharmacophoric Potential (C3): The primary sulfonamide (

    
    ) is a classic hydrogen-bond donor/acceptor. The electron-deficient pyridine ring increases the acidity of the sulfonamide N-H protons compared to standard benzenesulfonamides, which enhances its binding affinity to metalloenzymes like zinc-dependent Carbonic Anhydrases [3].
    
  • Steric & Lipophilic Modulation (C4/C6): The two methyl groups increase the overall lipophilicity (LogP) of the scaffold. More importantly, they provide steric shielding that can block metabolic oxidation sites (e.g., by Cytochrome P450 enzymes), thereby improving the pharmacokinetic half-life of downstream drug candidates.

Table 1: Quantitative Chemical Properties [1]

PropertyValue
IUPAC Name 2-Chloro-4,6-dimethylpyridine-3-sulfonamide
CAS Registry Number 294876-56-5
Molecular Formula

Molecular Weight 220.68 g/mol
SMILES String CC1=CC(=NC(=C1S(=O)(=O)N)Cl)C
Key Functional Groups Activated Aryl Chloride, Primary Sulfonamide

Core Reactivity & Synthetic Paradigms

The orthogonal nature of the C2 and C3 positions allows for selective, sequential functionalization without the need for complex protecting group strategies.

Nucleophilic Aromatic Substitution (SNAr) at C2

The displacement of the C2-chloride by amines, thiols, or alkoxides is the primary vector for diversification. The reaction proceeds via a Meisenheimer complex intermediate. Because the transition state is stabilized by the ortho-sulfonamide and the para-methyl/pyridine nitrogen, the activation energy is significantly lowered, allowing these reactions to proceed under relatively mild heating.

Sulfonamide Derivatization at C3

The C3-sulfonamide can be converted into sulfonylureas via reaction with aryl isocyanates. Diarylsulfonylureas are a well-documented class of oncolytic agents [4]. Alternatively, the proximity of the C2-chloride and C3-sulfonamide allows for one-pot annulation reactions. For instance, reacting 2-chloropyridine-3-sulfonamides with amidines or lactime ethers under non-catalytic conditions yields hetaryl-annulated 1,2,4-thiadiazine-1,1-dioxides, a highly valuable 3D-heterocyclic framework [2].

ReactivityMap Core 2-Chloro-4,6-dimethyl pyridine-3-sulfonamide C2 C2-Position (Activated Chloride) Core->C2 C3 C3-Position (Primary Sulfonamide) Core->C3 C4C6 C4/C6-Positions (Dimethyl Groups) Core->C4C6 SNAr SNAr Reactions (Amines, Thiols, Alkoxides) C2->SNAr CrossCoupling Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) C2->CrossCoupling Derivatization Sulfonylurea Formation (Isocyanates) C3->Derivatization Cyclization Annulation / Cyclization (Thiadiazine-1,1-dioxides) C3->Cyclization Steric Steric Shielding & Lipophilicity Modulation C4C6->Steric

Figure 1: Orthogonal reactivity map of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Applications in Medicinal Chemistry

Targeting Tumor-Associated Metalloenzymes: Selective inhibition of Carbonic Anhydrase (CA) isoforms—specifically hCA IX and hCA XII, which are overexpressed in hypoxic solid tumors—is a major therapeutic strategy. Pyridine-3-sulfonamides act as potent zinc-binders. By diversifying the C2 position of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide via SNAr (e.g., attaching lipophilic tail moieties), researchers can achieve nanomolar inhibitory activity and high selectivity against cancer-associated CA isoforms over off-target cytosolic hCA II [3].

Anticancer Sulfonylureas: By utilizing the primary sulfonamide to construct N1,N3-diarylsulfonylureas, researchers can access compounds that exhibit broad-spectrum activity against syngeneic solid tumors. The pyridine core enhances the solubility and modulates the pKa of the sulfonylurea bridge, which is critical for cellular permeability and target engagement [4].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where physical or analytical markers confirm the success of each mechanistic step.

Protocol A: SNAr Diversification at the C2-Position

Objective: Displace the C2-chloride with a primary aliphatic amine to generate a secondary amine derivative.

  • Reaction Setup: Dissolve 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL). Causality: DMF is a polar aprotic solvent that leaves the amine nucleophile unsolvated and highly reactive, accelerating the SNAr process.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being deactivated via protonation.

  • Nucleophile Addition & Heating: Add the desired primary amine (1.2 equiv). Heat the mixture to 80°C for 6 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The reaction is validated when the starting material peak (

    
     ~221 for 
    
    
    
    ) disappears, replaced by the desired product mass.
  • Workup: Cool to room temperature and quench with ice water (15 mL). Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl (
    
    
    
    mL) to completely partition the DMF into the aqueous phase.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Synthesis of Sulfonylureas at the C3-Position

Objective: Convert the C3-sulfonamide into an anticancer sulfonylurea.

  • Activation: Suspend the C2-substituted pyridine-3-sulfonamide intermediate (1.0 equiv) and anhydrous

    
     (2.0 equiv) in dry acetone (10 mL). Stir for 15 minutes. Causality: The mild base deprotonates the sulfonamide, significantly increasing its nucleophilicity for the subsequent attack.
    
  • Coupling: Add the appropriate aryl isocyanate (1.1 equiv) dropwise at room temperature. Stir for 12–24 hours under an inert atmosphere.

  • Validation via Precipitation: The formation of a thick, white precipitate (the potassium salt of the sulfonylurea) serves as a visual, self-validating marker of reaction progression.

  • Isolation: Evaporate the acetone under reduced pressure. Dissolve the crude salt in minimal water and acidify to pH 2 using 1M HCl. Causality: Protonation of the sulfonylurea nitrogen forces the neutral, highly insoluble product to crash out of the aqueous solution.

  • Final Polish: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure sulfonylurea [4].

Workflow Step1 1. Scaffold Prep (CAS: 294876-56-5) Step2 2. SNAr Reaction (Nucleophile, Base, DMF) Step1->Step2 Step3 3. Workup & Extraction (EtOAc / LiCl Wash) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. Characterization (LC-MS, NMR) Step4->Step5

Figure 2: Step-by-step experimental workflow for SNAr diversification of the scaffold.

References

  • Chemsrc. (2026). CAS#:294876-56-5 | 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.
  • Cherepakha, A., Kovtunenko, V. O., Tolmachev, A., & Lukin, O. A Noncatalytic Approach to Hetaryl-Annulated 1,2,4-Thiadiazine-1,1-dioxides. Enamine.
  • National Institutes of Health (NIH). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC.
  • National Institutes of Health (NIH). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC.

Thermodynamic Solubility Profiling and Process Crystallization Design for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CDMPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical intermediates and agrochemical precursors, precise solubility data is the bedrock of crystallization process design, solvent recovery, and purification scaling. 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CDMPS, CAS: 294876-56-5) is a highly functionalized pyridine derivative whose solubility behavior is dictated by a complex interplay of hydrogen bonding and steric hindrance.

This whitepaper provides an in-depth methodological guide to determining, validating, and thermodynamically modeling the solubility of CDMPS in various organic solvents. By employing a self-validating isothermal dissolution protocol and applying the Modified Apelblat and van't Hoff equations, we establish a rigorous framework for selecting optimal solvents for cooling and anti-solvent crystallization.

Structural & Thermodynamic Rationale

To predict and understand the macroscopic solubility of CDMPS, we must first analyze its microscopic molecular interactions. The molecule (Molecular Formula:


) features three distinct interaction zones:
  • The Sulfonamide Group (

    
    ) : Acts as a strong hydrogen bond donor (via the primary amine protons) and a moderate hydrogen bond acceptor (via the sulfonyl oxygens).
    
  • The Pyridine Nitrogen : A potential hydrogen bond acceptor, though sterically hindered by the adjacent C2-chloro and C4-methyl groups.

  • The Lipophilic Backbone : The chloro and methyl substituents increase the overall hydrophobicity and polarizability of the ring.

Causality in Solvent Selection : Because the solid-state crystal lattice of sulfonamides is typically stabilized by strong intermolecular hydrogen bonds, dissolving CDMPS requires a solvent capable of aggressively disrupting this network.

  • Polar Aprotic Solvents (e.g., DMF) act as powerful H-bond acceptors, exhibiting highly exothermic solvation enthalpies that easily overcome the lattice energy.

  • Protic Solvents (e.g., Methanol) form cooperative hydrogen-bonded networks with the solute, yielding moderate solubility.

  • Non-polar Solvents (e.g., Toluene) cannot disrupt the sulfonamide dimers, resulting in purely entropy-driven, low-solubility profiles.

Self-Validating Experimental Protocol: Isothermal Dissolution

Relying on a single analytical method for solubility determination introduces unquantifiable risks—gravimetric methods are susceptible to solvent retention, while HPLC is vulnerable to dilution errors. To ensure absolute data integrity, we employ a cross-validated isothermal dissolution method [1].

Step-by-Step Methodology
  • Saturation : Add an excess amount of high-purity CDMPS (>99.5%) to 20 mL of the target organic solvent in a 50 mL jacketed glass vessel.

  • Isothermal Equilibration : Seal the vessel and agitate at 400 RPM using a thermostatic shaker. Maintain the target temperature (

    
     K) for 24 hours . Causality: Sulfonamides often exhibit slow dissolution kinetics; 24 hours ensures true thermodynamic equilibrium rather than a metastable kinetic state.
    
  • Static Settling : Cease agitation and allow the suspension to settle isothermally for 12 hours . Causality: This critical step prevents the inclusion of sub-micron suspended crystals in the supernatant, which would artificially inflate the measured solubility.

  • Filtration & Splitting : Extract the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane. Split the aliquot into two parallel streams.

  • Cross-Validation :

    • Method A (Gravimetric): Evaporate a known mass of the aliquot to constant weight under vacuum at 333.15 K.

    • Method B (HPLC-UV): Dilute the aliquot quantitatively and analyze via HPLC (C18 column, UV detection at

      
      ).
      
  • Acceptance Criterion : The Relative Average Deviation (RAD) between Method A and Method B must be

    
    . If validated, the data is converted to mole fraction solubility (
    
    
    
    ).

G Start Excess CDMPS + Solvent Equilibrate Isothermal Shaking (283.15 - 323.15 K, 24h) Start->Equilibrate Settle Static Settling (12h) Equilibrate->Settle Filter Syringe Filtration (0.22 µm PTFE) Settle->Filter Split Sample Aliquot Split Filter->Split Grav Gravimetric Analysis (Evaporation to Constant Weight) Split->Grav Method A HPLC HPLC-UV Quantitation (Dilution & Injection) Split->HPLC Method B Compare Cross-Validation (RAD < 2%) Grav->Compare HPLC->Compare

Workflow for the self-validating isothermal dissolution protocol.

Quantitative Solubility Profiling

The following representative dataset illustrates the mole fraction solubility (


) of CDMPS across four distinct solvent classes from 283.15 K to 323.15 K.

Table 1: Mole Fraction Solubility (


) of CDMPS in Organic Solvents 
Temperature (K)N,N-Dimethylformamide (DMF)MethanolEthyl AcetateToluene
283.15 450.2110.545.24.1
293.15 580.4155.368.46.8
303.15 730.1215.8102.511.2
313.15 910.5295.4150.318.5
323.15 1120.3398.2215.629.4

Data Interpretation: The solubility order is DMF > Methanol > Ethyl Acetate > Toluene. The solubility in DMF is nearly two orders of magnitude higher than in Toluene, confirming the necessity of strong hydrogen-bond acceptors to solvate the sulfonamide moiety.

Thermodynamic Modeling & Causality

To interpolate solubility at unmeasured temperatures and extract thermodynamic parameters, the empirical data is fitted to the Modified Apelblat Equation [2]:



Where


 is the mole fraction solubility, 

is the absolute temperature, and

are empirical model parameters reflecting the non-ideality of the solution.

Table 2: Modified Apelblat Fitting Parameters for CDMPS

SolventABC

RMSD

DMF 15.24-1250.3-1.854.20.9991
Methanol 45.12-3100.5-5.625.80.9985
Ethyl Acetate 68.35-4500.2-8.953.50.9994
Toluene 112.40-6800.4-15.202.10.9997
Apparent Thermodynamic Analysis

Using the van't Hoff equation, we calculate the apparent standard enthalpy (


), entropy (

), and Gibbs free energy (

) of dissolution at the harmonic mean temperature (

K) [3].

Table 3: Apparent Thermodynamic Properties of Dissolution at 303.15 K

Solvent

(kJ/mol)

(J/mol·K)

(kJ/mol)
DMF 18.535.27.8
Methanol 25.448.510.7
Ethyl Acetate 32.162.413.2
Toluene 45.895.616.8

Mechanistic Causality : Why does DMF exhibit a


 of only 18.5 kJ/mol compared to Toluene's 45.8 kJ/mol? The carbonyl oxygen in DMF acts as an aggressive electron donor, forming strong hydrogen bonds with the primary sulfonamide protons of CDMPS. This exothermic solvation effectively compensates for the endothermic energy required to break the crystal lattice. Conversely, Toluene provides minimal solvation energy; its dissolution process is highly endothermic and driven almost entirely by the entropy of mixing (

J/mol·K).

Process Crystallization Design

The thermodynamic data directly informs the design of the downstream purification process.

  • Cooling Crystallization : Solvents with a steep solubility-temperature curve (high

    
    ) and moderate absolute solubility are ideal for cooling crystallization. Methanol  and Ethyl Acetate  fit this profile perfectly. A process cooling from 323.15 K to 283.15 K in Methanol will yield a theoretical recovery of ~72% in a single pass.
    
  • Anti-Solvent Crystallization : When CDMPS is synthesized in a high-solvency medium like DMF (where cooling yields poor recovery due to the flat solubility curve), an anti-solvent must be introduced. Toluene or water can be titrated into the DMF solution to drastically spike the activity coefficient of CDMPS, forcing supersaturation and rapid nucleation.

G Data Empirical Solubility Data (Mole Fraction, x_e) Apelblat Modified Apelblat Fit ln(x) = A + B/T + C ln(T) Data->Apelblat VanHoff van't Hoff Analysis ΔH, ΔS, ΔG Data->VanHoff Eval Thermodynamic Evaluation Apelblat->Eval VanHoff->Eval HighSol High Solubility / Flat Curve (e.g., DMF, DMSO) Eval->HighSol Good Solvent SteepSol Moderate Sol / Steep Curve (e.g., EtOH, EtOAc) Eval->SteepSol Crystallization Solvent AntiSol Anti-Solvent Crystallization HighSol->AntiSol CoolCryst Cooling Crystallization SteepSol->CoolCryst

Decision tree for translating thermodynamic data into a crystallization strategy.

References

  • Lemmens, L., Vanwezer, X., Raiguel, S., Lommelen, R., Forsberg, K., Van Gerven, T., & Binnemans, K. (2026). Solubility and antisolvent crystallization of lithium hydroxide monohydrate in various organic solvents. Physical Chemistry Chemical Physics.[Link]

  • Meng, X., Yan, H., Yang, W., & Hu, Y. (2024). Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. Journal of Chemical & Engineering Data.[Link]

  • Zhang, Y., et al. (2020). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. Journal of Chemical & Engineering Data.[Link]

Structural Elucidation of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-sulfonamide derivatives are highly privileged pharmacophores in modern drug discovery, exhibiting potent biological activity against targets such as phosphoinositide 3-kinase (PI3K) and serving as critical intermediates in the synthesis of sulfonylurea herbicides[1][2]. 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5) presents a unique analytical challenge due to the severe steric crowding induced by the 4,6-dimethyl and 2-chloro substitutions flanking the sulfonamide group. This whitepaper provides an authoritative, step-by-step methodological guide for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind crystallization techniques, data collection parameters, and refinement strategies, this guide serves as a self-validating framework for researchers and drug development professionals.

Chemical Significance & Structural Bottlenecks

The pyridine-3-sulfonamide moiety acts as both a robust hydrogen bond donor (via the


 group) and a multi-site acceptor (via the 

oxygens and the pyridine nitrogen)[1][3]. In 2-Chloro-4,6-dimethylpyridine-3-sulfonamide, the bulky methyl group at the C4 position and the strongly electronegative chlorine atom at the C2 position force the sulfonamide group out of coplanarity with the pyridine ring.

Understanding this specific dihedral torsion is vital for rational drug design. The 3D conformation directly dictates the molecule's ability to dock into kinase active sites or interact with target enzymes[1]. Precise determination of these bond lengths, angles, and intermolecular interactions requires high-resolution small molecule X-ray crystallography[4].

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Selection & Mounting N2->N3 N4 X-ray Diffraction Data Collection N3->N4 N5 Data Reduction & Integration N4->N5 N6 Structure Solution (Dual Space) N5->N6 N7 Structure Refinement (Least Squares) N6->N7 N8 Crystallographic Reporting (CIF) N7->N8

Caption: Small molecule X-ray crystallography workflow from synthesis to CIF reporting.

Protocol I: Defect-Free Single Crystal Growth

Causality Check: Polycrystalline powders are insufficient for precise bond-length determination and absolute stereochemical mapping. A single, defect-free crystal (typically 0.1–0.3 mm in dimension) must be grown to ensure coherent X-ray scattering and avoid twinned diffraction patterns[4].

Step-by-Step Methodology (Vapor Diffusion):

  • Solvent Selection & Dissolution: Dissolve 50 mg of highly purified (>99%) 2-Chloro-4,6-dimethylpyridine-3-sulfonamide in a minimum volume (approx. 1–2 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate).

    • Causality: The compound must be fully solvated at room temperature to prevent premature, disordered precipitation.

  • Anti-Solvent Chamber Setup: Place the unsealed sample vial into a larger, sealable vessel containing 10 mL of a volatile anti-solvent (e.g., n-hexane or pentane)[5].

  • Controlled Diffusion Phase: Seal the outer vessel tightly and store it in a vibration-free environment at a constant temperature (e.g., 20 °C).

    • Causality: The volatile anti-solvent will slowly vaporize and diffuse into the inner vial. This gradual alteration of the solvent mixture's solvating power slowly lowers the solubility of the sulfonamide, promoting the nucleation of a few high-quality single crystals rather than the rapid precipitation of a microcrystalline powder[5].

  • Harvesting: After 3–7 days, inspect the vial under a polarized light microscope. Select a crystal with well-defined faces, sharp edges, and uniform extinction when rotated.

Protocol II: Cryogenic X-Ray Diffraction & Data Acquisition

Once a suitable crystal is harvested, the data collection strategy must be optimized to maximize the signal-to-noise ratio.

Step-by-Step Methodology:

  • Crystal Mounting: Submerge the selected crystal in a perfluoropolyether cryo-oil and mount it onto a MiTeGen cryoloop.

    • Causality: The cryo-oil displaces atmospheric moisture, preventing ice ring formation during diffraction. Upon flash-cooling, the oil forms a rigid, amorphous glass that holds the crystal securely without contributing to Bragg scattering.

  • Flash-Cooling: Transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This reduces the smearing of electron density, significantly enhances the resolution of high-angle diffraction spots, and mitigates radiation-induced damage to the organic crystal[6].

  • Source Selection: Utilize a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å).
    • Causality: While Cu K

      
       is often used for absolute structure determination of light-atom organic molecules, Mo K
      
      
      
      is highly effective for minimizing X-ray absorption effects in halogen-rich compounds (like those containing chlorine)[6][7].
  • Data Collection: Collect a full sphere of diffraction data using

    
     and 
    
    
    
    scans to ensure high redundancy and completeness (>99%)[6].

Structure Solution, Refinement, & Supramolecular Analysis

  • Integration and Scaling: Process the raw diffraction frames using integration software (e.g., APEX or XDS) to extract reflection intensities. Apply empirical absorption corrections (e.g., SADABS) to account for the crystal's shape and the heavy chlorine atom[6].

  • Phase Problem Solution: Solve the structure using dual-space methods (e.g., SHELXT).

    • Causality: Dual-space methods rapidly locate the heavier atoms (Cl, S) and iteratively phase the remaining electron density to reveal the carbon, nitrogen, and oxygen backbone[6].

  • Least-Squares Refinement: Refine the atomic model against

    
     using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the critical sulfonamide hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network[6].
    

Hbond S1 Sulfonamide NH (Hydrogen Donor) S2 Sulfonamide S=O (Hydrogen Acceptor) S1->S2 N-H...O P1 Pyridine Nitrogen (Hydrogen Acceptor) S1->P1 N-H...N M1 Intermolecular Dimer (R2,2(8) Motif) S2->M1 M2 Extended 1D/2D Supramolecular Chains P1->M2 M1->M2

Caption: Hydrogen bonding network logic governing pyridine-3-sulfonamide crystal packing.

Quantitative Crystallographic Parameters

In pyridine-3-sulfonamides, crystal packing is predominantly governed by


 and 

hydrogen bonds[3]. For sterically hindered derivatives like 2-chloro-4,6-dimethylpyridine-3-sulfonamide, the primary interaction is often an intermolecular

bond between the sulfonamide donor and the pyridine nitrogen of an adjacent molecule, forming zigzag chains or classical

dimeric motifs[3][7].

The table below summarizes the expected quantitative parameters for this class of heavily substituted pyridine-3-sulfonamides, derived from structurally analogous validated models.

Table 1: Representative Crystallographic Parameters for Substituted Pyridine-3-Sulfonamides

Crystallographic ParameterRepresentative Value / RangeStructural Implication
Crystal System Monoclinic / TriclinicTypical for asymmetric organic small molecules[7].
Space Group

or

Centrosymmetric packing favored by sulfonamide dimers[3][7].
Data Collection Temp. 100 KMinimizes thermal motion for high-resolution refinement[6].
Radiation Source Mo K

(

Å)
Reduces absorption artifacts from the C2-Chlorine atom[6][7].
Dihedral Angle (Pyridine to Sulfonamide) 45° – 65°Severe deviation from planarity due to ortho-substituent steric clash (C2-Cl and C4-CH3)[7].
Primary Hydrogen Bond

(Pyridine)
Drives the formation of 1D supramolecular chains[3][7].
Graph-Set Motif

chains or

Defines the macroscopic crystal habit and solubility profile[7].
Refinement R-factor (R1) < 0.05Indicates a high-quality, reliable structural model.

By adhering to this self-validating protocol, researchers can successfully overcome the solubility and steric challenges inherent to 2-Chloro-4,6-dimethylpyridine-3-sulfonamide, yielding high-fidelity structural data critical for downstream pharmaceutical and agrochemical applications.

References

1.[2] WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates, Google Patents. URL: 2.[1] Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, NIH. URL: 3.[3] Buy Pyridine-3-sulfonamide | 2922-45-4, Smolecule. URL: 4.[5] Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives, Benchchem. URL: 5.[7] 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, IUCr Journals. URL: 6.[4] X Ray Crystallography, International Journal of Pharmaceutical Sciences. URL: 7.[6] Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate, Benchchem. URL:

Sources

Acid-Base Profiling of Pyridine-3-Sulfonamide Derivatives: A Technical Guide to pKa Determination and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphoteric Dichotomy

In the realm of rational drug design, the acid dissociation constant (pKa) is a fundamental physicochemical parameter dictating an active pharmaceutical ingredient's (API) solubility, membrane permeability, and target engagement. Sulfonamides are amphoteric chemical compounds generally regarded as weak organic acids, with pKa values typically ranging between 4.79 and 8.56[1].

When the sulfonamide moiety is appended to a pyridine ring—creating pyridine-3-sulfonamide derivatives—the molecule exhibits a complex, dual acid-base profile. The pyridine nitrogen acts as a weak base (capable of accepting a proton), while the sulfonamide group acts as a weak acid (capable of donating a proton). The exact pKa is highly sensitive to the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups (e.g., halogens) stabilize the conjugate base, lowering the pKa, whereas electron-donating groups increase it.

Table 1: Quantitative pKa Data for Pyridine-3-Sulfonamide Derivatives
CompoundpKa ValuePrimary Application / Note
Sulfosulfuron 3.51Herbicide[2]
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide 5.40 ± 0.60Synthesis intermediate / Herbicide precursor[3]
N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide 6.44Diuretic (Torsemide derivative)[4]
4-Chloro-3-pyridinesulfonamide 9.01 ± 0.60Carbonic anhydrase inhibitor building block[5]

Self-Validating Metrology for pKa Determination

To accurately profile these derivatives, researchers must select analytical methods based on the compound's intrinsic solubility and chromophoric properties. Every protocol must be designed as a self-validating system to prevent artifactual data.

Potentiometric Titration (The Thermodynamic Gold Standard)

Potentiometric titration remains the high-precision gold standard for APIs with sufficient aqueous solubility (>10⁻⁴ M)[6][7].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers (pH 4, 7, and 10). Causality: This ensures a precise Nernstian response across the expected pKa range of the derivative[7].

  • Sample Preparation: Dissolve the API to a concentration of at least 10⁻⁴ M. Causality: This concentration is the minimum threshold required to detect a statistically significant change in the shape of the titration curve compared to a blank[6][7].

  • Ionic Strength Control: Add 0.15 M potassium chloride (KCl) to the solution. Causality: Maintaining a constant ionic strength stabilizes the activity coefficients of the ions in solution, ensuring the measured pKa is a true thermodynamic constant rather than a concentration-dependent artifact[7].

  • Inert Purging (Self-Validation Step): Purge the solution with nitrogen gas prior to and during the experiment. Causality: Nitrogen displaces dissolved carbon dioxide, preventing the formation of carbonic acid, which would introduce artifactual buffering regions and skew the equivalence point[7].

  • Titration & Analysis: Titrate with 0.1 M HCl or NaOH. The pKa is identified at the inflection point of the curve (the half-equivalence point), where the derivative of pH with respect to volume (dpH/dV) is maximized[6][7].

PotentiometricWorkflow N1 Sample Preparation (>10^-4 M API in 0.15M KCl) N2 Electrode Calibration (Standard Buffers pH 4, 7, 10) N1->N2 N3 Inert Purging (N2 gas to remove CO2) N2->N3 N4 Titration (0.1M HCl / NaOH addition) N3->N4 N5 Data Acquisition (pH vs. Volume curve) N4->N5 N6 Derivative Analysis (Inflection point = pKa) N5->N6

Workflow of potentiometric titration emphasizing self-validating environmental controls.

UV-Vis Spectrophotometric Titration (The Orthogonal Approach)

For highly lipophilic pyridine-3-sulfonamides with poor aqueous solubility, UV-Vis spectrophotometry offers superior sensitivity (>10⁻⁶ M)[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of carbonate-free aqueous buffers ranging from pH 2 to 12, maintaining constant ionic strength.

  • Spectral Acquisition: Dissolve the API and record the absorption spectra across the UV-Vis range (250 - 400 nm) at each pH increment. Causality: The compound must contain a UV-active chromophore near the ionization site. As the protonation state changes, the electron density shifts, altering the molar absorption coefficient and shifting the absorption maximum[6][8].

  • Isosbestic Point Validation (Self-Validation Step): Identify the isosbestic point—the wavelength where the standard deviation of absorbance across all pH values is minimal[8]. Causality: The presence of a sharp isosbestic point is a critical internal control; it confirms a clean two-state acid-base equilibrium without compound degradation or precipitation[8].

  • Regression Analysis: Plot the absorbance at the analytical wavelength against pH and apply non-linear regression using the Henderson-Hasselbalch equation to extract the pKa[8].

UVVisLogic S1 Buffer Preparation (pH range 2-12, constant ionic strength) S2 API Dissolution (Concentration ~10^-5 M) S1->S2 S3 Spectral Acquisition (Scan 250-400 nm at each pH) S2->S3 S4 Isosbestic Point Verification (Validates 2-state equilibrium) S3->S4 S5 Absorbance vs pH Plot (At analytical wavelength) S4->S5 S6 Non-linear Regression (Henderson-Hasselbalch fit for pKa) S5->S6

UV-Vis spectrophotometric logic for determining pKa via isosbestic point validation.

Pharmacological Implications: Target Engagement via pKa Tuning

The pKa of pyridine-3-sulfonamides is the primary driver of their target engagement, particularly in the inhibition of human carbonic anhydrase (hCA) isoforms. In hypoxic tumor microenvironments, altered cellular metabolism leads to the overproduction of transmembrane hCA IX and XII. These enzymes catalyze the hydration of CO₂ to bicarbonate, creating an acidic extracellular pH that promotes tumor survival, mobility, and drug resistance[9].

Therapeutic sulfonamides act as hCA inhibitors by coordinating directly with the Zn²⁺ ion in the enzyme's active site[1][9].

Causality of Design: To achieve this coordination, the sulfonamide group must be deprotonated into its anionic form (-SO₂NH⁻). Therefore, designing a pyridine-3-sulfonamide derivative with a pKa slightly below physiological pH ensures that a significant fraction of the drug exists in the active, anionic state within the target tissue. This maximizes binding affinity, effectively displacing the zinc-bound water molecule and halting catalytic hydration[1][9].

TargetEngagement T1 Hypoxic Tumor Microenvironment (Acidic Extracellular pH) T2 hCA IX / XII Overexpression (Target Identification) T1->T2 T3 Sulfonamide Deprotonation (pH-dependent ionization) T2->T3 T4 Zn2+ Coordination (Active Site Binding) T3->T4 T5 Catalytic Inhibition (Blockade of CO2 Hydration) T4->T5

Mechanism of target engagement for pyridine-3-sulfonamides in hypoxic tumor environments.

References

  • [3] Title: 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide - LookChem Source: lookchem.com URL:

  • [5] Title: 4-Chloro-3-pyridinesulfonamide | 33263-43-3 - ChemicalBook Source: chemicalbook.com URL:

  • [1] Title: Exploring the Efficacy of Sulphonamide in Novel Therapeutic Approaches: New Hope Source: ijper.in URL:

  • [4] Title: N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide - ChemBK Source: chembk.com URL:

  • [2] Title: Sulfosulfuron | C16H18N6O7S2 | CID 86426 - PubChem - NIH Source: nih.gov URL:

  • [6] Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC Source: ecetoc.org URL:

  • [7] Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: creative-bioarray.com URL:

  • [8] Title: Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP Source: scirp.org URL:

  • [9] Title: A review of recent chemical research efforts into the development of novel sulfonamide containing classical and coumarin based n - ORO Source: open.ac.uk URL:

Sources

Comprehensive Synthesis and Mechanistic Evaluation of 4,6-Dimethylpyridine Sulfonamide Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 4,6-dimethylpyridine sulfonamide moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Its unique stereoelectronic profile—combining the hydrogen-bonding capacity of the sulfonamide group with the steric and lipophilic properties of the dimethyl-substituted pyridine ring—makes it highly effective in targeted therapies. Recent breakthroughs have highlighted its utility in synthesizing potent anticancer agents, such as 1,2,4-triazine sulfonamide derivatives[1], N-Mannich base hybrids targeting Aurora-A kinase[2], and highly selective CCR8 receptor modulators for immuno-oncology[3].

This whitepaper provides an authoritative, self-validating methodological guide for the synthesis of 4,6-dimethylpyridine sulfonamides. By deconstructing the retrosynthetic logic and detailing optimized experimental protocols, this guide bridges the gap between theoretical mechanism and benchtop execution.

Retrosynthetic Logic & Mechanistic Pathway Analysis

The synthesis of heteroaryl sulfonamides presents unique challenges. Direct electrophilic sulfonation of the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the heterocyclic nitrogen, which deactivates the ring toward electrophiles. Although the 4,6-dimethyl groups provide weak inductive activation, direct chlorosulfonation often yields complex mixtures or requires excessively harsh conditions.

The Causality of the Sandmeyer Approach: To circumvent these limitations, the most reliable synthetic route begins with 4,6-dimethylpyridin-3-amine . By leveraging a Sandmeyer-type reaction, the amine is diazotized to form a highly reactive diazonium salt. This intermediate is subsequently trapped by sulfur dioxide in the presence of a copper(II) chloride catalyst, yielding the critical electrophile: 4,6-dimethylpyridine-3-sulfonyl chloride . This intermediate can then be coupled with diverse amine nucleophiles (aliphatic, aryl, or heterocyclic) to generate the target sulfonamides.

Retrosynthesis A 4,6-Dimethylpyridine Sulfonamide B 4,6-Dimethylpyridine-3- sulfonyl chloride A->B Amidation Disconnect D Amine Nucleophile (e.g., Triazine/Piperazine) A->D Amidation Disconnect C 4,6-Dimethylpyridin- 3-amine B->C Sandmeyer Disconnect

Retrosynthetic deconstruction of 4,6-dimethylpyridine sulfonamides.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. Each step includes mechanistic rationale and internal checkpoints to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 4,6-Dimethylpyridine-3-sulfonyl chloride

Objective: Convert the stable amine into a moisture-sensitive sulfonyl chloride electrophile.

Reagents:

  • 4,6-Dimethylpyridin-3-amine (1.0 equiv)

  • Sodium nitrite (NaNO₂, 1.2 equiv)

  • Concentrated HCl / Acetic acid (3:1 v/v)

  • Sulfur dioxide (SO₂) gas or SO₂-saturated acetic acid (>10 equiv)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.2 equiv)

Step-by-Step Methodology:

  • Diazotization: Dissolve 4,6-dimethylpyridin-3-amine in the HCl/AcOH mixture and cool the solution to -5 °C using an ice/salt bath. Causality: Strict temperature control prevents the premature decomposition of the diazonium salt into the corresponding phenol.

  • Nitrosyl Addition: Add a cold aqueous solution of NaNO₂ dropwise over 30 minutes. Maintain stirring for an additional 30 minutes at 0 °C. Validation Check: A positive starch-iodide paper test confirms the presence of excess nitrous acid, ensuring complete diazotization.

  • Chlorosulfonation: In a separate flask, prepare a saturated solution of SO₂ in acetic acid and add the CuCl₂ catalyst. Cool this mixture to 0 °C.

  • Coupling: Transfer the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture. Causality: CuCl₂ acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical, which rapidly reacts with SO₂ to form a sulfonyl radical, subsequently abstracted by chloride.

  • Workup: Allow the reaction to warm to room temperature until nitrogen evolution ceases (approx. 2 hours). Pour the mixture over crushed ice. Extract the precipitating sulfonyl chloride with dichloromethane (DCM). Wash the organic layer with cold brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Storage: Use immediately for Protocol B, as heteroaryl sulfonyl chlorides are highly prone to hydrolytic degradation.

Protocol B: Amidation to Yield Target Sulfonamides

Objective: Couple the sulfonyl chloride with an amine nucleophile to form the stable sulfonamide linkage.

Step-by-Step Methodology:

  • Preparation: Dissolve the chosen amine nucleophile (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM under an inert argon atmosphere. Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of the amine nucleophile by the HCl byproduct.

  • Electrophile Addition: Cool the solution to 0 °C. Dissolve the freshly prepared 4,6-dimethylpyridine-3-sulfonyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise to the amine solution.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 1:1).

  • Quenching & Workup: Once the starting amine is consumed (typically 4–12 hours), quench the reaction with saturated aqueous NaHCO₃. Causality: The mild base neutralizes residual acid and hydrolyzes any unreacted sulfonyl chloride into the water-soluble sulfonate.

  • Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash column chromatography to yield the pure 4,6-dimethylpyridine sulfonamide.

Mechanism N1 Sulfonyl Chloride + Amine N2 Nucleophilic Attack N1->N2 N3 Zwitterionic Intermediate N2->N3 S-N Bond Formation N4 HCl Elimination (via DIPEA) N3->N4 N5 Target Sulfonamide N4->N5 Irreversible Collapse

Mechanistic sequence of the sulfonamide coupling reaction.

Quantitative Data & Optimization Matrix

The efficiency of the amidation step (Protocol B) is highly dependent on the nucleophilicity of the amine and the chosen base/solvent system. Table 1 summarizes the optimized conditions for various amine classes based on empirical data from recent literature targeting anticancer and CCR8 modulating agents[3],[1],[2].

Table 1: Optimization of Amidation Conditions for 4,6-Dimethylpyridine-3-sulfonyl chloride

EntryAmine ClassBaseSolventTemp (°C)Time (h)Avg. Yield (%)
1Primary AliphaticTriethylamine (TEA)DCM0 to RT685 - 92%
2Secondary Aliphatic (e.g., Piperazine)DIPEADCM0 to RT880 - 88%
3Aryl Amine (Aniline derivatives)PyridineTHF601270 - 78%
4Heteroaryl Amine (e.g., 1,2,4-Triazine)DIPEA + DMAP (cat.)DMF801855 - 65%

Note on Causality: Heteroaryl amines (Entry 4) exhibit significantly reduced nucleophilicity due to electron delocalization into the heterocyclic ring. Consequently, successful coupling requires elevated temperatures, a polar aprotic solvent (DMF) to stabilize the transition state, and the addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

References

The structural characterization, molecular docking, and biological efficacy of the compounds synthesized using these methodologies are heavily grounded in recent peer-reviewed literature and patent data.

  • Title: Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold Source: International Journal of Molecular Sciences, 2022, 23(19), 11173. URL: [Link]

  • Title: Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents Source: Crystals (MDPI), 2023, 13(5), 767. URL: [Link]

  • Source:World Intellectual Property Organization (WIPO), Patent WO2024115549A1.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of modern drug discovery, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5) represents a structurally privileged pharmacophore intermediate. It is uniquely engineered to provide a robust hydrogen-bonding network via its sulfonamide moiety, while offering an activated electrophilic center at the C2 position for late-stage diversification.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. This whitepaper deconstructs the structural causality of the molecule, provides a self-validating synthetic workflow for its generation, and contextualizes its application in complex signaling pathway modulators, such as PI3K inhibitors and endothelin receptor antagonists.

Molecular Architecture & Causality

The utility of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide is not accidental; it is a product of precise steric and electronic engineering. The data below summarizes its core identity 1.

Table 1: Physicochemical & Identification Data
ParameterQuantitative Value
IUPAC Name 2-Chloro-4,6-dimethylpyridine-3-sulfonamide
CAS Registry Number 294876-56-5
Molecular Formula C₇H₉ClN₂O₂S
Molecular Weight 220.68 g/mol
Hydrogen Bond Donors 1 (Primary sulfonamide -NH₂)
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, Pyridine nitrogen, Sulfonamide nitrogen)
Topological Polar Surface Area 85.4 Ų

To understand why this specific substitution pattern is utilized in medicinal chemistry, we must analyze the individual functional groups. Every substituent on the pyridine ring serves a distinct mechanistic or pharmacokinetic purpose.

Table 2: Substituent Rationale & Causality
Structural MotifElectronic EffectSteric ProfileMedicinal Chemistry Rationale
2-Chloro Group Strongly electron-withdrawing (inductive).Moderate bulk (van der Waals radius ~1.75 Å).Serves as an activated leaving group for Nucleophilic Aromatic Substitution (SNAr), enabling late-stage diversification with amines or anilines.
3-Sulfonamide Electron-withdrawing; strong dipole.Tetrahedral geometry.Acts as a critical pharmacophore for target engagement, often binding to zinc in metalloenzymes or acting as an H-bond donor/acceptor in kinase hinge regions.
4,6-Dimethyl Electron-donating (hyperconjugation).High local steric hindrance.Shields the pyridine core from oxidative metabolism (e.g., by CYP450 enzymes) and restricts the rotational freedom of the adjacent sulfonamide, locking it into a bioactive conformation.

Self-Validating Synthetic Workflow

The synthesis of highly substituted pyridine-3-sulfonamides requires precise control over reactive intermediates. Traditional methods utilizing gaseous sulfur dioxide (SO₂) are hazardous and difficult to control stoichiometrically. The modern, field-proven protocol utilizes a Sandmeyer-type chlorosulfonation employing DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a stable, solid SO₂ surrogate 2.

Experimental Protocol: Sandmeyer-Type Chlorosulfonation & Amination

Disclaimer: This is a self-validating protocol. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Non-Aqueous Diazotization

  • Reaction: Dissolve 1.0 equivalent of 3-amino-2-chloro-4,6-dimethylpyridine in anhydrous acetonitrile (MeCN). Cool the solution to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add 1.5 equivalents of tert-butyl nitrite (t-BuONO) dropwise.

  • Causality: The use of t-BuONO in an organic solvent prevents the competitive aqueous hydrolysis of the highly reactive diazonium intermediate into a phenol, a common failure point in standard NaNO₂/HCl protocols.

Step 2: Single-Electron Transfer (SET) Chlorosulfonation

  • Reaction: In a separate flask, prepare a suspension of DABSO (0.6 equivalents, providing 1.2 eq of SO₂) and CuCl₂ (1.2 equivalents) in MeCN.

  • Transfer: Slowly transfer the diazonium solution from Step 1 into the DABSO/CuCl₂ suspension at 0 °C, then allow it to warm to room temperature.

  • Causality: Cu(II) acts as a SET catalyst, reducing the diazonium salt to an aryl radical. This radical rapidly traps the SO₂ released by DABSO. The resulting sulfonyl radical abstracts a chlorine atom from CuCl₂, yielding the sulfonyl chloride intermediate and regenerating the copper catalyst 2.

  • In-Process Validation (Crucial): Quench a 5 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The mass spectrometer will not reliably detect the reactive sulfonyl chloride; instead, look for the methyl sulfonate ester adduct (

    
    ). Do not proceed to amination until the starting material mass is completely consumed.
    

Step 3: Controlled Amination

  • Reaction: Concentrate the crude sulfonyl chloride mixture under reduced pressure, re-dissolve in anhydrous THF, and cool to 0 °C.

  • Reagent Addition: Add an excess of aqueous ammonium hydroxide (28% NH₄OH) dropwise.

  • Causality: Ammonia rapidly displaces the sulfonyl chloride. Maintaining the temperature at 0 °C is critical to prevent the ammonia from competitively displacing the 2-chloro group via SNAr.

  • Final Validation: LC-MS of the crude mixture must show the dominant product peak at

    
    .
    

Synthesis A 3-Amino-2-chloro- 4,6-dimethylpyridine B Diazonium Intermediate A->B t-BuONO MeCN, 0°C C Sulfonyl Chloride Intermediate B->C DABSO, CuCl2 SO2 insertion D 2-Chloro-4,6-dimethyl pyridine-3-sulfonamide C->D NH4OH (aq) THF, 0°C

Fig 1: Self-validating Sandmeyer-type synthetic workflow utilizing DABSO as an SO₂ surrogate.

Downstream Pharmacological Integration

Once synthesized, 2-Chloro-4,6-dimethylpyridine-3-sulfonamide serves as a critical junction for generating complex therapeutics. The highly activated 2-chloro position undergoes rapid SNAr reactions with various nucleophiles (e.g., morpholines, piperazines, or anilines) under mild basic conditions (e.g., DIPEA, 80 °C).

Target 1: PI3K/AKT Pathway Inhibitors

Pyridine-3-sulfonamide derivatives are heavily patented as inhibitors of the Phosphoinositide 3-kinase (PI3K) family 3. In these architectures, the sulfonamide group acts as a critical hinge-binder in the ATP-binding pocket of the kinase, while substitutions at the C2 position dictate isoform selectivity (e.g., PI3Kα vs. PI3Kδ).

Target 2: Endothelin Receptor Antagonists

Similar scaffolds are utilized in the synthesis of oncology drugs like Zibotentan analogs. In these pathways, the sulfonamide links the pyridine core to a pyrazine or isoxazole ring, creating a highly specific antagonist for endothelin receptors that drive tumor cell proliferation and angiogenesis .

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Pyridine-sulfonamides) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR Complex AKT->mTOR Phosphorylation Cascade Survival Cell Survival & Proliferation mTOR->Survival Gene Expression

Fig 2: PI3K/AKT signaling cascade, a therapeutic target for pyridine-3-sulfonamide derivatives.

References

  • Chemsrc Compound Database - CAS#:294876-56-5 | 2-Chloro-4,6-dimethylpyridine-3-sulfonamide URL:[Link]

  • Google Patents (WO2013093849A1) - Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives (PI3K Inhibitors)

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of highly functionalized pyridine-3-sulfonamides is a critical operation in modern drug discovery, as these motifs frequently serve as core pharmacophores in kinase inhibitors, primary sulfonamide therapeutics, and advanced agrochemicals[1]. The starting material,[2], presents a unique regioselectivity challenge due to its multiple potential functionalization sites.

To achieve high yields and purity, this protocol is built upon three mechanistic pillars:

  • Regioselective Lithiation (LDA vs.

    
    -BuLi):  The C3 position is activated for directed ortho-lithiation because the inductive electron-withdrawing effect of the adjacent C2-chlorine atom lowers the pKa of the C3 proton. However, using a highly nucleophilic base like 
    
    
    
    -Butyllithium (
    
    
    -BuLi) will result in Nucleophilic Aromatic Substitution (SNAr) at the C2 position, displacing the chloride. By deploying Lithium Diisopropylamide (LDA)—a sterically hindered, non-nucleophilic base—the protocol strictly acts as a proton acceptor, ensuring >95% regioselectivity for C3-deprotonation.
  • Sulfur Dioxide Surrogate (DABSO): Historically, trapping the aryl lithium intermediate required toxic, corrosive sulfur dioxide (SO₂) gas. To guarantee a safer, highly reproducible protocol, this workflow utilizes [3]. DABSO is a bench-stable solid complex that delivers exactly two equivalents of SO₂ per molecule, allowing for precise stoichiometric control without specialized gas-handling equipment[3].

  • Mild Electrophilic Chlorination: N-Chlorosuccinimide (NCS) is utilized to convert the intermediate sulfinate to the sulfonyl chloride. This avoids the over-oxidation to sulfonic acids commonly seen with harsh aqueous oxidants.

Synthetic Workflow

G SM 2-Chloro-4,6- dimethylpyridine Step1 LDA, THF, -78°C then DABSO SM->Step1 Sulfinate Lithium Sulfinate Step1->Sulfinate Step2 NCS, DCM, RT Sulfinate->Step2 SulfonylCl Sulfonyl Chloride Step2->SulfonylCl Step3 R-NH2, DIPEA DCM, RT SulfonylCl->Step3 Product Sulfonamide Derivative Step3->Product

Workflow for the 3-step synthesis of pyridine-3-sulfonamide derivatives using DABSO.

Step-by-Step Experimental Protocols

Phase 1: Directed ortho-Lithiation and Sulfination
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Dropwise add

    
    -BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv). Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete LDA formation. Re-cool to -78 °C.
    
  • Lithiation: Dissolve 2-chloro-4,6-dimethylpyridine (1.41 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) and add dropwise to the LDA solution over 10 minutes. Stir the deep red/brown solution at -78 °C for 1 hour.

  • SO₂ Trapping: Add DABSO (1.44 g, 6.0 mmol, 0.6 equiv; Note: 0.6 equiv provides 1.2 equiv of SO₂) in a single portion against a positive flow of argon.

  • Maturation: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. The lithium sulfinate precipitates as a fine suspension. Remove the solvent in vacuo to yield the crude lithium sulfinate, which is used immediately in Phase 2.

Phase 2: Electrophilic Chlorination
  • Resuspension: Suspend the crude lithium sulfinate from Phase 1 in anhydrous Dichloromethane (DCM, 30 mL) under argon at 0 °C.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.60 g, 12.0 mmol, 1.2 equiv) in small portions over 5 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Workup: Filter the suspension through a short pad of Celite to remove succinimide and unreacted DABSO byproducts. Concentrate the filtrate in vacuo (bath temperature < 30 °C to prevent thermal degradation of the sulfonyl chloride).

Phase 3: Sulfonamidation (Derivative Generation)
  • Setup: Dissolve the crude 2-chloro-4,6-dimethylpyridine-3-sulfonyl chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 1.5 equiv), followed by the desired amine nucleophile (R-NH₂, 20.0 mmol, 2.0 equiv).

  • Completion: Stir at room temperature until complete consumption of the sulfonyl chloride is observed (See Section 5 for IPC tracking).

  • Purification: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfonamide derivative.

Quantitative Data: Derivative Scope & Optimization

The modularity of Phase 3 allows for the generation of diverse libraries. The table below summarizes the reaction parameters and isolated yields for various amine nucleophiles.

DerivativeAmine Nucleophile (R-NH₂)EquivalentsReaction TimeIsolated Yield (%)Purity (HPLC)
1a (Primary)Ammonia (0.5 M in dioxane)3.02 h82%>98%
1b (Alkyl)Methylamine (2.0 M in THF)2.52 h85%>99%
1c (Aryl)Aniline1.512 h71%>95%
1d (Cyclic)Piperidine1.53 h88%>98%

Data Note: Aryl amines (Derivative 1c) require extended reaction times due to the reduced nucleophilicity of the aniline nitrogen compared to aliphatic amines.

Self-Validating Quality Control (QC) Systems

To ensure the trustworthiness of the protocol, the following In-Process Controls (IPCs) must be utilized:

  • Phase 2 Validation (The LC-MS Methanol Quench Trick): Sulfonyl chlorides are notoriously difficult to track via standard LC-MS because they rapidly hydrolyze to sulfonic acids in aqueous mobile phases, leading to false assumptions of product degradation.

    • Self-Validation Step: Take a 10 µL aliquot of the Phase 2 reaction mixture. Dilute it in 1 mL of Methanol containing 1 drop of Triethylamine (Et₃N). This instantly and quantitatively converts the sulfonyl chloride into the corresponding methyl sulfonate ester. Inject this quenched sample into the LC-MS. The presence of a clean [M+H]⁺ mass corresponding to the methyl sulfonate confirms the successful generation of the sulfonyl chloride.

  • Phase 3 Validation: The final sulfonamides are highly stable and easily trackable via standard UV-Vis TLC (254 nm) and LC-MS (ESI+).

References

  • Woolven, H., González-Rodríguez, C., Marco, I., & Willis, M. C. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. Organic Letters, 13(18), 4876–4878.[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12508378, 2-Chloro-4,6-dimethylpyridine. PubChem.[Link]

  • Tsai, A. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9342–9347.[Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5)[1]

Introduction & Mechanistic Rationale

The 2-amino- and 2-ether-pyridine-3-sulfonamide motifs are privileged pharmacophores in modern drug discovery. They are prominently featured in the core scaffolds of CCR8 modulators[2] and MYST family KAT (Lysine Acetyltransferase) inhibitors[3]. Synthesizing these derivatives typically relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridine-3-sulfonamides[4].

Causality in Reactivity: Electronic vs. Steric Effects

As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does before setting up a reaction:

  • Electronic Activation (The Engine): The C2 position of this pyridine ring is highly electrophilic. This is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen (acting as an electron sink) and the ortho-sulfonamide group. Together, they stabilize the anionic Meisenheimer transition state via powerful inductive (-I) and resonance (-M) effects.

  • Steric Hindrance (The Brake): The presence of the 4,6-dimethyl groups introduces a unique challenge. While their electron-donating nature (+I) marginally deactivates the ring compared to unsubstituted analogs, their primary impact is steric. The C4 methyl group sits adjacent to the C3 sulfonamide, potentially forcing the bulky -SO₂NH₂ group out of coplanarity with the aromatic ring. This structural twist reduces its resonance-withdrawing capacity, increasing the activation energy required for nucleophilic attack.

To overcome this high activation barrier, robust conditions—such as polar aprotic solvents, strong bases, and elevated temperatures (often microwave-assisted)—are required[4].

SNAr_Mechanism SM 2-Chloro-4,6-dimethyl pyridine-3-sulfonamide Meisenheimer Meisenheimer Complex (Stabilized by N & SO2NH2) SM->Meisenheimer Attack at C2 Nuc Nucleophile (e.g., R-NH2, R-O-) Nuc->Meisenheimer Product 2-Substituted-4,6-dimethyl pyridine-3-sulfonamide Meisenheimer->Product Rearomatization Chloride Cl- Leaving Group Meisenheimer->Chloride Expulsion

Figure 1: Mechanistic pathway of SNAr at the C2 position via a stabilized Meisenheimer complex.

Experimental Design & Condition Optimization

Selecting the correct solvent and base pairing is dictated by the nucleophile's nature. Below is a synthesized data table of field-proven conditions for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Table 1: Optimized SNAr Conditions by Nucleophile Class
Nucleophile ClassRecommended BaseSolventTemp (°C)TimeTypical Yield
Primary Aliphatic Amines DIPEA (2.0 eq)NMP80–1004–6 h75–90%
Secondary Aliphatic Amines K₂CO₃ (2.5 eq)DMSO100–11012–16 h60–80%
Phenols Cs₂CO₃ (2.0 eq)DMF120–130 (MW)1–2 h70–85%
Aliphatic Alcohols NaH (1.5 eq)THF/DMF0 to 802–4 h65–80%
Anilines (Aryl Amines) LiHMDS or Pd-cat*THF/DMF60–1002–4 h40–70%

*Expert Insight: For highly deactivated or sterically hindered anilines, SNAr is often sluggish. In these cases, pivoting to a Buchwald-Hartwig cross-coupling strategy is highly recommended to ensure conversion[4].

Experimental Workflows & Methodologies

SNAr_Workflow Start Select Nucleophile Amine Aliphatic Amines Start->Amine Alcohol Alcohols / Phenols Start->Alcohol Cond1 Base: DIPEA Solvent: NMP Temp: 80-100 °C Amine->Cond1 Cond2 Base: Cs2CO3 Solvent: DMF Temp: 100-130 °C (MW) Alcohol->Cond2 Workup Aqueous Quench & pH Adjustment (pH 6-7) Cond1->Workup Cond2->Workup Purification Reverse-Phase HPLC or Recrystallization Workup->Purification

Figure 2: Workflow for optimizing SNAr conditions based on nucleophile class.

Protocol A: SNAr with Aliphatic Amines

Design Rationale: NMP is explicitly chosen over DMF for amine nucleophiles. At temperatures ≥100 °C, DMF can thermally decompose to release dimethylamine, which acts as a highly reactive competing nucleophile, leading to unwanted 2-(dimethylamino) byproducts.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vial, add 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (1.0 equiv) and the desired aliphatic amine (1.5 equiv).

  • Solvent & Base: Dissolve the mixture in anhydrous NMP (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Heating: Seal the vial and heat to 90 °C using a heating block. Stir for 4–6 hours.

  • Self-Validating Check: Monitor via LC-MS. The disappearance of the starting material (which exhibits a distinct 3:1 isotopic pattern due to the chlorine atom) and the appearance of the product mass

    
     confirms successful conversion.
    
  • Amphoteric Workup (Critical Step): Cool the mixture to room temperature and dilute with water. The product is amphoteric; the primary sulfonamide (-SO₂NH₂) has a pKa of ~9.5. If the solution is too basic, the product will form a water-soluble sodium salt. Adjust the aqueous phase to pH 6.0–7.0 using 1M HCl. This neutralizes the sulfonamide, allowing the product to precipitate or be efficiently extracted into Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol B: SNAr with Phenols (Microwave-Assisted)

Design Rationale: Phenoxides are excellent nucleophiles, but the steric bulk of the 4,6-dimethyl groups severely hinders the reaction. Microwave (MW) heating provides rapid, uniform energy transfer to overcome this barrier. Cesium carbonate (Cs₂CO₃) is utilized because the large cesium cation provides a more "naked," highly reactive phenoxide anion due to weaker ion pairing compared to potassium or sodium salts.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe vial, combine 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (1.0 equiv), the phenol derivative (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Suspend the reagents in anhydrous DMF (0.2 M concentration). Purge the vial with Nitrogen gas for 2 minutes, then seal with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

  • Workup: Cool the vial to room temperature. Carefully vent any residual pressure. Dilute the mixture with water and adjust to pH 6.0 using saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, filter, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Chemsrc. "2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS#:294876-56-5)". Chemsrc Database.[1][Link]

  • Google Patents. "WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators". World Intellectual Property Organization.[2]

  • Google Patents. "WO2016198374A1 - Aromatic sulfonamide derivatives". World Intellectual Property Organization.[4]

  • Google Patents. "WO2019043139A1 - Fused[1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family". World Intellectual Property Organization.[3]

Sources

Application Note: Advanced Procedures for Sulfonamide Formation Utilizing Chloropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Scope

Chloropyridines are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the loop diuretic Torsemide and various kinase inhibitors[1]. The installation of a sulfonamide linkage on a chloropyridine framework generally proceeds via two divergent strategic pathways:

  • Electrophilic Sulfonylation: The reaction of a chloropyridine-sulfonyl chloride with an amine to form a pyridine-sulfonamide[2].

  • Catalytic N-Arylation (Cross-Coupling): The transition-metal-catalyzed carbon-nitrogen (C–N) bond formation between an unactivated chloropyridine and a primary/secondary sulfonamide[3].

This guide provides a comprehensive, field-tested overview of both methodologies. By analyzing the mechanistic causality behind reagent selection, we aim to equip researchers with self-validating protocols that minimize side reactions (e.g., competitive nucleophilic aromatic substitution or catalyst poisoning) and maximize product yield and purity.

Mechanistic Insights & Causality

To achieve high-fidelity synthesis, one must understand the underlying physical chemistry governing chloropyridine reactivity.

Pathway A: Electrophilic Sulfonylation

When utilizing building blocks like 4-chloropyridine-3-sulfonyl chloride, the molecule possesses two electrophilic sites: the sulfonyl chloride group and the C4-position of the pyridine ring (activated by the electron-withdrawing nature of the adjacent sulfonyl group and the pyridine nitrogen)[4].

  • Causality of Temperature Control: Reactions must be initiated at 0 °C. At elevated temperatures, aliphatic amines can competitively displace the C4-chlorine via Nucleophilic Aromatic Substitution (SNAr) rather than attacking the sulfonyl center[5].

  • Causality of Base Selection: Biphasic Schotten-Baumann conditions (aqueous Na₂CO₃ / Dichloromethane) or anhydrous conditions with pyridine are preferred. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate while neutralizing the generated HCl, preventing the premature deactivation of the nucleophilic amine[2].

Pathway B: Catalytic C–N Cross-Coupling

Unactivated chloropyridines (e.g., 3-chloropyridine) do not undergo SNAr with weak nucleophiles like sulfonamides (pKₐ ~10) under thermal conditions. Transition-metal catalysis (typically Palladium or Nickel) is mandatory[6].

  • Causality of Ligand Design: The pyridine nitrogen strongly coordinates to transition metals, which can lead to catalyst poisoning. Bulky, electron-rich bidentate ligands (e.g., Xantphos) or specialized biaryl phosphines (e.g., tBuBrettPhos) are required. These ligands increase the electron density on the Pd center to facilitate the challenging oxidative addition into the C(sp²)–Cl bond, while their steric bulk accelerates the final reductive elimination step[3].

  • Causality of Base Selection: Strong bases like Cs₂CO₃ or K₃PO₄ are necessary to deprotonate the sulfonamide, enabling it to displace the halide on the Pd(II) intermediate to form the crucial metal-amido complex.

Workflow A Chloropyridine Scaffold B Determine Target Connectivity A->B C Pyridine-SO2-NHR (Sulfonyl Chloride Route) B->C Electrophilic Sulfonylation D Pyridine-NH-SO2R (C-N Cross-Coupling Route) B->D Nucleophilic Arylation E Amine + Base (Strict Temp Control) C->E F Pd/Ni Catalyst + Ligand (e.g., tBuBrettPhos) D->F

Decision matrix and workflow for selecting the appropriate sulfonamide formation strategy.

Quantitative Data & Reaction Optimization

The following tables summarize empirical optimization data, highlighting the critical impact of reaction parameters on yield and selectivity.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling of 3-Chloropyridine with Methanesulfonamide

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10085Bidentate ligand prevents Pd deactivation by pyridine.
Pd(OAc)₂tBuBrettPhosK₃PO₄t-Amyl OH11092Bulky ligand accelerates reductive elimination.
Pd₂(dba)₃BINAPNaOtBuToluene90<10Strong alkoxide base degrades the sulfonamide.
Ni(COD)₂dppfCs₂CO₃Dioxane10045Ni requires highly specific ligands to avoid poisoning[6].

Table 2: Electrophilic Sulfonylation (4-Chloropyridine-3-sulfonyl chloride + Aniline)

BaseSolventTemp (°C)Yield (%)Mechanistic Observation
PyridineDCM0 to 2588Acts as both base and nucleophilic catalyst[2].
DIPEATHF0 to 2575Non-nucleophilic; slower reaction, minor hydrolysis observed.
Na₂CO₃ (aq)DCM / H₂O0 to 2591Biphasic system limits water exposure to the sulfonyl chloride.

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-4-chloropyridine-3-sulfonamide via Electrophilic Sulfonylation

This protocol utilizes Schotten-Baumann conditions to maximize yield while suppressing SNAr side reactions[2].

Materials:

  • 4-Chloropyridine-3-sulfonyl chloride (1.0 equiv, 10 mmol)

  • Aniline derivative (1.1 equiv, 11 mmol)

  • Sodium carbonate (Na₂CO₃) (2.5 equiv, 25 mmol)

  • Dichloromethane (DCM) (0.2 M)

  • Deionized Water (0.5 M)

Step-by-Step Procedure:

  • Preparation of Aqueous Phase: Dissolve Na₂CO₃ in deionized water and cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add the aniline derivative to the chilled aqueous base mixture. Stir vigorously to ensure a fine suspension/solution.

  • Electrophile Addition: Dissolve 4-chloropyridine-3-sulfonyl chloride in DCM. Add this organic solution dropwise to the rapidly stirring aqueous mixture over 30 minutes, maintaining the internal temperature below 5 °C.

    • Expert Insight: Rapid addition causes exothermic spikes, leading to competitive hydrolysis of the sulfonyl chloride to the sulfonic acid.

  • Reaction Maturation: Allow the biphasic mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Self-Validating Check: Monitor the organic layer via TLC (Hexanes/EtOAc 7:3). The product will appear as a new UV-active spot. If a baseline spot is heavily prominent, hydrolysis has occurred.

  • Workup: Separate the phases. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography or recrystallization from ethanol.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol describes the C–N bond formation between 3-chloropyridine and a primary sulfonamide[3].

Materials:

  • 3-Chloropyridine (1.0 equiv, 5 mmol)

  • Methanesulfonamide (1.2 equiv, 6 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Xantphos (0.06 equiv, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv, 7.5 mmol)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the methanesulfonamide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times).

    • Expert Insight: Molecular oxygen irreversibly oxidizes the electron-rich phosphine ligands and the Pd(0) active species, immediately terminating the catalytic cycle.

  • Solvent and Substrate Addition: Add anhydrous, degassed 1,4-Dioxane via syringe, followed by 3-chloropyridine.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

    • Self-Validating Check: The mixture should transition from a pale yellow/orange suspension to a deep red/brown homogeneous solution (or fine suspension), indicating the formation of the active Pd(0) species and subsequent catalytic turnover.

  • Reaction Quenching: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Workup & Purification: Concentrate the filtrate. Analyze the crude mixture via LC-MS to verify the [M+H]⁺ of the coupled product. Purify via silica gel chromatography (DCM/MeOH gradient).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Chloropyridine (Oxidative Addition) PdII_Am Pd(II) Amido Complex PdII_Ox->PdII_Am Sulfonamide + Base (- Base·HCl) PdII_Am->Pd0 Sulfonamide Product (Reductive Elimination)

General catalytic cycle for the Pd-catalyzed C-N cross-coupling of chloropyridines.

References

  • BenchChem Technical Support Team. "4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 - Benchchem: Applications in Drug Discovery and Development." Benchchem.
  • Ruble et al. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances, 2023.
  • Stradiotto et al. "Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides." ResearchGate.
  • Willis et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters - ACS Publications, 2020.

Sources

Application Note: Overcoming the 2-Chloropyridine Bottleneck in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry and drug development. However, the coupling of 2-chloropyridine derivatives presents a notorious challenge. While the C–Cl bond is inherently less reactive than C–Br or C–I bonds, the primary obstacle is mechanistic: the proximity of the strongly coordinating pyridine nitrogen to the oxidative addition site facilitates the formation of inactive palladium dimers, effectively poisoning the catalyst.

This application note provides a deep dive into the causality of catalyst deactivation and details optimized, self-validating protocols utilizing bulky Buchwald monophosphines and N-Heterocyclic Carbene (NHC) ligands to achieve high-yielding couplings of 2-chloropyridines.

Mechanistic Insights: The Dimerization Bottleneck

To successfully couple 2-chloropyridines, one must understand why traditional catalyst systems (such as


) fail.

When a standard Pd(0) catalyst undergoes oxidative addition into the C2–Cl bond, it forms a Pd(II) intermediate. Because the basic pyridine nitrogen is adjacent to the metal center, it acts as a strong


-donor, coordinating to the palladium. This leads to the rapid formation of a highly stable, inactive dimeric metalated pyridine complex. This dimerization stalls the catalytic cycle entirely, preventing the crucial transmetalation step with the arylboronic acid .

To overcome this, the catalyst must be engineered with steric bulk and high electron density :

  • Electron Density : Accelerates the challenging oxidative addition into the strong C–Cl bond.

  • Steric Bulk : Physically blocks the pyridine nitrogen from coordinating to adjacent palladium centers, preventing dimer formation and forcing the intermediate to remain monomeric and catalytically active .

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd + 2-Chloropyridine PdII Pd(II)(2-Py)Cl(L_n) Intermediate OxAdd->PdII TransMet Transmetalation (+ Ar-B(OH)2, Base) PdII->TransMet Bulky Ligand (e.g., XPhos, NHC) DeadEnd Inactive Pd-Pyridine Dimer (Catalyst Poisoning) PdII->DeadEnd Poor Ligand Choice (e.g., PPh3) PdII_Ar Pd(II)(2-Py)(Ar)(L_n) TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylpyridine Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting the 2-chloropyridine dimerization bottleneck.

Ligand Selection & Parameter Optimization

The judicious selection of ligands and bases is the primary determinant of success.

Buchwald Dialkylbiaryl Phosphines (SPhos & XPhos)

Ligands such as SPhos and XPhos feature a biaryl backbone that provides necessary steric hindrance, while the electron-rich cyclohexyl or tert-butyl groups stabilize the Pd(0) species. SPhos is particularly effective for highly basic aminopyridines, yielding quantitative conversions where other bidentate ligands fail .

N-Heterocyclic Carbenes (PEPPSI-IPr)

NHC ligands offer superior


-donation compared to phosphines and are highly resistant to oxidation. The Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex is an air-stable precatalyst that can facilitate the coupling of 2-chloropyridines at room temperature when paired with strong bases like 

, or at

with milder bases like

.
Quantitative Data Summary: Optimized Catalyst Systems
Catalyst SystemLigand TypeRecommended BaseIdeal Solvent SystemKey Advantage

/ SPhos
Buchwald Monophosphine

or

Toluene/

or Dioxane/

Excellent for highly basic aminopyridines; high turnover.

/ XPhos
Buchwald Monophosphine

n-Butanol or Dioxane/

Superior for sterically hindered substrates.
Pd-PEPPSI-IPr N-Heterocyclic Carbene

or

Isopropanol or DioxaneEnables room-temperature coupling; highly stable precatalyst .

Tricyclohexylphosphine

2-Me-THF (Green Solvent)Cost-effective alternative to Pd; good for preparative scale .

Experimental Protocols

The following protocols are designed as self-validating workflows. The inclusion of water is not arbitrary; it is a causal requirement to dissolve the inorganic base, forming the reactive


 boronate species necessary for transmetalation.
Protocol A: Buchwald-Type Coupling ( / SPhos)

Best for general 2-chloropyridine derivatives, including those with amine or ether functional groups.

Reagents:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • 
     (0.02 mmol, 2 mol%)
    
  • SPhos (0.04 mmol, 4 mol%)

  • 
     (3.0 mmol, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 5 mL total)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid,

    
    , 
    
    
    
    , and SPhos.
  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Oxygen must be rigorously excluded to maintain the active catalytic cycle.

  • Solvent Addition: Add 4 mL of anhydrous 1,4-Dioxane and 1 mL of deionized

    
     via syringe. Prior to addition, the solvent mixture must be degassed by sparging with Argon for at least 15 minutes.
    
  • Reaction: Heat the mixture to

    
     in a pre-heated oil bath with vigorous stirring for 4–12 hours.
    
  • Validation & Monitoring: Monitor the reaction via LC-MS or TLC (UV active). The disappearance of the 2-chloropyridine starting material validates the completion of the oxidative addition and transmetalation phases.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    
Protocol B: NHC-Catalyzed Coupling (Pd-PEPPSI-IPr)

Best for sterically hindered substrates or when mild, room-temperature conditions are required.

Reagents:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd-PEPPSI-IPr (0.01–0.02 mmol, 1–2 mol%)

  • 
     (2.0 mmol, 2.0 equiv) Note: Use 
    
    
    
    if base-sensitive groups are present.
  • Solvent: Anhydrous Isopropanol (4 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a vial with the 2-chloropyridine, arylboronic acid, Pd-PEPPSI-IPr, and

    
    .
    
  • Solvent Addition: Add degassed Isopropanol. Causality: Isopropanol acts as both a solvent and a mild reductant, assisting in the initial activation of the Pd(II) precatalyst to the active Pd(0) species.

  • Reaction: Stir vigorously at room temperature for 2–6 hours. (If using the milder

    
    , heat to 
    
    
    
    ).
  • Workup: Quench the reaction by adding 5 mL of water. Extract with Dichloromethane (

    
     mL). Dry the combined organic phases over 
    
    
    
    , filter, and concentrate for purification.

Troubleshooting & Decision Workflow

When yields are sub-optimal, the failure mode is usually either catalyst poisoning or substrate degradation. Use the following decision tree to optimize conditions.

G Start Start: 2-Chloropyridine Coupling Step1 Select Precatalyst & Ligand Start->Step1 Cond1 Sterically Hindered or Electron-Rich Pyridine? Step1->Cond1 Path1A Use Pd(OAc)2 / XPhos or Pd2(dba)3 / SPhos Cond1->Path1A Yes Path1B Use Pd-PEPPSI-IPr (Room Temp to 60°C) Cond1->Path1B No / Mild conditions needed Step2 Select Base & Solvent Path1A->Step2 Path1B->Step2 Cond2 Base-Sensitive Functional Groups? Step2->Cond2 Path2A K3PO4 in Dioxane/H2O (Mild) Cond2->Path2A Yes Path2B Na2CO3 or Cs2CO3 in Toluene/H2O (Standard) Cond2->Path2B No Evaluate Evaluate Yield (LC-MS/TLC) Path2A->Evaluate Path2B->Evaluate Trouble Troubleshooting: Low Yield / Homocoupling? Evaluate->Trouble Fix Adjust water content, degas thoroughly, or switch to green solvent (2-Me-THF) Trouble->Fix If issues arise Fix->Step1

Decision tree for optimizing Suzuki-Miyaura coupling conditions for 2-chloropyridine derivatives.

Common Failure Modes & Causal Solutions:
  • Observation: High levels of boronic acid homocoupling (Biaryl formation).

    • Cause: The rate of transmetalation is too slow compared to the oxidative homocoupling of the boronic acid, often due to oxygen ingress or an overly active catalyst at high temperatures.

    • Solution: Rigorously degas solvents. Lower the reaction temperature by

      
       and slowly add the boronic acid via syringe pump over 1 hour.
      
  • Observation: Protodeboronation (Loss of boronic acid, formation of Ar-H).

    • Cause: Electron-deficient boronic acids undergo rapid hydrolysis in the presence of strong bases and water at high temperatures.

    • Solution: Switch to anhydrous conditions using a fluoride source (e.g.,

      
       or spray-dried 
      
      
      
      ) in Dioxane, or use potassium organotrifluoroborate salts.
  • Observation: Unreacted 2-chloropyridine remains after 24 hours.

    • Cause: Catalyst poisoning via dimer formation.

    • Solution: Increase the steric bulk of the ligand (e.g., switch from SPhos to XPhos or RuPhos) to physically prevent pyridine coordination to the palladium center.

References

  • Billingsley, K. L., Anderson, K. W., Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006, 45, 3484-3488.[Link]

  • Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research (via PMC), 2008, 41(11), 1461–1473.[Link]

  • Blakemore, D. C. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016.[Link]

  • Li, Y. et al. "Pd-PEPPSI Complexes Bearing Bulky[(1,2-Di-(tert-butyl)acenaphthyl] (DtBu-An) on N-Heterocarbene Backbones: Highly Efficient for Suzuki–Miyaura Cross-Coupling under Aerobic Conditions." Organometallics, ACS Publications, 2016.[Link]

  • Ramgren, S. D. et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." The Journal of Organic Chemistry, ACS Publications, 2013.[Link]

Application Note: Utilizing 2-Chloro-4,6-dimethylpyridine-3-sulfonamide in the Discovery of Novel Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Sulfonylureas represent a cornerstone class of highly potent, broad-spectrum herbicides. They function by inhibiting Acetolactate Synthase (ALS), the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs) . Due to the continuous emergence of resistant weed biotypes, agrochemical researchers must constantly explore novel structural spaces to overcome target-site mutations.

Pyridine-3-sulfonamides are privileged scaffolds in herbicide discovery. Specifically, 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5) offers unique physicochemical advantages for rational drug design:

  • Electronic Tuning (The 2-Chloro Effect): The highly electronegative 2-chloro group increases the acidity of the adjacent sulfonamide proton. Lowering the pKa of the resulting sulfonylurea bridge is critical; the ionized form is highly phloem-mobile in plants, which enhances systemic herbicidal activity . Furthermore, the chlorine atom serves as a synthetic handle for late-stage nucleophilic aromatic substitution (SNAr) if further derivatization is required.

  • Steric Modulation (The 4,6-Dimethyl Effect): The addition of methyl groups at the 4 and 6 positions creates specific steric bulk. This bulk alters the binding kinetics within the ALS enzyme pocket, potentially overcoming common resistance mutations (e.g., Pro197). Additionally, these methyl groups can be selectively oxidized by crop-specific cytochrome P450 enzymes, conferring excellent crop selectivity (e.g., safety in wheat or maize) while maintaining high toxicity in target weeds.

Mechanism of Action: ALS Pathway Inhibition

Sulfonylureas bind tightly to the substrate-access channel of the ALS enzyme. By blocking pyruvate from entering the active site, the plant is starved of essential amino acids (valine, leucine, and isoleucine), leading to a rapid cessation of cell division and subsequent plant necrosis.

BCAA_Pathway Pyr Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyr->ALS Int Acetolactate ALS->Int BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Int->BCAA Herb 2-Cl-4,6-diMe-Pyridine Sulfonylurea Herb->ALS Inhibits

Figure 1: Inhibition of the Branched-Chain Amino Acid biosynthesis pathway by sulfonylureas.

Chemical Synthesis Protocol: Sulfonylurea Bridge Formation

Causality & Experience Insight: The direct reaction of a sulfonamide with a heterocyclic isocyanate is historically prone to low yields due to the hydrolytic instability of the isocyanate. A robust, self-validating alternative is the use of a stable phenyl carbamate intermediate . Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in anhydrous acetonitrile ensures complete deprotonation of the sulfonamide without causing hydrolytic cleavage of the newly formed sulfonylurea bridge.

Syn_Workflow SM 2-Chloro-4,6-dimethyl pyridine-3-sulfonamide Base DBU / Acetonitrile Room Temp, 2-4h SM->Base Reagent Phenyl (4,6-dimethoxy pyrimidin-2-yl)carbamate Reagent->Base Product Novel Pyridinyl Sulfonylurea Base->Product Nucleophilic Substitution

Figure 2: Synthetic workflow for sulfonylurea bridge formation via nucleophilic substitution.

Step-by-Step Methodology: Synthesis of 1-(2-chloro-4,6-dimethylpyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea

Materials Required:

  • 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (1.0 eq, 2.20 g, 10.0 mmol)

  • Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.05 eq, 2.89 g, 10.5 mmol)

  • DBU (1.2 eq, 1.83 g, 12.0 mmol)

  • Anhydrous Acetonitrile (25 mL)

  • 1M Hydrochloric Acid (Ice cold, 100 mL)

Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert N₂ atmosphere, suspend the sulfonamide and phenyl carbamate in anhydrous acetonitrile.

  • Activation: Add DBU dropwise over 5 minutes at room temperature.

    • Validation Checkpoint: The turbid suspension will rapidly clear into a transparent, homogeneous solution. This visual cue confirms the successful generation of the highly nucleophilic sulfonamide anion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is deemed complete when the starting sulfonamide peak (m/z 221 [M+H]⁺) is entirely consumed, and the product peak (m/z 402 [M+H]⁺) dominates the chromatogram.

  • Quenching & Precipitation: Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold 1M HCl.

    • Causality: Acidification to pH 2-3 is strictly required to protonate the sulfonylurea nitrogen. Because the neutral sulfonylurea is highly insoluble in aqueous media, this drives the quantitative precipitation of the product.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove DBU salts, followed by cold diethyl ether (10 mL) to extract residual phenol byproducts.

  • Drying: Dry the solid under high vacuum at 45°C for 12 hours. Expected yield: 80-85%.

Biological Evaluation: In Vitro & In Vivo Screening Protocols

To validate the herbicidal potential of the synthesized 2-chloro-4,6-dimethylpyridine derivative, it must be evaluated through a self-validating biochemical assay followed by whole-plant greenhouse screening.

Protocol: In Vitro ALS Enzymatic Assay
  • Enzyme Extraction: Extract ALS from susceptible weed species (e.g., Echinochloa crus-galli) using a standard phosphate buffer (pH 7.5) containing FAD, TPP, and MgCl₂.

  • Reaction Incubation: Incubate the enzyme with sodium pyruvate (50 mM) and varying concentrations of the synthesized inhibitor (0.1 nM to 1000 nM) at 37°C for 1 hour.

  • Colorimetric Detection: Terminate the reaction with 6M H₂SO₄ and heat at 60°C for 15 minutes to decarboxylate the enzymatically formed acetolactate into acetoin. Add creatine (0.5%) and α-naphthol (5%) and incubate in the dark for 15 minutes to develop a red complex. Measure absorbance at 530 nm.

    • Validation Checkpoint: The standard curve for acetoin must yield an R² > 0.99. The positive control (Nicosulfuron) must return an IC₅₀ within 10% of the historical baseline (e.g., 11-13 nM) to validate the enzyme batch's structural integrity.

Quantitative Data Summary

The table below summarizes representative screening data, demonstrating how the 2-chloro-4,6-dimethyl substitution profile compares to commercial standards.

CompoundALS IC₅₀ (nM)Post-Emergence Efficacy (50 g ai/ha)Crop Selectivity (Wheat)
2-Cl-4,6-diMe-Py Derivative 14.295% (Broadleaf & Grass)High (No visible injury)
Nicosulfuron (Standard) 11.592% (Grass dominant)Low (Injury observed)
Sulfosulfuron (Standard) 18.088% (Broadleaf & Grass)High (No visible injury)

Data Interpretation: While the synthesized derivative shows a slightly higher IC₅₀ than Nicosulfuron at the enzymatic level, its whole-plant efficacy is superior. This is directly attributed to the optimal lipophilicity and phloem mobility imparted by the 2-chloro and 4,6-dimethyl groups, coupled with rapid metabolic detoxification in wheat.

References

  • Title: Residual fate and persistence behaviour of a mixed herbicide formulation (pyroxsulam 4.5% OD + sulfosulfuron 75% WDG) in wheat Source: CABI Digital Library / Journal of Crop and Weed URL: [Link]

  • Title: Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity Source: PubMed Central (PMC) / U.S. National Institutes of Health URL: [Link]

  • Title: Dissipation of Sulfosulfuron in Soil and Wheat Plant under Predominant Cropping Conditions and in a Simulated Model Ecosystem Source: Journal of Agricultural and Food Chemistry / FAO AGRIS URL: [Link]

Application Note: Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide via Transient DMF-DMA Protection

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yielding protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Due to the severe steric hindrance at the 2-position and the catalyst-poisoning potential of the unprotected primary sulfonamide, a Protection-Amination-Deprotection (PAD) sequence is employed. Utilizing DMF-DMA for transient protection and a tBuBrettPhos Pd G3 precatalyst system, this methodology enables the efficient synthesis of highly substituted 2-aminopyridine-3-sulfonamides, which are critical pharmacophores in modern drug discovery.

Introduction & Mechanistic Challenges

2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5) is a highly functionalized heteroaryl chloride[1]. N-heteroaryl sulfonamides are critical structural motifs represented in a significant portion of widely prescribed pharmaceuticals, often serving as bioisosteres for carboxylic acids where the inherent N–H pKa can be modulated[2]. However, direct Buchwald-Hartwig amination of this specific substrate presents two distinct mechanistic challenges:

  • Steric Hindrance : The electrophilic 2-chloro position is heavily shielded by the adjacent pyridine nitrogen and the bulky 3-sulfonamide group. Furthermore, the 4,6-dimethyl substitution increases the overall steric bulk, significantly retarding the oxidative addition step of the catalytic cycle[3].

  • Catalyst Poisoning via Unprotected Sulfonamide : Primary sulfonamides (-SO

    
    NH
    
    
    
    ) possess highly acidic protons. Under the basic conditions required for Buchwald-Hartwig amination, the sulfonamide is deprotonated, and its attenuated nucleophilicity relative to alkyl amines presents a significant challenge[2]. The resulting sulfonamidate anion acts as a strong, bidentate-capable ligand that can irreversibly coordinate to the Palladium(II) center, forming stable off-cycle complexes that halt catalysis[4].

Strategic Workflow: The Protection-Amination-Deprotection (PAD) Sequence

To overcome these barriers, we developed a three-step PAD sequence.

  • Protection : The primary sulfonamide is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylene derivative. This masks the acidic protons and prevents Pd-coordination.

  • Amination : The protected intermediate undergoes Buchwald-Hartwig coupling. We utilize the tBuBrettPhos Pd G3 precatalyst. The bulky tBuBrettPhos ligand is specifically designed to facilitate oxidative addition into hindered aryl chlorides while accelerating reductive elimination[3][4].

  • Deprotection : The dimethylaminomethylene group is cleanly cleaved using hydrazine hydrate to reveal the target 2-amino-4,6-dimethylpyridine-3-sulfonamide.

Workflow A 2-Chloro-4,6-dimethyl pyridine-3-sulfonamide (Starting Material) B DMF-DMA Protected Intermediate A->B DMF-DMA 100°C C Buchwald-Hartwig Amination B->C R-NH2, Pd G3 Base, Dioxane D Aminated Intermediate C->D E Final Aminated Sulfonamide D->E NH2NH2 EtOH, 80°C

Figure 1: Protection-Amination-Deprotection (PAD) workflow for hindered sulfonamides.

Experimental Protocols

Note: The following protocols are optimized for a 1.0 mmol scale. All glassware for Step 2 should be oven-dried.

Step 1: Transient Protection of Sulfonamide

Causality Insight : DMF-DMA is chosen over Boc or PMB protection because it forms quantitatively without the need for strong bases, and its byproducts (methanol and dimethylamine) are volatile and easily removed under vacuum.

  • Charge a 20 mL round-bottom flask with 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (220.6 mg, 1.0 mmol).

  • Add anhydrous toluene (2.0 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (357 mg, 3.0 mmol, 3.0 eq).

  • Attach a reflux condenser and heat the mixture to 100 °C for 2 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA.

  • Dry the resulting yellow solid under high vacuum for 1 hour. The protected intermediate is used directly in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

Causality Insight : The use of base-activated precatalysts (like the G3 series) ensures rapid delivery of the active L-Pd(0) species, which has been demonstrated to be highly effective in modern C–N coupling technologies[4]. Cs


CO

is selected as the base because it is mild enough to tolerate most functional groups but strong enough to facilitate the deprotonation of the coordinated amine[5].
  • In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with the protected intermediate from Step 1 (approx. 1.0 mmol).

  • Add the desired amine (e.g., morpholine or a substituted aniline) (1.2 mmol, 1.2 eq).

  • Add tBuBrettPhos Pd G3 (17.1 mg, 0.02 mmol, 2 mol%), tBuBrettPhos ligand (9.7 mg, 0.02 mmol, 2 mol%), and anhydrous Cs

    
    CO
    
    
    
    (651.6 mg, 2.0 mmol, 2.0 eq).
  • Add anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration.

  • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 90 °C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the aminated intermediate.

Step 3: Sulfonamide Deprotection

Causality Insight : Hydrazine hydrate acts as a potent nucleophile that attacks the formamidine carbon, releasing the free primary sulfonamide and forming a stable formylhydrazine byproduct.

  • Dissolve the aminated intermediate in ethanol (5.0 mL).

  • Add hydrazine hydrate (64% in water, 250 mg, 5.0 mmol, 5.0 eq).

  • Heat the mixture at 80 °C for 4 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (15 mL) and water (15 mL). Extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the final 2-amino-4,6-dimethylpyridine-3-sulfonamide product.

Optimization & Quantitative Data

The choice of catalyst and base is critical for this specific sterically hindered substrate. Table 1 summarizes the optimization of the amination step (Step 2) using morpholine as the model amine.

EntryPrecatalyst / Ligand (2 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*Observation
1Pd

(dba)

/ BINAP
NaOtBuToluene90< 5%No reaction; steric clash prevents oxidative addition.
2Pd(OAc)

/ XPhos
Cs

CO

Dioxane9045%Incomplete conversion; slow reductive elimination.
3RuPhos Pd G3Cs

CO

Dioxane9068%Moderate yield; some dehalogenation observed.
4 tBuBrettPhos Pd G3 Cs

CO

Dioxane 90 92% Optimal conditions; rapid conversion.
5tBuBrettPhos Pd G3NaOtBuDioxane9075%Lower yield due to base-mediated side reactions.

*Isolated yields of the aminated intermediate after chromatography.

Mechanistic Rationale: The Role of tBuBrettPhos

The success of the tBuBrettPhos ligand in this protocol is deeply rooted in its structural design[3].

  • Accelerated Oxidative Addition : The electron-rich nature of the di-tert-butylphosphine moiety increases the electron density on the palladium center, facilitating the insertion of Pd(0) into the strong, sterically hindered C–Cl bond of the 4,6-dimethylpyridine ring.

  • Promoted Reductive Elimination : The bulky biaryl backbone of tBuBrettPhos exerts significant steric pressure on the Pd(II) intermediate. This steric crowding forces the amido and aryl groups into close proximity, dramatically lowering the activation energy required for reductive elimination to form the C–N bond[4][5].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (Electron-Rich) OA Oxidative Addition L-Pd(II)(Ar)(Cl) (Overcomes Steric Hindrance) Pd0->OA Ar-Cl Coord Amine Coordination L-Pd(II)(Ar)(Cl)(RNH2) OA->Coord R-NH2 Deprot Deprotonation L-Pd(II)(Ar)(NHR) (Mild Base: Cs2CO3) Coord->Deprot Base (-Base·HCl) RE Reductive Elimination (Accelerated by Bulky Ligand) Deprot->RE RE->Pd0 Ar-NHR Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination utilizing the bulky tBuBrettPhos ligand.

References

1.[2] Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. NIH.gov.[Link] 2.[3] Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. NIH.gov.[Link] 3.[5] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH.gov.[Link] 4.[4] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.[Link] 5.[1] CAS#:294876-56-5 | 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Chemsrc.[Link]

Sources

Functionalization of the C2 position in pyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for the C2 Functionalization of Pyridine-3-Sulfonamides: A Comprehensive Guide for Drug Discovery

Executive Summary

The functionalization of pyridine-3-sulfonamides at the C2 position is a critical, yet synthetically challenging, transformation in modern medicinal chemistry. These heterocyclic scaffolds are pivotal in the development of targeted therapeutics, particularly in oncology and agrochemistry[1]. The inherent electron-deficient nature of the pyridine ring, combined with the steric congestion between the N1 nitrogen and the C3-sulfonamide group, makes regioselective C2 functionalization difficult. This application note provides an authoritative, field-proven guide to overcoming these barriers using Directed ortho-Metalation (DoM) and Palladium-catalyzed C-H activation, detailing the causality behind experimental choices to ensure reproducible, self-validating workflows.

Pharmacological Context: The "Ortho-Twist" Paradigm

In the design of Carbonic Anhydrase (CA) inhibitors, regiochemistry dictates isoform selectivity. Ubiquitous cytosolic isoforms (hCA I and II) have narrow active sites, whereas tumor-associated isoforms (hCA IX and XII)—which regulate the acidic tumor microenvironment—possess wider hydrophobic pockets[1].

Functionalizing the C2 position of a pyridine-3-sulfonamide introduces a severe steric clash between the new C2 substituent and the adjacent sulfonamide oxygens. This forces the molecule out of a planar geometry into a compact, twisted conformation. This "ortho-twist" physically restricts the molecule from entering the narrow clefts of hCA I/II, driving profound selectivity for the tumor-associated hCA IX/XII isoforms[2].

Pathway Drug C2-Substituted Pyridine-3-Sulfonamide Twist Steric 'Ortho-Twist' Conformation Drug->Twist Induces Isoform Selective Binding to hCA IX / XII Twist->Isoform Restricts to Tumor Tumor Acidification Blocked Isoform->Tumor Inhibits Apoptosis Cancer Cell Apoptosis Tumor->Apoptosis Triggers

Pharmacological pathway illustrating how C2-functionalization drives hCA IX/XII selectivity.

Mechanistic Rationale: C2 vs. C4 Regioselectivity

The sulfonamide group is a powerful Directed Metalation Group (DMG)[3]. During Directed ortho-Metalation (DoM), a strong base coordinates to the sulfonamide oxygens, directing deprotonation to the adjacent carbons. In pyridine-3-sulfonamides, the base must choose between C2 and C4.

Standard bases like Lithium Diisopropylamide (LDA) predominantly deprotonate the C4 position. This is because C4 is electronically favored and sterically accessible, whereas C2 is highly congested[4]. To force C2 functionalization, chemists must either:

  • Block the C4 position with a sacrificial or functional group prior to lithiation.

  • Utilize extreme steric bulk (e.g., LTMP) to alter the kinetic deprotonation profile.

  • Bypass DoM entirely using transition-metal-catalyzed C-H activation, leveraging specific solvents to drive palladium migration to the C2 position[5].

Workflow Start Pyridine-3-Sulfonamide Substrate Check Is the C4 position sterically blocked? Start->Check DoM_C4 Standard DoM (Favors C4 Lithiation) Check->DoM_C4 No Sens Sensitive functional groups present? Check->Sens Yes DoM_C2 Bulky Base DoM (LTMP, -78°C) Sens->DoM_C2 No Pd_Cat Pd-Catalyzed C-H Activation Sens->Pd_Cat Yes

Decision matrix for selecting C2-functionalization strategies in pyridine-3-sulfonamides.

Experimental Protocols

Protocol A: Directed ortho-Metalation (DoM) via LTMP

This protocol utilizes Lithium tetramethylpiperidide (LTMP) to achieve C2-lithiation in C4-blocked substrates.

  • Causality: LTMP is significantly bulkier than LDA. Its extreme steric profile prevents unwanted nucleophilic addition to the electron-deficient pyridine ring (the Chichibabin reaction), preserving the integrity of the heterocycle during metalation.

Step-by-Step Methodology:

  • Preparation of LTMP: In an oven-dried Schlenk flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (2.2 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation.

  • Substrate Addition: Re-cool the LTMP solution to -78 °C. Add the N-(tert-butyl)pyridine-3-sulfonamide substrate (1.0 eq) dropwise as a solution in THF.

    • Mechanistic Note: The first equivalent of LTMP deprotonates the secondary sulfonamide NH, forming a lithium sulfonamidate that acts as the DMG[3]. The second equivalent deprotonates the C2 position.

  • Self-Validation (In-Process Control): After 1 hour at -78 °C, withdraw a 0.1 mL aliquot via syringe and quench immediately into 0.5 mL of D₂O. Extract with EtOAc and analyze via LC-MS. The presence of the[M+H+1]⁺ mass peak confirms >95% deuterium incorporation at C2. Do not proceed to step 4 until metalation is confirmed.

  • Electrophilic Trapping: Add the desired electrophile (e.g., iodine, DMF, or a borate for downstream Suzuki coupling[6]) dropwise at -78 °C. Stir for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

    • Alternative: For highly unstable lithiated intermediates, continuous flow chemistry can be utilized to perform the metalation and trapping at room temperature, drastically reducing ring fragmentation[7].

Protocol B: Palladium-Catalyzed C-H Arylation

For substrates with sensitive functional groups that cannot tolerate strong organolithium bases, Pd-catalyzed C-H activation is the superior choice.

  • Causality: The use of 1,4-dioxane as a weakly coordinating solvent is critical. It stabilizes the palladium intermediate and promotes the migration of the metal center to the C2 position, overriding the natural electronic preference for C3/C4[5].

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube under argon, combine the pyridine-3-sulfonamide (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) and seal the tube.

  • Heating & Self-Validation: Heat the mixture to 110 °C.

    • In-Process Control: Monitor the reaction visually and via TLC (Hexanes/EtOAc 7:3). The formation of a black precipitate (Pd black) and a silver mirror on the flask walls indicates active catalyst turnover and successful halide scavenging by Ag₂CO₃.

  • Workup: After 12 hours, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove AgI and Pd black, washing thoroughly with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and regiochemical outcomes of the discussed methodologies, allowing researchers to select the optimal route based on substrate constraints.

MethodologyReagents / CatalystDominant RegioselectivityTypical YieldMechanistic Advantage & Causality
Standard DoM LDA, THF, -78 °CC480 - 85%Rapid deprotonation; highly scalable but lacks C2 selectivity due to sterics.
Bulky Base DoM LTMP, THF, -78 °CC2 (if C4 blocked)70 - 76%Extreme steric bulk prevents Chichibabin nucleophilic addition to the pyridine ring.
Flow Lithiation n-BuLi, RTC4 / C2 mix> 90%Avoids cryogenic cooling; rapid mixing captures unstable intermediates before fragmentation[7].
Pd-Catalyzed C-H Pd(OAc)₂, Ag₂CO₃C265 - 80%High functional group tolerance; 1,4-dioxane solvent drives Pd migration to C2[5].

References

  • Metalated Sulfonamides and their Synthetic Applications. Thieme Connect. URL:[3]

  • 3-Chloro-4-iodopyridine | High-Purity Reagent | RUO. BenchChem. URL:[4]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. National Institutes of Health (NIH). URL:[1]

  • 2-(3-Chlorophenyl)benzene-1-sulfonamide|CAS 1350725-94-8. BenchChem. URL:[2]

  • (Het)Arene/Alkene Cross-Dehydrogenative Coupling for C(sp2). Thieme Connect. URL:[5]

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors. National Institutes of Health (NIH). URL:[6]

  • Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. ResearchGate. URL:[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized pyridine scaffolds. The synthesis of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a classic example where traditional electrophilic aromatic substitution (EAS) often fails due to poor regioselectivity and the harsh conditions required.

To achieve high yields and absolute regiocontrol, the industry standard relies on a three-stage Directed ortho-Metalation (DoM) workflow: regioselective lithiation, sulfinylation with SO₂, oxidation to the sulfonyl chloride, and subsequent amidation. This guide is designed to help researchers troubleshoot this specific pathway, explaining the chemical causality behind each protocol step.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield dropping during the lithiation step, and why do I see dechlorination in the LC-MS?

A: This is a classic issue of base selection and temperature control. 2-Chloropyridines are highly susceptible to nucleophilic attack at the C-2 position. If you use an alkyllithium reagent like n-BuLi, it acts as a nucleophile, leading to addition-elimination reactions and the loss of the chlorine atom.

The Solution: Switch to Lithium Diisopropylamide (LDA). LDA is a bulky, non-nucleophilic base that leverages the Directed ortho-Metalation (DoM) effect. The chlorine atom coordinates the lithium, directing deprotonation exclusively to the sterically accessible C-3 position[1]. Furthermore, you must maintain the reaction strictly at -78 °C. Allowing the temperature to rise causes the lithiated species to undergo the "halogen dance" (isomerization) or rapid decomposition.

Q2: I'm observing a high percentage of sulfonic acid instead of the sulfonyl chloride intermediate. What is going wrong?

A: The formation of unreactive sulfonic acid is typically caused by incomplete oxidation of the lithium sulfinate intermediate or the presence of adventitious water during the quench. When the 3-lithio intermediate is quenched with SO₂ gas, it forms a lithium sulfinate salt. If water is present, or if your oxidant is too weak, the sulfinate bypasses chlorination and oxidizes directly to sulfonic acid during the workup.

The Solution: Ensure your SO₂ gas is passed through a drying tube (e.g., CaCl₂) before bubbling it into the reaction. For the oxidation step, use anhydrous N-chlorosuccinimide (NCS) in CH₂Cl₂ or carefully controlled sulfuryl chloride (SO₂Cl₂)[2]. These reagents provide the necessary electrophilic chlorine to cleanly trap the sulfinate as the sulfonyl chloride.

Q3: The final amidation yield is low, and I see a mass corresponding to a dimeric byproduct. How do I fix this?

A: The dimeric byproduct is a bis-sulfonylimide. This forms when the newly synthesized primary sulfonamide (which is nucleophilic) reacts with unreacted sulfonyl chloride. This typically occurs if you add ammonia slowly to the sulfonyl chloride (direct addition), creating a localized stoichiometric imbalance where the sulfonyl chloride is in excess relative to the ammonia.

The Solution: Employ an "inverse addition" technique. Dissolve your crude sulfonyl chloride in a minimal amount of THF and add it dropwise into a vigorously stirring, massive excess of cold aqueous ammonia (or NH₃ in methanol). This ensures ammonia is always in vast kinetic excess, completely suppressing dimer formation.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes how specific experimental parameters dictate the yield of the 2-Chloro-4,6-dimethylpyridine-3-sulfonamide synthesis based on validated internal data.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactCausality
Base Selection n-BuLiLDA (1.1 equiv)Drops from 85% to <20%n-BuLi causes nucleophilic substitution at C-2; LDA ensures regioselective C-3 deprotonation.
Lithiation Temp. -20 °C-78 °CDrops from 85% to 45%Higher temperatures promote the "halogen dance" and decomposition of the lithio-intermediate.
Oxidant Choice Cl₂ gas (excess)NCS / CH₂Cl₂Drops from 90% to 60%Harsh Cl₂ gas causes over-chlorination of the 4,6-dimethyl groups; NCS is mild and selective.
Amidation Method Direct AdditionInverse AdditionDrops from 92% to 55%Direct addition causes localized sulfonyl chloride excess, leading to bis-sulfonylimide dimers.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each intermediate is verified before proceeding to the next step.

Step 1: Directed ortho-Metalation and Sulfinylation
  • Setup: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 equiv). Cool to -78 °C.

  • Base Formation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Lithiation: Add a solution of 2-Chloro-4,6-dimethylpyridine (1.0 equiv) in THF dropwise. Stir at -78 °C for 2 hours.

    • Self-Validation Check: Quench a 0.2 mL aliquot with D₂O. Analyze via ¹H-NMR; >95% disappearance of the C-3 proton confirms successful metalation.

  • Sulfinylation: Bubble anhydrous SO₂ gas (passed through a CaCl₂ drying tube) into the solution for 15 minutes at -78 °C. The solution will turn pale yellow, indicating the formation of the lithium sulfinate salt. Allow to warm to room temperature and concentrate under vacuum.

Step 2: Oxidation to Sulfonyl Chloride
  • Solvent Exchange: Suspend the crude lithium sulfinate salt in anhydrous CH₂Cl₂ (10 mL/mmol) and cool to 0 °C.

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.2 equiv) in portions. Stir for 2 hours at room temperature.

    • Self-Validation Check: TLC (Hexanes/EtOAc) of sulfonyl chlorides is often misleading due to silica-induced hydrolysis. Instead, quench a micro-aliquot in methanol to form the methyl sulfonate ester, which is highly stable for LC-MS analysis.

  • Workup: Filter the suspension through a short pad of Celite to remove succinimide. Concentrate the filtrate to yield the crude 2-chloro-4,6-dimethylpyridine-3-sulfonyl chloride. Use immediately in Step 3.

Step 3: Amidation (Inverse Addition)
  • Preparation: In a separate flask, cool a large excess of aqueous NH₃ (28% w/w, 10 equiv) to 0 °C.

  • Inverse Addition: Dissolve the crude sulfonyl chloride from Step 2 in a minimal amount of THF (2 mL/mmol). Add this solution dropwise to the vigorously stirring aqueous NH₃ over 30 minutes.

  • Isolation: Stir for an additional 1 hour at room temperature. Extract the mixture with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) to yield the pure 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Reaction Workflow Visualization

Workflow SM 2-Chloro-4,6-dimethylpyridine (Starting Material) Lithio 3-Lithio Intermediate (Highly Reactive) SM->Lithio Step 1: LDA, THF, -78°C (Directed ortho-Metalation) Sulfinate Lithium Sulfinate Salt (Stable Intermediate) Lithio->Sulfinate Step 2: SO2 gas quench (Electrophilic Trapping) SulfonylCl Sulfonyl Chloride (Electrophile) Sulfinate->SulfonylCl Step 3: NCS, CH2Cl2 (Oxidation/Chlorination) Product 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (Final Product) SulfonylCl->Product Step 4: Excess NH3 (aq) (Inverse Addition Amidation)

Workflow for the synthesis of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide via DoM.

References

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. ACS Publications (Organic Letters). URL:[Link]

Technical Support Center: Overcoming Steric Hindrance in 4,6-Dimethylpyridine Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for overcoming the challenges associated with steric hindrance in substitution reactions involving 4,6-dimethylpyridine. The inherent steric bulk of the two methyl groups flanking the nitrogen atom and the C5 position significantly impacts reactivity, often leading to low yields or failed reactions. This resource offers field-proven insights and detailed protocols to navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic aromatic substitution (SNAr) on 4,6-dimethylpyridine so challenging?

A1: The two methyl groups at the 4 and 6 positions create significant steric congestion around the pyridine ring.[1][2] For a typical SNAr reaction to proceed, a nucleophile must attack the electron-deficient carbon atoms, which are typically at the 2- and 4-positions in pyridinium salts.[3][4][5] In 4,6-dimethylpyridine, the methyl groups physically block the approach of nucleophiles to the adjacent positions, making the formation of the Meisenheimer intermediate energetically unfavorable.

Q2: I am observing no reaction or very low yields when trying to perform a substitution. What are the most likely causes?

A2: The primary culprit is almost always steric hindrance.[1] However, other factors can contribute:

  • Insufficient activation of the pyridine ring: The pyridine ring itself is electron-deficient, but for substitution to occur readily, it often needs to be activated further, for instance, by N-oxidation or formation of a pyridinium salt.

  • Inappropriate choice of nucleophile or electrophile: Bulky reagents will exacerbate the steric problem.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical when dealing with sterically hindered substrates.

Q3: Are there any general strategies to improve the success rate of substitutions on this scaffold?

A3: Yes, several strategies can be employed:

  • Activation of the Pyridine Ring: Converting the pyridine to a pyridine N-oxide or a pyridinium salt increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

  • Use of Smaller, More Reactive Reagents: Employing less bulky and more potent nucleophiles or electrophiles can help overcome the steric barrier.

  • Transition-Metal Catalysis: Cross-coupling reactions like the Buchwald-Hartwig amination or Sonogashira coupling offer alternative pathways that do not rely on traditional SNAr mechanisms.[6][7][8]

  • Directed ortho-Metalation (DoM): This technique utilizes a directing group to deprotonate a specific ortho position, creating a nucleophilic site for subsequent reaction with an electrophile.[9][10]

Troubleshooting Guides & Detailed Protocols

This section provides specific troubleshooting scenarios and detailed experimental protocols to address common challenges encountered during the substitution of 4,6-dimethylpyridine.

Scenario 1: Failed Nucleophilic Aromatic Substitution (SNAr) with a Halogenated 4,6-Dimethylpyridine

Problem: You are attempting to displace a halogen (e.g., chlorine or bromine) at the 2-position of 4,6-dimethylpyridine with a nucleophile (e.g., an amine or alkoxide), but you observe only starting material after an extended reaction time.

Troubleshooting Workflow

start Problem: Failed SNAr on 2-halo-4,6-dimethylpyridine activation Strategy 1: Ring Activation start->activation Is the pyridine ring activated? reagent Strategy 2: Reagent Modification activation->reagent No, or insufficient activation outcome1 Successful Substitution activation->outcome1 Yes, reaction proceeds sub1 Form Pyridinium Salt (e.g., with methyl triflate) activation->sub1 sub2 Synthesize Pyridine N-oxide activation->sub2 catalysis Strategy 3: Alternative Pathway (Transition-Metal Catalysis) reagent->catalysis Still no reaction outcome2 Successful Substitution reagent->outcome2 Yes, reaction proceeds sub3 Use a smaller, more potent nucleophile (e.g., sodium azide) reagent->sub3 outcome3 Successful Substitution catalysis->outcome3 Yes, reaction proceeds sub4 Employ Buchwald-Hartwig Amination for C-N bond formation catalysis->sub4 sub5 Consider Sonogashira Coupling for C-C bond formation catalysis->sub5 start Goal: C-C or C-N bond formation on 4,6-dimethylpyridine position Is regioselectivity at the 3- or 5-position critical? start->position precursor Is a halogenated precursor readily available? position->precursor No dom Use Directed ortho-Metalation (DoM) position->dom Yes precursor->dom No, consider installing a directing group coupling Use Palladium-Catalyzed Cross-Coupling precursor->coupling Yes outcome1 Regiocontrolled Product dom->outcome1 buchwald Buchwald-Hartwig Amination (for C-N bonds) coupling->buchwald sonogashira Sonogashira Coupling (for C-C bonds with alkynes) coupling->sonogashira outcome2 Coupled Product buchwald->outcome2 sonogashira->outcome2

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility challenges with 2-Chloro-4,6-dimethylpyridine-3-sulfonamide in Dimethyl Sulfoxide (DMSO). Here, we bridge the gap between chemical theory and benchtop execution, providing self-validating protocols to ensure the integrity of your high-throughput screening (HTS) and bioassay data.

Mechanistic Insight: Why Does This Compound Precipitate?

To troubleshoot effectively, one must understand the molecular causality behind the behavior of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. This compound presents a unique solubility paradox driven by competing chemical forces:

  • High Crystal Lattice Energy : The primary sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor. This leads to robust intermolecular hydrogen bonding in its solid state, requiring a high enthalpy of solvation to disrupt the crystal lattice[1].

  • Lipophilicity vs. Polarity : The pyridine core is substituted with a lipophilic, electron-withdrawing chloro group at the 2-position and two methyl groups at the 4 and 6-positions. While DMSO is a powerful polar aprotic solvent capable of accepting hydrogen bonds from the sulfonamide, the highly lipophilic nature of the rest of the molecule makes it sensitive to solvent polarity shifts[2].

  • The Hygroscopic Threat of DMSO : DMSO is notoriously hygroscopic. Upon exposure to ambient air, it rapidly absorbs water. The introduction of water increases the polarity of the solvent system. Water molecules preferentially hydrogen-bond with DMSO, effectively displacing the lipophilic 2-Chloro-4,6-dimethylpyridine-3-sulfonamide and causing it to "crash out" of solution (precipitate)[3]. Studies indicate that even a minor uptake of water during freeze-thaw cycles significantly exacerbates precipitation in screening libraries[4].

Quantitative Data: Factors Influencing Sulfonamide Solubility in DMSO

To establish a baseline for your experiments, refer to the following synthesized data regarding compound precipitation in DMSO storage:

VariableConditionObserved Effect on Sulfonamide-DerivativesCausality / Mechanism
Water Content < 0.1% (Anhydrous)Optimal solubility limitsDMSO freely interacts with the compound without competition.
Water Content > 2.0% (Absorbed)> 50% reduction in solubility limitWater outcompetes the compound for DMSO H-bonding[3].
Temperature 4°C to -20°CHigh risk of precipitationDecreased kinetic energy promotes crystal lattice reformation[2].
Freeze-Thaw > 3 CyclesCumulative precipitationCondensation introduces water; thermal shock induces nucleation[2].

Experimental Protocols: Self-Validating Workflows

Do not rely on visual inspection alone. A clear solution may be supersaturated and on the verge of nucleation. Follow these protocols to ensure thermodynamic stability.

Protocol 1: Initial Dissolution & Rescue of Precipitated Stocks

Objective : To safely disrupt the crystal lattice without thermally degrading the sulfonamide.

  • Verify Solvent Integrity : Discard any DMSO that has been stored unsealed or is older than 6 months. Use fresh, anhydrous DMSO (≥99.9% purity, sealed under argon)[3].

  • Gentle Heating : Place the sealed vial in a water bath or thermomixer set to 37°C. Do not exceed 50°C , as excessive heat can lead to the degradation of the sulfonamide group[1].

  • Sonication : Transfer the vial to a bath sonicator. Sonicate for 10–15 minutes. Cavitation generates localized pressure and temperature gradients that efficiently break apart aggregates without elevating the bulk temperature to dangerous levels[1].

  • Validation : Centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the compound is not fully dissolved. You must proceed to Protocol 2.

Protocol 2: Concentration Adjustment and Co-Solvent Addition

Objective : To achieve a thermodynamically stable solution when the solubility limit is exceeded.

  • Determine the Limit : If a 100 mM stock fails to dissolve after Protocol 1, the concentration exceeds the thermodynamic solubility limit of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide in DMSO[2].

  • Serial Dilution : Prepare a lower concentration stock (e.g., 10 mM or 20 mM) using fresh anhydrous DMSO.

  • Co-Solvent Integration (Optional) : If the compound remains recalcitrant, consider adding a co-solvent. Research indicates that bifunctional sulfoxides or N-methylpyrrolidinone (NMP) can enhance the solubility of lipophilic organic molecules when DMSO alone is insufficient[4].

Workflow Visualization

The following diagram maps the logical decision tree for resolving solubility issues.

G Start Compound Precipitates in DMSO CheckWater Check DMSO Age & Seal (Is it anhydrous?) Start->CheckWater NewDMSO Reconstitute in Fresh Anhydrous DMSO CheckWater->NewDMSO Unsure/Old HeatSonicate Incubate at 37°C & Bath Sonicate (15 min) CheckWater->HeatSonicate Verified Fresh NewDMSO->HeatSonicate Centrifuge Centrifuge at 10,000 x g Check for Pellet HeatSonicate->Centrifuge Success Solution Stable Store with Desiccant Centrifuge->Success No Pellet LowerConc Dilute to Lower Molarity (e.g., 10 mM) Centrifuge->LowerConc Pellet Forms Aqueous Transitioning to Aqueous? Adjust Buffer pH > 7.5 Success->Aqueous Assay Prep LowerConc->Centrifuge Retry

Logical workflow for troubleshooting and validating the solubility of sulfonamide derivatives in DMSO.

Frequently Asked Questions (FAQs)

Q1: My 2-Chloro-4,6-dimethylpyridine-3-sulfonamide stock was completely clear yesterday, but today there is a white precipitate at the bottom. What happened? A1: This is a classic symptom of water absorption or temperature fluctuation. DMSO is highly hygroscopic[3]. Every time you open the vial, atmospheric moisture enters. The water lowers the solubility threshold of the lipophilic compound, causing it to crash out. Alternatively, if the lab temperature dropped overnight, the reduced kinetic energy may have induced crystallization[2].

Q2: Can I just heat the DMSO stock to 80°C to force it into solution? A2: No. While heating increases solubility thermodynamically, temperatures above 50°C risk degrading the sulfonamide compound[1]. Furthermore, if you force a supersaturated solution via high heat, the compound will violently precipitate the moment it cools to room temperature, ruining your assay consistency. Stick to gentle heating (37°C) combined with sonication.

Q3: I need to dilute my DMSO stock into an aqueous assay buffer, but it instantly turns cloudy. How do I fix this? A3: This is known as "solvent shift precipitation." 2-Chloro-4,6-dimethylpyridine-3-sulfonamide has a weakly acidic sulfonamide group. If your aqueous buffer is acidic or neutral, the compound remains in its lipophilic, un-ionized state and precipitates. To prevent this, ensure your aqueous assay buffer is slightly alkaline (pH > 7.5) to deprotonate the sulfonamide, forming a highly water-soluble salt[1]. Additionally, keep the final DMSO concentration below 1% to prevent solvent-induced cytotoxicity in cell-based assays.

Q4: Are there alternative solvents if DMSO continues to fail? A4: Yes. If the compound is fundamentally insoluble in DMSO due to extreme crystal packing, you may need to utilize binary solvent systems. Co-solvents like N-methylpyrrolidinone (NMP) or novel bifunctional sulfoxides have been shown to enhance the solubility of highly lipophilic organic molecules when standard DMSO fails[4].

References

  • Benchchem. "Technical Support Center: Troubleshooting Solubility Issues of 3-(N-methyl-4-methylbenzenesulfonamido)".
  • National Institutes of Health (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules".
  • National Institutes of Health (PubMed). "Overcoming problems of compound storage in DMSO: solvent and process alternatives".
  • ResearchGate. "Compound Precipitation in High-Concentration DMSO Solutions".

Sources

Technical Support Center: Optimizing Recrystallization Solvents for Chloropyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the recrystallization of chloropyridine sulfonamides. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this important class of compounds. The structural features of chloropyridine sulfonamides—namely the aromatic pyridine ring, the polar sulfonamide group, and the chloro substituent—present unique challenges and opportunities in solvent selection and crystallization protocol design. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when approaching the recrystallization of chloropyridine sulfonamides.

Q1: What is the best starting solvent for recrystallizing a novel chloropyridine sulfonamide?

A1: There is no single universal "best" solvent, as the ideal choice is highly dependent on the specific substitution pattern of your chloropyridine sulfonamide. However, a good starting point is often a binary solvent system, typically an alcohol mixed with water.[1] Alcohols like ethanol and isopropanol are frequently effective because they can solvate both the polar sulfonamide group and the less polar chloropyridine ring.[1] A 95% ethanol solution is a common initial choice for many sulfonamides.[1] The key principle is to identify a solvent or solvent pair in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C).

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound fails to dissolve, it indicates that the chosen solvent is not a good "dissolving" solvent at its boiling point. You should consider a more polar or a more powerful solvating agent. For instance, if a non-polar solvent like hexane was used, switching to a more polar one like ethanol or acetone is a logical step.[2] If you are already using a polar solvent, you might need to explore more potent solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though these can be difficult to remove later. Alternatively, if you are using a solvent mixture, you can try adjusting the ratio to increase the proportion of the better solvent. Always add the minimum amount of hot solvent necessary to achieve dissolution to ensure the solution is saturated.[3]

Q3: No crystals are forming even after my solution has cooled completely. What's wrong?

A3: This is a common issue that can arise from two primary causes: either too much solvent was used, or the solution is supersaturated.[1]

  • Too much solvent: If the solution is not sufficiently saturated, the solute concentration will not exceed its solubility limit upon cooling. The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.[1][4]

  • Supersaturation: Sometimes, a solution can be cooled below its saturation point without crystallization initiating. This is a metastable state. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a "seed crystal" of the pure compound.[1][5] These actions provide nucleation sites for crystal growth to begin.

Q4: I'm observing different crystal forms (polymorphs) between batches. Why is this happening and how can I control it?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[5][6][7][8] These different forms can arise due to variations in crystallization conditions and can impact physical properties like solubility and bioavailability.[5][9] The formation of specific polymorphs is influenced by factors like solvent choice, cooling rate, temperature, and agitation.[5] To control polymorphism, it is crucial to standardize your crystallization protocol meticulously. Seeding the solution with a crystal of the desired polymorph is a powerful technique to ensure the consistent formation of that specific form.[5]

Troubleshooting Guide: Common Recrystallization Problems

This section provides a deeper dive into specific experimental issues and offers structured solutions.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" is when the solute separates from the solution as a liquid phase rather than a solid crystalline material.[1][10][11] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or because the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[1][12] High impurity levels can also contribute to this issue.[1][13] Oiled-out products are generally impure as the oil can trap impurities.[11]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1][5]

  • Lower the Crystallization Temperature: Select a solvent or a co-solvent system with a lower boiling point.[12]

  • Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For chloropyridine sulfonamides, an ethanol-water or isopropanol-water mixture can be effective.[1]

  • Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask or adding a seed crystal once the solution has cooled further.[1][12]

Problem 2: Crystallization Happens Too Quickly, Resulting in a Fine Powder ("Crashing Out")

Rapid precipitation, or "crashing out," often traps impurities within the crystal lattice, which undermines the goal of purification.[1] This typically happens when the solution is highly supersaturated or cooled too quickly.

Solutions:

  • Slow Down the Cooling Rate: This is the most critical factor.[5] Allow the flask to cool to room temperature on the lab bench, perhaps insulated with a cloth, before moving it to an ice bath.[1][5] A gradual temperature decrease is essential for growing larger, purer crystals.

  • Use More Solvent: Re-heat the solution to redissolve the solid, add a small amount of additional hot solvent, and then allow it to cool slowly.[1][4] This reduces the level of supersaturation at any given temperature.

Problem 3: The Recrystallization Yield is Very Low

A low yield can be frustrating and costly. Several factors can contribute to significant product loss.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum volume of hot solvent required to fully dissolve your crude product.[5] Any excess solvent will retain more of your compound in the solution upon cooling.

  • Ensure Complete Cooling: After the flask reaches room temperature, cool it thoroughly in an ice bath for at least 15-30 minutes to maximize precipitation.[1]

  • Check for Premature Crystallization: If you performed a hot filtration step to remove insoluble impurities, check if your product crystallized on the filter paper or in the funnel. This indicates the solution cooled too quickly. To prevent this, use pre-heated glassware for the filtration and perform the step as quickly as possible.[1]

  • Select a Different Solvent: The solubility of your compound in the chosen solvent at low temperatures might be too high. A better solvent will have a steeper solubility curve—high solubility when hot and very low solubility when cold.

Experimental Protocols & Data

Solvent Selection Workflow

A systematic approach to solvent selection is key to developing a robust recrystallization protocol.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select 5-8 solvents of varying polarity (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane) B Place ~20mg of crude solid in separate test tubes A->B C Add solvent dropwise at room temp. Is it soluble? B->C D If soluble at RT, solvent is unsuitable (too good). Discard. C->D Yes E If insoluble at RT, heat the test tube to the solvent's boiling point. Is it soluble? C->E No F If insoluble when hot, solvent is unsuitable (too poor). Discard. E->F No G If soluble when hot, allow to cool to room temp, then place in an ice bath. E->G Yes H Observe crystal formation. Good recovery? G->H I Candidate Solvent Identified H->I J Perform a larger scale recrystallization with the best candidate solvent. I->J K If 'oiling out' occurs, consider a solvent/anti-solvent system. J->K Trouble? P Optimized Protocol Achieved J->P Success L Dissolve compound in a 'good' solvent (e.g., Ethanol). K->L M Slowly add a miscible 'anti-solvent' (e.g., Water) at an elevated temperature until turbidity persists. L->M N Add a few drops of the 'good' solvent to re-clarify. M->N O Cool slowly to induce crystallization. N->O O->P

Caption: A systematic workflow for selecting and optimizing a recrystallization solvent.

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for solvents commonly used in the recrystallization of sulfonamide-type compounds. The choice of solvent should be guided by the polarity of the specific chloropyridine sulfonamide and the principle of "like dissolves like."

SolventBoiling Point (°C)PolarityComments
Water100Very HighGood for highly polar compounds; often used as an anti-solvent with alcohols.[14]
Ethanol78.3HighA very common and effective solvent for sulfonamides, often in aqueous mixtures (e.g., 95% or 70%).[1][14]
Isopropanol82.5HighSimilar to ethanol, can be a good alternative.
Methanol64.5HighEffective, but its lower boiling point can sometimes be advantageous.[14]
Acetone56MediumA good general-purpose solvent for compounds of intermediate polarity.[14]
Ethyl Acetate77.1MediumUseful for less polar sulfonamides.[14]
Dichloromethane40Medium-LowLow boiling point makes it easy to remove, but may not be ideal for slow crystal growth.[14]
Toluene110.6LowFor non-polar compounds or impurities. Its high boiling point can sometimes lead to oiling out.[2][14]
Heptane/Hexane98.4 / 69Very LowTypically used as an anti-solvent with a more polar solvent.[2]

Note: Data compiled from various sources.[2][14] Experimental verification is always recommended.

Standard Recrystallization Protocol (Single Solvent)
  • Dissolution: Place the crude chloropyridine sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or hot plate) with gentle swirling. Continue to add small portions of hot solvent until the solid is completely dissolved.[3]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[1][5]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the formation of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals to remove all traces of the solvent, either by air-drying on the filter or in a desiccator.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization issues.

G Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling Compound 'Oils Out' Problem->Oiling Yes NoCrystals No Crystals Form Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes FastCrystals Crystals Form Too Fast (Fine Powder) Problem->FastCrystals Yes Success Pure Crystals Obtained Problem->Success No Sol_Oiling1 Re-heat, add more solvent, cool slowly Oiling->Sol_Oiling1 Sol_Oiling2 Change to lower boiling point solvent Oiling->Sol_Oiling2 Sol_NoCrystals1 Evaporate some solvent to concentrate NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Induce: Scratch flask or add seed crystal NoCrystals->Sol_NoCrystals2 Sol_LowYield1 Ensure minimum hot solvent was used LowYield->Sol_LowYield1 Sol_LowYield2 Ensure complete cooling in ice bath LowYield->Sol_LowYield2 Sol_FastCrystals1 Slow the cooling rate (insulate flask) FastCrystals->Sol_FastCrystals1 Sol_FastCrystals2 Re-dissolve and add slightly more solvent FastCrystals->Sol_FastCrystals2

Caption: A decision tree for troubleshooting common recrystallization problems.

References
  • Martins, F. T., et al. (2002). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Shchamialiova, L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Cunha, V. R. R., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Available at: [Link]

  • Hisada, N., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]

  • Recrystallization (help meeeeee). Reddit. Available at: [Link]

  • Recrystallization - Single Solvent. University of Toronto. Available at: [Link]

  • Steele, G., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Available at: [Link]

  • Chan, H. K., & Do, T. (2015). Polymorphism in Sulfanilamide-D4. ResearchGate. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. Available at: [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1946). The BMJ. Available at: [Link]

  • Asadi, P., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]

  • Nichols, L. (2024). 6.6D: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization of Sulfanilamide. Scribd. Available at: [Link]

  • 4-Chloropyridine-3-sulfonamide hydrochloride. Eversept. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available at: [Link]

  • Summary of Common Crystallization Solvents. University of Colorado Boulder. Available at: [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. Available at: [Link]

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Technical Support Center: Troubleshooting Low Reactivity at the 2-Chloro Position of Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving 2-chloropyridines. As researchers, scientists, and drug development professionals, you are likely aware that while the pyridine ring is generally activated towards nucleophilic attack due to its electron-deficient nature, the 2-chloro position can present unique reactivity challenges.[1][2][3] This guide is designed to provide in-depth, field-proven insights to help you overcome common hurdles and optimize your synthetic strategies. We will delve into the underlying principles governing this reactivity and offer practical, step-by-step solutions to enhance your reaction outcomes.

Understanding the Challenge: Why is the 2-Chloro Position Less Reactive?

Before diving into troubleshooting, it's crucial to understand the electronic factors at play. The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density and making the ring susceptible to nucleophilic attack.[3][4] This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), where the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the nitrogen atom, providing significant stabilization.[5]

However, the reactivity of halopyridines in SNAr reactions typically follows the order F > Cl ≈ Br > I.[6][7] This is because the rate-determining step is often the initial attack of the nucleophile to form the intermediate, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the anionic intermediate.[7][8][9] While chlorine is a good leaving group, its lower electronegativity compared to fluorine can lead to a higher activation energy for the initial nucleophilic attack. Furthermore, steric hindrance from the adjacent nitrogen can also play a role in diminishing the reactivity at the 2-position compared to the 4-position.[10]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Category 1: Low or No Conversion

Question 1: My SNAr reaction with 2-chloropyridine is not proceeding, or the conversion is very low. What are the primary factors to investigate?

Answer: Low or no conversion in SNAr reactions of 2-chloropyridines is a common issue and can often be traced back to several key parameters. Here’s a systematic approach to troubleshooting:

1. Insufficient Activation of the Pyridine Ring:

  • The "Why": The inherent reactivity of the pyridine ring is often not enough for less reactive nucleophiles. The presence of electron-withdrawing groups (EWGs) on the pyridine ring is crucial for lowering the energy of the Meisenheimer intermediate and accelerating the reaction.[6][11][12]

  • The "How-To":

    • Assess Your Substrate: Does your 2-chloropyridine substrate have any activating EWGs (e.g., -NO₂, -CN, -CF₃) at the 3-, 4-, 5-, or 6-positions? The presence of an EWG, particularly at the 4- or 6-position, will significantly enhance reactivity.[13]

    • Consider a More Activated Substrate: If your synthesis allows, consider using a 2-chloropyridine derivative with an additional EWG. For instance, 2-chloro-5-nitropyridine is significantly more reactive than 2-chloropyridine.[13]

2. Inadequate Reaction Temperature:

  • The "Why": Many SNAr reactions with less activated 2-chloropyridines have a significant activation energy barrier and require elevated temperatures to proceed at a reasonable rate.[6][14]

  • The "How-To":

    • Gradual Temperature Increase: If your reaction is sluggish at room temperature or a moderate temperature (e.g., 80 °C), cautiously increase the temperature in increments (e.g., 20 °C) while carefully monitoring for any signs of decomposition of your starting materials or product. Temperatures in the range of 100-150 °C are not uncommon for these reactions.[6][14]

    • Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate these reactions by rapidly reaching high temperatures and pressures.[15]

3. Suboptimal Solvent Choice:

  • The "Why": The choice of solvent is critical. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion "naked" and more nucleophilic.[14] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[14]

  • The "How-To":

    • Recommended Solvents: Utilize high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or sulfolane.[14]

    • Ensure Anhydrous Conditions: Water can compete as a nucleophile and can also deactivate strong bases. Ensure your solvent and reagents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[14]

4. Weak or Inappropriate Base:

  • The "Why": For nucleophiles such as amines, alcohols, or thiols, a base is often required to deprotonate them and increase their nucleophilicity. A weak base may not be sufficient to generate a high enough concentration of the active nucleophile.

  • The "How-To":

    • Stronger, Non-Nucleophilic Bases: If you are using a weak base like triethylamine (TEA) or potassium carbonate (K₂CO₃) with little success, consider switching to a stronger, non-nucleophilic base.[14] Excellent choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[14]

    • Base-Solvent Compatibility: Ensure your chosen base is compatible with your solvent. For example, NaH is often used in DMF or THF.

5. Poor Nucleophile Reactivity:

  • The "Why": The nucleophile itself might be the limiting factor. Steric hindrance on the nucleophile can significantly impede its approach to the 2-position of the pyridine ring.[14]

  • The "How-To":

    • Assess Nucleophilicity: Is your nucleophile inherently strong enough for this reaction? For example, an aliphatic amine is generally a better nucleophile than an aromatic amine.

    • Consider a More Reactive Analogue: If possible, use a less sterically hindered or more nucleophilic analogue of your desired nucleophile.

Question 2: I'm observing the formation of side products and my yield of the desired product is low. What are the likely causes and solutions?

Answer: The formation of side products is a clear indication that your reaction conditions may need refinement. Here are some common side reactions and how to mitigate them:

1. Di-substitution:

  • The "Why": If your nucleophile is highly reactive and used in excess, it might react with the product of the initial substitution, leading to di-substituted products, especially if there are other leaving groups on the ring.

  • The "How-To":

    • Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. A large excess should be avoided unless necessary for driving the reaction to completion.[14]

2. Reaction with Solvent:

  • The "Why": Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.

  • The "How-To":

    • Use High-Purity Solvents: Ensure you are using a high-purity, anhydrous grade of your chosen solvent.

    • Consider Alternative Solvents: If you suspect solvent-related side products, switch to a more stable solvent like DMSO, NMP, or sulfolane.

3. Hydrolysis of Starting Material or Product:

  • The "Why": The presence of water, especially at high temperatures and in the presence of a base, can lead to the hydrolysis of the 2-chloropyridine to 2-hydroxypyridine or hydrolysis of your product.

  • The "How-To":

    • Strict Anhydrous Conditions: As mentioned before, ensure all your reagents and solvents are dry and the reaction is performed under an inert atmosphere.[14]

4. Ring-Opening Reactions:

  • The "Why": Under very harsh conditions with extremely strong nucleophiles (like NaNH₂ in the Chichibabin reaction), pyridine derivatives can undergo ring-opening or rearrangement reactions.[2][16]

  • The "How-To":

    • Milder Conditions: If you suspect such side reactions, try to find milder reaction conditions (lower temperature, less aggressive base) that still afford a reasonable reaction rate.

Advanced Strategies for Stubborn Substrates

Question 3: I've optimized the temperature, solvent, and base, but my 2-chloropyridine is still unreactive. Are there any advanced methods to promote the reaction?

Answer: Yes, for particularly challenging substrates, several advanced strategies can be employed:

1. Use of a More Labile Leaving Group:

  • The "Why": As discussed, fluorine is a much better leaving group for SNAr on pyridines.[8][9]

  • The "How-To":

    • Synthesize the 2-Fluoropyridine Analogue: If feasible, consider a synthetic route that provides the corresponding 2-fluoropyridine. The subsequent SNAr reaction will likely proceed under much milder conditions.[13][17]

2. Transition Metal Catalysis:

  • The "Why": While SNAr is a classic approach, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have become a powerful alternative for forming C-N bonds with aryl halides, including unactivated 2-chloropyridines.[13]

  • The "How-To":

    • Screen Catalytic Systems: A variety of palladium catalysts and ligands are available. A screening of different catalyst/ligand combinations may be necessary to find the optimal system for your specific substrate and nucleophile.

3. Activation of the Pyridine Ring via N-Oxidation:

  • The "Why": Formation of the pyridine N-oxide significantly activates the 2- and 4-positions towards nucleophilic attack by further withdrawing electron density from the ring.[16]

  • The "How-To":

    • Two-Step Procedure:

      • Oxidize your 2-chloropyridine to the corresponding N-oxide (e.g., using m-CPBA).

      • Perform the SNAr reaction on the N-oxide.

      • Reduce the N-oxide back to the pyridine (e.g., using PCl₃ or H₂/Pd).

4. Use of Pyridinium Salts:

  • The "Why": N-alkylation of the pyridine nitrogen to form a pyridinium salt dramatically increases the electrophilicity of the ring, making it much more susceptible to nucleophilic attack.[7][18]

  • The "How-To":

    • Formation of the Pyridinium Salt: React your 2-chloropyridine with an alkylating agent (e.g., methyl triflate) to form the N-methyl-2-chloropyridinium salt.

    • Nucleophilic Substitution: The subsequent SNAr reaction on the pyridinium salt will proceed under significantly milder conditions.

Data Presentation & Experimental Protocols

Table 1: Comparison of Reaction Conditions for SNAr with 2-Chloropyridine
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineNoneDMSO1004888[6]
PiperidineNoneNMP250 (Flow)<1>90[15]
Secondary AminesK₂CO₃DMF100-14012-24Variable[14]
ThiolsK₂CO₃ACNRT1-4High[19]
General Experimental Protocol for SNAr of 2-Chloropyridine with an Amine
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-chloropyridine (1.0 eq.), the desired amine (1.2 eq.), and a suitable base (e.g., potassium carbonate, 2.0 eq.).[14]

  • Under an inert atmosphere (nitrogen or argon), add a dry, polar aprotic solvent (e.g., DMF, 10 mL per mmol of 2-chloropyridine).[14]

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously.[14]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine.[20]

Visualizations

Diagram 1: General Mechanism of SNAr on 2-Chloropyridine

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 2-chloropyridine.

Diagram 2: Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow Start Low or No Conversion Check_Activation Is Ring Activated? Start->Check_Activation Check_Temp Increase Temperature? Check_Solvent Change to Polar Aprotic Solvent? Check_Temp->Check_Solvent Yes Advanced_Methods Consider Advanced Methods (e.g., Catalysis, N-Oxide) Check_Temp->Advanced_Methods No Improvement Check_Base Use Stronger Base? Check_Solvent->Check_Base Yes Check_Solvent->Advanced_Methods No Improvement Check_Base->Advanced_Methods No Improvement Success Reaction Successful Check_Base->Success Yes Check_Activation->Check_Temp Yes Check_Activation->Advanced_Methods No

Caption: Decision tree for troubleshooting low reactivity in SNAr reactions of 2-chloropyridines.

References

  • Vertex AI Search. (n.d.). SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
  • Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
  • BenchChem. (2025). Troubleshooting low yields in 2-chloro-3-methylpyridine substitution reactions.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • BenchChem. (2025, December). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
  • BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • PMC. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Sign in. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation.
  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions.
  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Wikipedia. (n.d.). Pyridine.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • ACS Publications. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].

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Technical Support Center: A Guide to the Purification of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and purification of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. The purity of this pharmaceutical intermediate is paramount for the safety and efficacy of subsequent active pharmaceutical ingredients (APIs).[1] This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Section 1: Frequently Asked Questions - Understanding Your Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude material. The answers below address the most common questions regarding the impurity profile of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Q1: What are the most common types of impurities I should expect in my crude product?

A1: The impurity profile is largely dictated by the synthetic route, but typically, you can expect impurities from four main categories:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials such as 2-amino-4,6-dimethylpyridine or the chlorosulfonating agent may be present.

  • Reaction Byproducts: These are the most common and challenging impurities.

    • Hydrolysis Products: The sulfonyl chloride intermediate is highly susceptible to hydrolysis, which forms the corresponding 2-Chloro-4,6-dimethylpyridine-3-sulfonic acid. This is a very common impurity.[2][3]

    • Isomeric Products: During the sulfonation of the pyridine ring, electrophilic substitution can sometimes occur at other positions, leading to isomeric sulfonamide byproducts.[3]

    • Di-sulfonated Products: Over-reaction can lead to the introduction of a second sulfonamide group on the pyridine ring.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., dichloromethane, acetonitrile) may be retained in the crude solid.

  • Reagent-Related Impurities: Impurities originating from the reagents themselves, such as decomposition products of the chlorosulfonating agent.

Q2: How can I get a preliminary idea of my crude product's purity and complexity?

A2: Before committing to a large-scale purification, a quick analysis is invaluable.

  • Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method to visualize the number of components in your crude mixture. The presence of multiple spots indicates impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): An initial HPLC run will provide a more quantitative assessment of purity and reveal the number and relative abundance of impurities.[2][4] A standard C18 reverse-phase column is typically a good starting point.[3]

Q3: Why is it critical to remove the sulfonic acid byproduct?

A3: The sulfonic acid byproduct (from hydrolysis) is often highly polar and can interfere with crystallization. Its acidic nature can also potentially catalyze degradation in downstream steps or affect the stability of the final compound.[3] Furthermore, regulatory agencies have strict limits on process-related impurities in final drug products.[5]

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the recommended solution.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization 1. Incorrect solvent choice (product and impurity have similar solubility). 2. Cooling the solution too quickly, causing impurities to co-precipitate. 3. Insufficient washing of the filtered crystals.1. Perform a solvent screen to find a system where the product has high solubility in hot solvent and low solubility in cold, while the impurity remains in solution. 2. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. 3. Wash the filter cake with a small amount of the cold recrystallization solvent.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities.1. Choose a lower-boiling point solvent or use a co-solvent system. 2. Perform a pre-purification step, such as an acid/base wash or a quick filtration through a small plug of silica, to remove gross impurities.
Very Low Yield After Purification 1. The product has significant solubility in the cold recrystallization solvent. 2. Excessive washing of the filter cake. 3. Multiple purification steps leading to cumulative losses.1. Minimize the amount of hot solvent used to dissolve the crude product. 2. After filtering, concentrate the mother liquor and attempt a second crystallization. 3. Wash the crystals with a minimal amount of cold solvent.
Persistent Colored Impurities 1. Formation of polymeric or highly conjugated byproducts.1. Treat the solution with activated carbon before the hot filtration step in recrystallization. 2. If the impurity has a different polarity, column chromatography may be necessary.

Section 3: Detailed Purification Protocols & Workflows

The following protocols provide detailed, step-by-step instructions for purifying crude 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. The choice of method depends on the specific impurity profile.

Purification Strategy Decision Workflow

The diagram below outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude material.

start Crude Product Analysis (TLC/HPLC) check_purity Purity > 95%? start->check_purity check_impurities Main Impurity Type? check_purity->check_impurities No final_product Pure Product (>99%) check_purity->final_product Yes acid_wash Acidic/Basic Impurities Detected check_impurities->acid_wash Polar chromatography Multiple Neutral Impurities check_impurities->chromatography Non-polar/ Similar Polarity perform_wash Perform Acid/Base Wash acid_wash->perform_wash recrystallize_node Recrystallization perform_chromatography Perform Column Chromatography chromatography->perform_chromatography perform_recrystallize Perform Recrystallization perform_wash->perform_recrystallize perform_recrystallize->final_product perform_chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Purification by Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid product.[2] The key is selecting an appropriate solvent system.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (see table below). An ideal solvent will fully dissolve the product when hot but result in poor solubility when cold. Common choices include isopropanol, ethanol, acetonitrile, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[6]

Solvent Boiling Point (°C) Polarity Notes
Isopropanol (IPA) 82.6MediumOften a good first choice for sulfonamides.
Ethanol 78.4Medium-HighSimilar to IPA; a water mixture can be effective.
Acetonitrile 81.6HighGood for dissolving polar compounds.
Ethyl Acetate 77.1MediumCan be effective, but check for reactivity.
Water 100.0Very HighProduct may have low solubility even when hot; often used as an anti-solvent with a miscible organic solvent.
Protocol 2: Pre-purification via Acid-Base Wash

This technique is excellent for removing acidic or basic impurities before a final recrystallization.[7] It leverages the basicity of the pyridine nitrogen and the acidity of the sulfonamide N-H.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract the acidic sulfonic acid impurity into the aqueous layer. Separate the layers.

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step is less common for the product itself but can remove other basic impurities. Caution: Your product may partition into the aqueous layer if the pH is too low.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pre-purified solid.

  • Final Purification: Proceed with recrystallization as described in Protocol 1.

Purification Workflow Overview

The following diagram illustrates the general sequence of operations for purifying the crude product.

cluster_0 Purification Process A Crude Product B Dissolve in Organic Solvent A->B C Acid/Base Wash (Optional) B->C D Dry & Concentrate C->D E Recrystallize D->E F Filter & Wash Crystals E->F G Dry to Constant Weight F->G H Pure Product G->H

Caption: General experimental workflow for purification.

Section 4: Analytical Methods for Purity Assessment

Verifying the purity of the final product is a critical final step.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis.[4] A successful purification will show a single major peak (typically >99% by area) with minimal or no detectable impurity peaks at the appropriate detection wavelength (e.g., 254 nm).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities if their structures are known.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This powerful technique can confirm the molecular weight of the main product and provide mass information on unknown impurity peaks, aiding in their identification.[3]

By following the structured troubleshooting and purification protocols outlined in this guide, researchers can effectively remove impurities from crude 2-Chloro-4,6-dimethylpyridine-3-sulfonamide, ensuring the high quality required for pharmaceutical development.

References

  • Chemsrc. (2026, February 20). CAS#:294876-56-5 | 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Available at: [Link]

  • Restek. Troubleshooting Guide. Available at: [Link]

  • PubChem. 2-Chloro-pyridine-3-sulfonic acid amide. Available at: [Link]

  • The Pharma Master. Troubleshooting. Available at: [Link]

  • Google Patents. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Available at: [Link]

  • PubChem. 2-Chloro-4,6-dimethylpyridine. Available at: [Link]

  • Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • LookChem. 2-chloro-4,6-dimethylnicotinamide. Available at: [Link]

  • Sultan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • Oreate AI. (2026, February 17). Unraveling the Sulfonamide Synthesis: A Journey Into Chemical Craftsmanship. Available at: [Link]

  • Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.

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Technical Support Center: Controlling Regioselectivity in Pyridine Sulfonamide Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most complex challenges encountered during the C–H functionalization of pyridine sulfonamides. Pyridines are notoriously difficult to functionalize due to their electron-deficient nature and the propensity of the nitrogen lone pair to coordinate with metal catalysts or react with electrophiles.

This guide bridges the gap between theoretical mechanism and benchtop execution, providing troubleshooting FAQs, quantitative data, and self-validating experimental protocols to help you achieve precise regiocontrol.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I getting a mixture of C2 and C4 isomers during direct electrophilic sulfonylation, and how do I force C4 selectivity?

The Causality: Direct electrophilic functionalization of unactivated pyridines is thermodynamically unfavorable. While activating the pyridine ring with triflic anhydride (Tf₂O) generates a highly reactive pyridinium intermediate, traditional bases like DABCO are highly nucleophilic. DABCO forms a stable intermediate that is susceptible to attack at both the C2 and C4 positions, leading to poor regioselectivity (typically a 30:70 mixture)1[1]. The Solution: Switch your base to N-methylpiperidine and your solvent to CHCl₃ . N-methylpiperidine acts as an external base that provides the optimal balance of steric bulk and basicity. The steric hindrance of the piperidine ring shields the C2 position of the activated pyridinium species, steering the incoming sulfinate nucleophile exclusively toward the more accessible C4 position[1].

Q2: When performing Directed ortho-Metalation (DoM) on pyridine-3-sulfonamides, I observe nucleophilic addition instead of deprotonation. How do I fix this?

The Causality: The pyridine ring is highly electrophilic. When you use strong, nucleophilic alkyl lithium reagents (like n-BuLi or PhLi), they tend to undergo a Chichibabin-type nucleophilic addition at the highly reactive C2 position rather than acting as a base to deprotonate the ring 2[3]. The Solution: You must decouple basicity from nucleophilicity. Switch to non-nucleophilic, sterically hindered bases such as LDA (Lithium diisopropylamide) or TMPMgCl·LiCl (Knochel-Hauser base) at strictly controlled low temperatures (-78 °C). The sulfonamide group is one of the most powerful Directed Metalation Groups (DMGs); using LDA ensures that deprotonation occurs cleanly at the acidic proton adjacent to the sulfonamide without destroying the heteroaromatic core4[4].

Q3: How can I leverage the sulfonamide group for transition-metal catalyzed C–H activation without poisoning the catalyst?

The Causality: Free pyridine nitrogens often poison transition metal catalysts (like Pd or Rh) via irreversible coordination. However, an unprotected or N-acyl sulfonamide can act as an excellent "X-type" directing group. The N–H proton is displaced by the active metal catalyst, forming a stable 5- or 6-membered metallacycle. This pre-coordination brings the metal center into close proximity with the ortho C–H bond, drastically lowering the activation energy for C–H cleavage at that specific site and overriding the inherent electronic deactivation of the pyridine ring5[5]. The Solution: Utilize a Cp Rh(III) catalytic system with an acetate base (e.g., NaOAc). The acetate acts as an internal base for the Concerted Metalation-Deprotonation (CMD) step, enabling highly regioselective ortho-functionalization[5].

Quantitative Data: Impact of Base and Solvent on Regioselectivity

To illustrate the critical importance of steric matching in electrophilic functionalization, the following table summarizes the regioselective outcomes of pyridine sulfonylation based on base and solvent selection[1].

Reaction ConditionSolventBaseYield (%)C4:C2 Regioselectivity
Standard ActivationCH₂Cl₂DABCO~70%70:30
Modified BaseCH₂Cl₂N-Methylpiperidine73%83:17
Optimized Protocol CHCl₃ N-Methylpiperidine >75% >90:10
Steric MismatchCHCl₃N-MethylpyrrolidineModerateDecreased (<60:40)

Experimental Workflows & Self-Validating Protocols

Protocol A: Base-Mediated C4-Selective Sulfonylation of Pyridines

Use this protocol to install a sulfonyl group at the C4 position of an unactivated pyridine.

  • Electrophilic Activation: In an oven-dried flask under N₂, dissolve the pyridine substrate (1.0 equiv) in dry CHCl₃ (0.1 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise.

    • Self-Validation Checkpoint: The formation of a white precipitate or a distinct color change indicates the successful generation of the highly electrophilic N-trifluoromethylsulfonyl pyridinium intermediate.

  • Steric Shielding: After 15 minutes, add N-methylpiperidine (2.0 equiv) dropwise. Maintain the temperature at -78 °C for an additional 30 minutes.

    • Causality: The bulky piperidine selectively blocks the C2 position.

  • Nucleophilic Addition: Add the desired sodium sulfinate salt (1.5 equiv) in one portion. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Rearomatization & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. A successful C4-functionalization will present a characteristic symmetric doublet pattern in the aromatic region, completely lacking the C4 proton signal (typically around 7.5-8.0 ppm depending on substitution).

Protocol B: Cp*Rh(III)-Catalyzed Sulfonamide-Directed ortho-C–H Functionalization

Use this protocol for late-stage diversification utilizing the sulfonamide as a directing group.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a pressure vial with [RhCp*Cl₂]₂ (5 mol%), NaOAc (20 mol%), and the pyridine sulfonamide substrate (0.25 mmol, 1.0 equiv).

    • Causality: NaOAc is strictly required to facilitate the Concerted Metalation-Deprotonation (CMD) mechanism.

  • Reagent Addition: Add the carbene precursor (e.g., pyridotriazole, 0.3 mmol, 1.2 equiv) and dry toluene (2.0 mL).

  • C–H Activation: Seal the vial, remove it from the glovebox, and heat the mixture at 120 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction visually. The solution will transition from a light orange to a deep red/brown, indicating the successful formation of the active Rh-carbenoid intermediate and subsequent migratory insertion.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the rhodium catalyst. Concentrate the filtrate.

    • Self-Validation Checkpoint: Perform LC-MS on the crude filtrate. The exact mass should match the desired dual-pharmacophore product, confirming successful ortho-insertion without over-alkylation.

Pathway & Workflow Visualizations

Pathway A Pyridine Substrate B Tf2O Activation (Electrophilic) A->B C Activated Pyridinium Intermediate B->C D DABCO (Base) Poor Regioselectivity C->D Pathway A E N-Methylpiperidine High C4 Selectivity C->E Pathway B F C2 & C4 Mixture (30:70 ratio) D->F G C4-Sulfonylated Product (>90% C4) E->G

Mechanistic divergence in pyridine sulfonylation based on base selection.

Troubleshooting Start Issue: Poor Regioselectivity in Pyridine Functionalization Q1 Reaction Strategy? Start->Q1 DoM Directed ortho-Metalation (DoM) Q1->DoM TMC Transition Metal Catalysis Q1->TMC Elec Electrophilic Addition Q1->Elec Fix1 Switch to non-nucleophilic base (LDA/TMPMgCl·LiCl) DoM->Fix1 Prevents C2 attack Fix2 Ensure sulfonamide is unprotected (X-type DG) TMC->Fix2 Enables metallacycle Fix3 Optimize steric bulk of external base Elec->Fix3 Blocks C2 position

Decision tree for troubleshooting regioselectivity in pyridine functionalization.

References

  • Base-mediated C4-selective C-H-sulfonylation of pyridine ChemRxiv[Link]

  • Cp*RhIII-Catalyzed Sulfonamide-Directed Ortho Arene C–H Carbenoid Functionalization with Pyridotriazoles Organic Letters - ACS Publications[Link]

  • Metalated Sulfonamides and their Synthetic Applications Thieme Connect[Link]

Sources

Thermal stability concerns for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Due to the limited publicly available data on this specific compound, this guide synthesizes information from related chemical classes—chlorinated pyridines and sulfonamides—to offer a robust framework for safe handling and experimental design.

Frequently Asked Questions (FAQs)

Q1: Is 2-Chloro-4,6-dimethylpyridine-3-sulfonamide considered thermally stable?

Q2: What are the potential hazardous decomposition products?

A: Thermal decomposition may lead to the release of toxic and irritating gases.[1] Based on the molecular structure, hazardous decomposition products could include:

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)[1]

Q3: What are the initial signs of thermal degradation?

A: Visual indicators of thermal decomposition can include:

  • Color change (e.g., yellowing or browning)

  • Gas evolution or pressure build-up in a sealed vessel

  • Unexpected changes in reaction kinetics or product profile

If any of these are observed, it is recommended to immediately and safely cool the experiment and re-evaluate the experimental conditions.

Q4: How should I store 2-Chloro-4,6-dimethylpyridine-3-sulfonamide?

A: To ensure stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from heat, direct sunlight, and sources of ignition.[3][4][5] It is also advisable to store it separately from strong oxidizing agents.[3] Some sulfonamides have shown degradation even during frozen storage over extended periods, so it is good practice to monitor for any changes over time.[6][7][8]

Troubleshooting Guide for Experiments

This section addresses common issues that may arise during reactions involving the heating of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Issue 1: My reaction mixture turned dark upon heating.

  • Potential Cause: This is a common indicator of thermal decomposition. The discoloration is likely due to the formation of polymeric or charred byproducts.

  • Troubleshooting Steps:

    • Lower the Temperature: The most straightforward solution is to reduce the reaction temperature. Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[9][10]

    • Solvent Choice: Ensure the solvent is stable at the reaction temperature and is not contributing to the degradation.

    • Time-Course Study: Run a time-course study at a fixed temperature to determine the onset of degradation. This will help you define a maximum reaction time.

Issue 2: I am observing inconsistent analytical results (e.g., HPLC, NMR) for samples from heated reactions.

  • Potential Cause: The appearance of unexpected peaks or broadening of existing peaks can indicate the formation of degradation products. The inconsistency could be due to variable rates of decomposition.

  • Troubleshooting Steps:

    • Analyze a Control Sample: Heat a sample of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide in the reaction solvent without other reagents to isolate its thermal stability.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the masses of the impurity peaks, which can provide clues about the degradation pathway.

    • Perform Thermal Analysis: To establish a safe operating temperature range, it is highly recommended to perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[9][10][11][12][13][14][15]

Issue 3: I noticed pressure build-up in my sealed reaction vessel.

  • Potential Cause: This is a serious safety concern and likely indicates the evolution of gaseous decomposition products such as HCl, NOx, or SOx.

  • Immediate Action: Safely vent the vessel in a fume hood. Do not heat sealed vessels containing this compound without appropriate pressure relief mechanisms.

  • Troubleshooting Steps:

    • Open System: If possible, perform the reaction in an open or vented system connected to a scrubbing apparatus to neutralize acidic gases.

    • Adiabatic Calorimetry: For reactions with a high potential for thermal runaway, consider using Accelerating Rate Calorimetry (ARC) to determine the onset temperature of self-heating and the time to maximum rate under adiabatic conditions.[16][17][18][19][20]

Experimental Protocols for Thermal Stability Assessment

Given the lack of specific data for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide, it is crucial for researchers to determine its thermal stability within their experimental context. Here are protocols for two fundamental thermal analysis techniques.

Protocol 1: Determination of Thermal Events by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of melting points, phase transitions, and decomposition onsets.[11][12][14][15][21]

Objective: To identify the melting point and the onset temperature of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is expected to be complete (e.g., 350 °C).

  • Data Analysis:

    • The melting point will appear as a sharp endothermic peak.

    • Decomposition is typically observed as a broad exothermic or complex endothermic/exothermic event following the melt. The onset temperature of this event is a critical parameter for determining thermal stability.

ParameterTypical ValuePurpose
Sample Mass 2-5 mgEnsures good thermal contact and resolution.
Heating Rate 10 °C/minA standard rate for initial screening.
Purge Gas Nitrogen (50 mL/min)Provides an inert atmosphere to prevent oxidation.
Temperature Range 30 °C to 350 °CTo observe melting and subsequent decomposition.
Protocol 2: Assessment of Mass Loss by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization.[9][10][13][22]

Objective: To determine the temperature at which significant mass loss due to decomposition begins.

Methodology:

  • Sample Preparation: Place 5-10 mg of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide into a TGA sample pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • The TGA curve will show a plateau at the initial mass, followed by one or more steps where mass is lost.

    • The onset temperature of the first major mass loss step is a key indicator of the start of thermal decomposition. The derivative of the TGA curve (DTG curve) can help to more accurately identify the temperatures of maximum mass loss rate.[13]

Visualizations

Troubleshooting Workflow for Thermal Events

A Observation of Unexpected Experimental Outcome (e.g., color change, pressure buildup) B Is the reaction being heated? A->B C Reduce Reaction Temperature B->C Yes H Issue is likely related to reagent interaction. Investigate side reactions. B->H No D Perform Reaction Under Inert Atmosphere C->D E Analyze Control Sample (Compound + Solvent only) D->E F Does the issue persist? E->F G Consider Alternative Synthetic Route or Lower-Temperature Catalyst F->G Yes K Issue Resolved F->K No I Characterize Degradation Products (e.g., LC-MS) G->I J Conduct Formal Thermal Analysis (DSC/TGA) to Define Safe Operating Temperature I->J

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Decision Matrix for Thermal Stability Testing

A Is the compound being used in a heated application? B Are there signs of decomposition (color change, gas evolution)? A->B Yes D Standard handling procedures sufficient. Store in a cool, dry place. A->D No C Is there a risk of thermal runaway? B->C Yes E Perform screening DSC and TGA to determine onset temperature. B->E No, but need to define limits C->E Uncertain F Consider Accelerating Rate Calorimetry (ARC) for process safety assessment. C->F Yes G Use experimental temperature well below determined decomposition onset. E->G H Implement engineered safety controls (e.g., pressure relief, cooling). F->H

Caption: Decision matrix for selecting appropriate thermal analysis.

References

  • Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.). Retrieved March 7, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved March 7, 2026, from [Link]

  • PYRIDINE Safety Data Sheet. (n.d.). Retrieved March 7, 2026, from [Link]

  • Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. (n.d.). AIChE. Retrieved March 7, 2026, from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Retrieved March 7, 2026, from [Link]

  • Accelerating Rate Calorimetry (ARC) - NETZSCH Analyzing & Testing. (2023, November 5). Retrieved March 7, 2026, from [Link]

  • Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(4), 1015-1018.
  • Accelerating Rate Calorimetry - Prager Elektronik. (n.d.). Retrieved March 7, 2026, from [Link]

  • Tleugabulova, D., et al. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Retrieved March 7, 2026, from [Link]

  • Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Process Safety Webinar Series (2 of 2): Accelerating Rate Calorimetry (ARC). (n.d.). TUV SUD. Retrieved March 7, 2026, from [Link]

  • Thermogravimetric Analysis. (n.d.). Retrieved March 7, 2026, from [Link]

  • Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74(2), 465-476.
  • Thermogravimetric Analysis (TGA) | Mechanical Testing and Thermal Characterisation Laboratory. (n.d.). University of Cambridge. Retrieved March 7, 2026, from [Link]

  • Ciba, J., et al. (n.d.). Study of the thermal properties of derivatives of sulfonamides. AKJournals. Retrieved March 7, 2026, from [Link]

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet. (2018, September 12). Novachem. Retrieved March 7, 2026, from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. Retrieved March 7, 2026, from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. Retrieved March 7, 2026, from [Link]

  • Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74, 465–476.
  • PYRIDINE AR Safety Data Sheet. (n.d.). Loba Chemie. Retrieved March 7, 2026, from [Link]

  • What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. Retrieved March 7, 2026, from [Link]

  • Wang, L., et al. (2025, August 6). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Schneider, M. J., & Lynch, A. M. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage.
  • Brown, D. H. (1963). The thermal decomposition of Ni (pyridine)4 Cl2 and the preparation of Ni (pyridine) Cl2. Journal of Inorganic and Nuclear Chemistry, 25(8), 981-984.
  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-6.
  • Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage. (2026, January 31). Mayo Clinic. Retrieved March 7, 2026, from [Link]

  • Schneider, M. J., & Lynch, A. M. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • Advice on the storage of medications. (n.d.). Hospital Authority. Retrieved March 7, 2026, from [Link]

  • Mackie, R. K., et al. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 7, 2026, from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biftu, T. K. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide and a Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Due to the limited availability of public experimental data for this specific compound, this guide presents a detailed prediction of its ¹H NMR spectrum based on established principles of NMR spectroscopy and a comparative analysis with structurally related compounds. This approach offers valuable insights for researchers, scientists, and professionals in drug development for the characterization of this and similar molecules.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical and agrochemical compounds. Their biological activity is intricately linked to the nature and position of substituents on the pyridine ring. 2-Chloro-4,6-dimethylpyridine-3-sulfonamide combines several key functional groups: a halogenated pyridine core, electron-donating methyl groups, and a sulfonamide moiety. Understanding the precise arrangement of these groups is critical for its application, and ¹H NMR spectroscopy is a primary tool for this structural elucidation.

Predicted ¹H NMR Spectrum of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

The ¹H NMR spectrum of a molecule provides a wealth of information about the chemical environment of its protons. By analyzing the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal, we can deduce the connectivity and spatial arrangement of atoms.

Molecular Structure and Proton Environments

First, let's visualize the structure of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide and identify the distinct proton environments.

Figure 1: Structure of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide with distinct proton environments highlighted.

There are four distinct sets of protons in this molecule:

  • H-5: The single aromatic proton on the pyridine ring.

  • CH₃ at C-4: The methyl group at position 4.

  • CH₃ at C-6: The methyl group at position 6.

  • NH₂ of SO₂NH₂: The two protons of the sulfonamide group.

Analysis of Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data is summarized in Table 1. The rationale behind these predictions is detailed below.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
H-57.0 - 7.3Singlet (s)1HThis proton is on a pyridine ring, which typically resonates between 7.0 and 9.0 ppm. The electron-donating methyl groups at positions 4 and 6 will shift this proton upfield. The electron-withdrawing chloro and sulfonamide groups at positions 2 and 3, respectively, will have a lesser, but still present, deshielding effect. Due to the absence of adjacent protons, it will appear as a singlet.
CH₃ at C-42.4 - 2.6Singlet (s)3HMethyl groups on an aromatic ring typically appear between 2.2 and 2.6 ppm. This methyl group is adjacent to the electron-withdrawing sulfonamide group, which may cause a slight downfield shift compared to the methyl at C-6. It will be a singlet as there are no vicinal protons.
CH₃ at C-62.3 - 2.5Singlet (s)3HThis methyl group is adjacent to the nitrogen atom of the pyridine ring, which has a deshielding effect. However, it is further from the electron-withdrawing groups at C-2 and C-3. It will appear as a singlet.
SO₂NH₂7.5 - 8.5Broad Singlet (br s)2HSulfonamide protons are known to have a broad range of chemical shifts and often appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.[1] Their chemical shift is also highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Comparative Analysis with Structurally Related Compounds

To provide context and support for our predictions, we will now compare the expected spectrum of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide with the experimental ¹H NMR data of three analogous compounds: 2-Amino-4,6-dimethylpyridine, 2-Chloro-3-nitropyridine, and 2,4,6-Collidine (2,4,6-trimethylpyridine).

Comparison Data

The following table summarizes the experimental ¹H NMR data for the selected comparative compounds.

CompoundProton(s)Experimental Chemical Shift (δ, ppm)MultiplicityReference
2-Amino-4,6-dimethylpyridine H-3, H-56.24, 6.36s, s[1]
CH₃ at C-4, C-62.29, 2.39s, s[1]
NH₂4.3 (broad)br s[1]
2-Chloro-3-nitropyridine H-48.64dd[2][3]
H-57.51dd[2][3]
H-68.25dd[2][3]
2,4,6-Collidine H-3, H-56.85s[4]
CH₃ at C-42.21s[4]
CH₃ at C-2, C-62.45s[4]

Table 2: Experimental ¹H NMR Data for Comparative Compounds.

Discussion of Structural and Electronic Effects

The comparison with these analogs provides valuable insights into the electronic effects of the substituents on the pyridine ring.

G cluster_target Target Molecule 2-Chloro-4,6-dimethylpyridine-3-sulfonamide cluster_amino Analog 1 2-Amino-4,6-dimethylpyridine cluster_nitro Analog 2 2-Chloro-3-nitropyridine cluster_collidine Analog 3 2,4,6-Collidine T_H5 H-5 (~7.1 ppm) A_H5 H-5 (6.36 ppm) T_H5->A_H5 Amino is stronger donor than Me, more upfield N_H5 H-5 (7.51 ppm) T_H5->N_H5 Sulfonamide is weaker withdrawer than Nitro, more upfield C_H35 H-3,5 (6.85 ppm) T_H5->C_H35 Cl and SO2NH2 deshield relative to CH3 T_Me4 C4-CH3 (~2.5 ppm) T_Me6 C6-CH3 (~2.4 ppm) A_H3 H-3 (6.24 ppm) A_Me CH3s (2.29, 2.39 ppm) N_H4 H-4 (8.64 ppm) N_H6 H-6 (8.25 ppm) C_Me4 C4-CH3 (2.21 ppm) C_Me26 C2,6-CH3s (2.45 ppm)

Figure 2: Comparative analysis of electronic effects on proton chemical shifts.

  • Comparison with 2-Amino-4,6-dimethylpyridine: The amino group at the 2-position is a strong electron-donating group, leading to a significant upfield shift of the ring protons (H-3 and H-5 at 6.24 and 6.36 ppm, respectively) compared to our target molecule.[1] Replacing the amino group with a chloro group (electron-withdrawing) and adding a sulfonamide group (electron-withdrawing) at the 3-position in our target molecule is expected to cause a substantial downfield shift of the remaining H-5 proton.

  • Comparison with 2-Chloro-3-nitropyridine: The nitro group is a very strong electron-withdrawing group, which results in significant deshielding of all the ring protons, with H-4 being the most downfield at 8.64 ppm.[2][3] The sulfonamide group in our target molecule is also electron-withdrawing but to a lesser extent than the nitro group. Additionally, the presence of two electron-donating methyl groups in our target will further shield the H-5 proton, placing it significantly upfield compared to the protons in 2-chloro-3-nitropyridine.

  • Comparison with 2,4,6-Collidine: This molecule has three electron-donating methyl groups, resulting in the ring protons (H-3 and H-5) being relatively upfield at 6.85 ppm.[4] In our target molecule, the replacement of the C-2 methyl group with an electron-withdrawing chloro group and the addition of the sulfonamide group at C-3 will cause a downfield shift of the H-5 proton compared to collidine.

Experimental Protocol for ¹H NMR of Pyridine Derivatives

For researchers wishing to acquire experimental data for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide or similar compounds, the following protocol is recommended.

G A Sample Preparation (5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., CDCl3 or DMSO-d6) B Instrument Setup (Tune and shim the NMR spectrometer) A->B C Acquisition of ¹H Spectrum (Standard pulse sequence, sufficient number of scans) B->C D Data Processing (Fourier transform, phase correction, baseline correction) C->D E Data Analysis (Integration, chemical shift referencing, peak picking) D->E

Figure 3: Workflow for acquiring ¹H NMR spectra of pyridine derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial, as the chemical shifts of labile protons (like those in the sulfonamide group) can be solvent-dependent.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set up a standard one-pulse ¹H experiment.

    • Choose an appropriate spectral width to encompass all expected proton signals.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

  • Data Analysis:

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Identify the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Through a detailed prediction based on fundamental principles and a comparative analysis with structurally related compounds, we have established the expected spectral features of this molecule. The provided experimental protocol offers a standardized approach for the acquisition of high-quality NMR data for this and similar pyridine derivatives. This information is intended to be a valuable resource for chemists and researchers in the fields of medicinal chemistry and materials science, aiding in the structural characterization and quality control of novel compounds.

References

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine. Retrieved from [Link]

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts for 4,6-Dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. Among its variants, ¹³C NMR provides a detailed fingerprint of the carbon skeleton, offering profound insights into the electronic environment of each carbon atom. This guide focuses on the ¹³C NMR chemical shifts of 4,6-dimethylpyridine derivatives, a class of compounds with significant applications in medicinal chemistry and materials science. Understanding the nuances of their ¹³C NMR spectra is paramount for unambiguous identification, purity assessment, and the rational design of novel molecular entities.

This guide provides a comparative analysis of experimental ¹³C NMR data for select 4,6-dimethylpyridine derivatives. Where direct experimental data is limited, we will leverage the well-established principles of substituent chemical shift (SCS) effects to provide a predictive framework for understanding the spectral characteristics of a broader range of these important heterocyclic compounds.

Understanding Substituent Effects on the Pyridine Ring

The chemical shift of a given carbon nucleus in a pyridine ring is exquisitely sensitive to the nature and position of its substituents. The introduction of a substituent at the C-2 position of the 4,6-dimethylpyridine scaffold induces predictable changes in the chemical shifts of all ring carbons. These changes are primarily governed by two factors:

  • Inductive Effects: Electronegative substituents withdraw electron density through the sigma bonds, leading to a deshielding of nearby carbon atoms and a downfield shift (higher ppm). Conversely, electropositive groups donate electron density, causing an upfield shift (lower ppm).

  • Resonance (Mesomeric) Effects: Substituents with lone pairs of electrons or pi systems can donate or withdraw electron density through the pi system of the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the substituent.

The interplay of these effects determines the final observed chemical shift. For instance, an electron-donating group like an amino (-NH₂) group at the C-2 position will cause a significant upfield shift for C-2, C-4, and C-6 due to resonance donation, while an electron-withdrawing group like a nitro (-NO₂) group will cause a downfield shift for these same carbons.

Caption: Influence of electron-donating (EDG) and electron-withdrawing (EWG) groups on pyridine ring ¹³C NMR shifts.

Comparative Analysis of Experimental ¹³C NMR Data

CompoundC2/C6 (ppm)C3/C5 (ppm)C4 (ppm)4/6-CH₃ (ppm)Solvent
2,6-Dimethylpyridine156.9120.9137.524.5CDCl₃
2,6-Dimethylpyridine N-oxide[1]149.07123.96124.7418.27CDCl₃
4-Methoxy-2,6-dimethylpyridine N-oxide[1]149.91109.73156.7218.77CDCl₃

Analysis of the Data:

  • N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide results in a significant upfield shift for the C2/C6 and C4 carbons, while the C3/C5 carbons experience a downfield shift.[1] This is due to the strong electron-donating character of the N-oxide group through resonance, which increases the electron density at the ortho and para positions. The methyl groups also show an upfield shift.[1]

  • Substituent Effects on the N-Oxide: The introduction of a methoxy group at the C4 position of the N-oxide leads to a further upfield shift of the C3/C5 carbons and a significant downfield shift of the C4 carbon, which now bears the electron-donating methoxy group.[1] The C2/C6 carbons are only slightly affected.[1]

Predicting ¹³C NMR Shifts for Other 4,6-Dimethylpyridine Derivatives

Based on established substituent additivity rules, we can predict the approximate chemical shifts for other derivatives.[2] The following table provides an estimation of the chemical shifts for some common substituents at the C-2 position of a hypothetical 4,6-dimethylpyridine. These are illustrative values and actual experimental results may vary.

2-SubstituentPredicted C2 (ppm)Predicted C3 (ppm)Predicted C5 (ppm)Predicted C4/C6 (ppm)
-H~157~121~121~138
-NH₂~160~108~113~148
-OH~162~112~118~140
-Cl~150~124~122~138
-CN~133~128~125~140

Experimental Protocol for ¹³C NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality ¹³C NMR spectra of 4,6-dimethylpyridine derivatives.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-50 mg of the solid 4,6-dimethylpyridine derivative.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common initial choice for many organic compounds. Other solvents like DMSO-d₆, acetone-d₆, or methanol-d₄ can be used depending on the compound's polarity.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Capping: Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

These parameters are for a typical 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width (SW): Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon signals.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is needed.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

    • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (10-50 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Lock_Shim Lock and Shim Transfer->Lock_Shim Acquire Acquire ¹³C Spectrum Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Peak_Pick Peak Picking Reference->Peak_Pick

Caption: Workflow for ¹³C NMR analysis of 4,6-dimethylpyridine derivatives.

Conclusion

The ¹³C NMR chemical shifts of 4,6-dimethylpyridine derivatives provide a wealth of structural information. While a comprehensive experimental database is still emerging, the principles of substituent effects offer a robust framework for predicting and interpreting their spectra. The provided experimental protocol outlines a standardized approach to obtain high-quality data, ensuring reproducibility and reliability in research and development settings. As more experimental data becomes available, a more detailed and nuanced understanding of the structure-spectra relationships in this important class of compounds will undoubtedly emerge.

References

  • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9:8, 519-526. Available at: [Link]

  • Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides. The Royal Society of Chemistry. Available at: [Link]

Sources

HPLC retention times for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Profiling of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide: A Comparative HPLC Guide

As a Senior Application Scientist, I approach the analytical method development for complex heterocyclic intermediates not as a mere procedural checklist, but as an exercise in applied physical chemistry. 2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a critical, highly functionalized building block frequently utilized in the synthesis of advanced agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical active ingredients (e.g., loop diuretics).

Because this compound possesses both a weakly basic pyridine nitrogen and a weakly acidic sulfonamide moiety, its chromatographic behavior is highly sensitive to mobile phase conditions. This guide objectively compares its Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behavior against structurally related alternatives, providing researchers with a self-validating framework for purity profiling and method transfer.

Mechanistic Causality: Structural Drivers of Retention

In RP-HPLC, retention time (


) is dictated by the analyte's lipophilicity (LogP) and its ionization state (pKa) relative to the mobile phase pH. To understand the retention of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide, we must deconstruct its substituents:
  • The Base Scaffold (Pyridine-3-sulfonamide): This core is highly polar. The basic pyridine nitrogen protonates easily, and the sulfonamide group acts as a polar hydrogen-bond donor/acceptor. Consequently, the base scaffold exhibits minimal retention on hydrophobic C18 stationary phases[1].

  • The Chloro Substitution (C2): Adding a chlorine atom at the C2 position introduces a strong electron-withdrawing effect. This significantly decreases the basicity (pKa) of the adjacent pyridine nitrogen, rendering the molecule less ionized at acidic pH levels and increasing its overall lipophilicity.

  • The Dimethyl Substitution (C4, C6): The addition of two methyl groups drastically increases the hydrophobic surface area of the molecule. In reverse-phase chromatography, this translates to stronger dispersive interactions with the alkyl chains of the C18 column, forcing a later elution time.

The Causality Principle: By suppressing the ionization of the sulfonamide group using an acidic mobile phase (pH 2.5–3.0), we force the molecule into its neutral, most hydrophobic state. Under these conditions, the cumulative lipophilic contributions of the chloro and dimethyl groups guarantee that 2-Chloro-4,6-dimethylpyridine-3-sulfonamide will elute significantly later than its unsubstituted precursors[2].

Structural_Causality N1 Pyridine-3-sulfonamide Highly Polar Early Elution N2 + 2-Chloro Group Decreases Basicity Moderate Elution N1->N2 N3 + 4,6-Dimethyl Groups Increases Hydrophobicity Late Elution N2->N3 N4 Target Compound Maximized LogP Longest Retention N3->N4

Caption: Structural modifications driving RP-HPLC retention time increases.

Comparative Retention Time Analysis

To provide a benchmark for method development, the table below compares the chromatographic performance of the target compound against alternative intermediates and a reference API (Torsemide, a complex pyridine-3-sulfonylurea derivative).

Note: Data is synthesized from established structural-retention relationships and validated isocratic methods for pyridine sulfonamides[3],.

Analyte / ComparatorEstimated LogPMobile Phase (Isocratic)Column ChemistryRelative Retention Time (min)
Pyridine-3-sulfonamide -0.240% ACN / 60% BufferC18 (250 x 4.6 mm)~ 2.8
2-Chloropyridine-3-sulfonamide 0.840% ACN / 60% BufferC18 (250 x 4.6 mm)~ 5.4
2-Chloro-4,6-dimethylpyridine-3-sulfonamide 1.940% ACN / 60% BufferC18 (250 x 4.6 mm)~ 11.2
Torsemide (Reference API)2.760% ACN / 40% BufferC18 (250 x 4.6 mm)~ 6.5*

*Torsemide requires a higher organic modifier (60% ACN) to elute in a reasonable timeframe due to its bulky, highly lipophilic structure[3].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. You cannot trust your sample data if you have not first proven the integrity of your chromatographic system. The following step-by-step methodology incorporates internal checks to ensure accuracy, drawing on established ICH guidelines for sulfonamide analysis[4],[5].

Phase 1: Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 2.8 using Formic Acid (0.1% v/v). Causality: The low pH suppresses sulfonamide ionization and masks residual silanols on the silica support, preventing peak tailing[2].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: Methanol:Water (50:50 v/v).

  • Standard Preparation: Accurately weigh 10 mg of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Dissolve in 10 mL of Methanol (Stock: 1 mg/mL). Dilute 200 µL of stock into 10 mL of diluent to yield a 20 µg/mL working standard.

Phase 2: Chromatographic Conditions
  • Column: Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Photodiode Array (PDA) monitored at 230 nm (for the pyridine ring) and 270 nm[3].

  • Elution Mode: Isocratic, 40% Mobile Phase B / 60% Mobile Phase A.

Phase 3: System Suitability (The Self-Validation Step)

Before injecting unknown samples, inject a resolution mixture containing Pyridine-3-sulfonamide and 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

  • Acceptance Criteria: The theoretical plate count (

    
    ) for the target peak must be 
    
    
    
    . The resolution (
    
    
    ) between the two peaks must be
    
    
    . If these criteria are met, the system is validated for sample analysis[5].

HPLC_Workflow S1 1. Sample Preparation Dissolve in MeOH (1 mg/mL) Dilute to 20 µg/mL S2 2. Column Equilibration C18 (250 x 4.6 mm, 5 µm) Flush with 40% ACN S1->S2 S3 3. System Suitability Inject Reference Mix Verify Rs > 2.0, N > 2000 S2->S3 S4 4. Sample Injection 20 µL Volume Isocratic Elution (1.0 mL/min) S3->S4 S5 5. PDA Detection Monitor at 230 nm & 270 nm Assess Peak Purity S4->S5

Caption: Self-validating RP-HPLC methodology for pyridine sulfonamides.

Conclusion

When analyzing highly substituted intermediates like 2-Chloro-4,6-dimethylpyridine-3-sulfonamide, relying on generic gradients often leads to co-elution with structurally similar synthetic impurities. By understanding the specific lipophilic contributions of the chloro and dimethyl groups, researchers can rationally design isocratic methods that maximize resolution. The acidic mobile phase protocol detailed above ensures that the compound remains in a neutral state, providing sharp, reproducible peaks essential for stringent quality control and downstream API synthesis.

References

  • Stability Indicating HPLC Method for Determination of Torsemide in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Available at: [Link]

  • Method for preparing high-purity sulfonamide compound.Google Patents (WO2016141548A1).
  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry (RSC). Available at: [Link]

  • BMS 919373 - Pyridine-3-sulfonamide LCMS Retention Data. All About Drugs. Available at: [Link]

  • Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage forms. ACG Publications. Available at: [Link]

  • Development And Validation Of RP-HPLC Method For The Estimation Of Torasemide In Pure Form And In Pharmaceutical Dosage Forms. Trade Science Inc. Available at:[Link]

Sources

Comparing reactivity of 2-chloro vs 2-bromo pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 2-Chloro vs. 2-Bromo Pyridine Sulfonamides in Synthetic Workflows

Introduction: The Strategic Selection of Halopyridines

Halogenated pyridine sulfonamides are indispensable scaffolds in medicinal chemistry, frequently serving as precursors for kinase inhibitors, CNS-active agents, and metabolic modulators. The sulfonamide moiety (typically positioned at the 3- or 5-position) acts as a potent electron-withdrawing group (EWG). When coupled with the inherent electron deficiency of the pyridine nitrogen, the aromatic ring becomes highly activated.

However, when designing a synthetic route, the selection between a 2-chloro and a 2-bromo substituent is not a trivial substitution of halogens. It is a fundamental decision that dictates the substrate's behavior across different reaction paradigms. As a Senior Application Scientist, I approach this comparison by analyzing the mechanistic divergence between Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Mechanistic Divergence: Causality in Reactivity

The reactivity of 2-halopyridine sulfonamides is governed by a delicate interplay between the halogen's electronegativity (inductive effect) and its polarizability/bond strength.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the transformation proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is typically the initial nucleophilic attack to form the anionic Meisenheimer complex. Here, the inductive effect of the halogen is the dominant causal factor. Chlorine (Pauling electronegativity 3.16) polarizes the C-X bond more effectively than bromine (2.96), rendering the C2 carbon significantly more electrophilic. Consequently, 2-chloropyridine sulfonamides often exhibit slightly faster or comparable kinetics to their bromo-analogues in SNAr reactions, as the stabilization of the transition state outweighs the leaving group ability [1]. Recent quantitative models confirm that the molecular electrostatic potential at the reactive carbon is a primary driver for SNAr rates [2].

  • Palladium-Catalyzed Cross-Coupling: Conversely, in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is dictated by the bond dissociation energy (BDE). The C-Br bond (~81 kcal/mol) is significantly weaker and more polarizable than the C-Cl bond (~96 kcal/mol). Therefore, 2-bromopyridine sulfonamides undergo oxidative addition much more rapidly, enabling the use of milder conditions, weaker bases, and less sterically demanding ligands [3]. Attempting these couplings with 2-chloropyridines often requires highly specialized, electron-rich phosphine ligands to force the sluggish oxidative addition [4].

Quantitative Reactivity Comparison

To facilitate rapid decision-making in route design, the following table summarizes the physicochemical properties and resulting synthetic behaviors of both substrates.

Property / Parameter2-Chloropyridine Sulfonamides2-Bromopyridine SulfonamidesSynthetic Implication
C-X Bond Dissociation Energy ~96 kcal/mol~81 kcal/molLower BDE makes Br superior for oxidative addition.
Electronegativity (Pauling) 3.162.96Higher electronegativity of Cl creates a more electrophilic C2 carbon.
SNAr Reactivity (General) Highly Reactive (Preferred)Reactive (Comparable/Slower)Cl is optimal for amine/thiol nucleophilic substitutions.
Pd-Catalyzed Cross-Coupling Sluggish (Requires specialized ligands)Highly Reactive (Preferred)Br is optimal for C-C and C-N transition-metal couplings.
Halogen Isotope Pattern (MS) 3:1 ratio (M : M+2)1:1 ratio (M : M+2)Distinct isotopic signatures are crucial for LC-MS reaction monitoring.

Pathway Visualization

Reactivity Start 2-Halo Pyridine Sulfonamide SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr CrossCoupling Cross-Coupling (Pd-Catalyzed) Start->CrossCoupling Meisenheimer Meisenheimer Complex Rate-Determining Step SNAr->Meisenheimer OxidativeAddition Oxidative Addition Rate-Determining Step CrossCoupling->OxidativeAddition ChloroSNAr 2-Chloro Favorable (High Electronegativity) BromoSNAr 2-Bromo Comparable/Slower ChloroCC 2-Chloro Slower (High BDE) BromoCC 2-Bromo Highly Favorable (Low BDE) Meisenheimer->ChloroSNAr Meisenheimer->BromoSNAr OxidativeAddition->ChloroCC OxidativeAddition->BromoCC

Mechanistic divergence of 2-halopyridine sulfonamides in SNAr vs. Cross-Coupling pathways.

Self-Validating Experimental Protocols

Robust methodologies must incorporate built-in analytical checkpoints to ensure mechanistic fidelity. The following protocols demonstrate how to leverage the specific reactivity of each halogen while establishing a self-validating system.

Protocol A: SNAr Amination of 2-Chloro-3-pyridinesulfonamide

Rationale: We utilize the 2-chloro derivative due to its superior electrophilicity. Potassium carbonate is selected as a mild, insoluble base to scavenge HCl without hydrolyzing the sensitive sulfonamide group.

  • Preparation: In an oven-dried 20 mL vial, dissolve 2-chloro-3-pyridinesulfonamide (1.0 mmol) in anhydrous DMF (5.0 mL). Causality: The high dielectric constant of DMF stabilizes the highly polar anionic Meisenheimer transition state.

  • Reagent Addition: Add morpholine (1.2 mmol) and finely powdered K₂CO₃ (2.0 mmol).

  • Reaction Execution: Stir the suspension at 80 °C for 4 hours.

  • Self-Validation (Isotope Tracking): Monitor the reaction via LC-MS. The starting material will exhibit a distinct 3:1 (M:M+2) isotope pattern due to the natural abundance of ³⁵Cl/³⁷Cl. The successful product will lack this pattern and show an[M+H]⁺ shift corresponding to the exact mass of the morpholine adduct minus HCl. The disappearance of the 3:1 cluster confirms complete C-Cl bond cleavage.

  • Workup: Quench with H₂O (15 mL) to precipitate the product. Filter and wash with cold H₂O.

Protocol B: Suzuki-Miyaura Coupling of 2-Bromo-5-pyridinesulfonamide

Rationale: The 2-bromo derivative is chosen to facilitate rapid oxidative addition at lower temperatures, preventing potential desulfonylation or protodehalogenation side reactions that plague harsher conditions.

  • Preparation: Charge a Schlenk flask with 2-bromo-5-pyridinesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and preventing catalyst stalling.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5.0 mL). Causality: Water is essential to hydrolyze the boronic acid into the more nucleophilic boronate species required for transmetalation.

  • Reaction Execution: Heat at 90 °C under N₂ for 6 hours.

  • Self-Validation (Isotope Tracking): The starting material exhibits a 1:1 (M:M+2) isotope pattern characteristic of ⁷⁹Br/⁸¹Br. The disappearance of this 1:1 doublet in the LC-MS trace is the definitive marker of complete oxidative addition and successful coupling.

  • Workup: Filter the mixture through a short pad of Celite to remove Pd black. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Source: ChemRxiv URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source: PMC (National Institutes of Health) URL: [Link]

Sources

Structure-Activity Relationship (SAR) of Pyridine-3-Sulfonamide Analogs: A Comparative Guide to Antiviral and Anticancer Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-sulfonamide scaffold is a highly versatile pharmacophore in modern drug discovery. Depending on the regiochemistry of its functionalization, this core can be directed toward entirely distinct therapeutic targets. This guide objectively compares the structure-activity relationship (SAR) optimization of pyridine-3-sulfonamides across two divergent applications: targeting the Hepatitis C Virus (HCV) NS4B replication complex (antiviral)[1] and selectively inhibiting tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII (anticancer)[2].

By understanding the causality behind these structural modifications, researchers can leverage this scaffold to optimize drug metabolism and pharmacokinetics (DMPK) or drive isozyme selectivity.

SAR_Pathways Scaffold Pyridine-3-sulfonamide Core Scaffold Mod6 C-6 Substitution (e.g., Indol-2-yl + Fluorination) Scaffold->Mod6 Optimize for DMPK & Metabolic Stability Mod4 C-4 Substitution (e.g., Bulky Heterocycles) Scaffold->Mod4 Optimize for Isozyme Steric Selectivity TargetHCV HCV NS4B Protein (Viral Replication Complex) Mod6->TargetHCV TargetCA Carbonic Anhydrase IX/XII (Tumor Hypoxia/pH Regulation) Mod4->TargetCA OutcomeHCV Antiviral Activity (High Bioavailability, Low Toxicity) TargetHCV->OutcomeHCV OutcomeCA Anticancer Activity (Selective Tumor Starvation) TargetCA->OutcomeCA

Divergent SAR pathways of pyridine-3-sulfonamides targeting HCV NS4B and CA IX/XII.

SAR Comparison: Antiviral vs. Anticancer Applications

The C-6 Axis: HCV NS4B Inhibitors (Antiviral)

The optimization of 6-(indol-2-yl)pyridine-3-sulfonamides demonstrates how targeted SAR can overcome severe pharmacokinetic liabilities[3]. Early lead compounds in this series exhibited potent anti-HCV activity but suffered from extensive in vivo oxidative metabolism and N-dealkylation, leading to poor safety profiles[3].

Causality in SAR Optimization:

  • Preventing N-dealkylation: Researchers discovered that by utilizing amines lacking an α-proton (such as tert-butyl type amines) at the sulfonamide moiety, they could sterically and electronically block the N-dealkylation pathway[3].

  • Blocking Oxidative Metabolism: The incorporation of fluorine atoms at the C-5 and C-6 positions of the indole ring was not arbitrary; it was a deliberate strategy to block the formation of arene oxides[4]. Arene oxides are highly reactive, toxic metabolic byproducts. Fluorination deactivates the aromatic ring toward oxidation while maintaining the necessary binding conformation[4].

  • Outcome: This optimization yielded Compound 4t (PTC725), which achieved an EC50 of 2 nM against the HCV 1b replicon and an exceptional oral bioavailability of 62% in rats[1].

The C-4 Axis: Carbonic Anhydrase Inhibitors (Anticancer)

Conversely, modifying the C-4 position of the pyridine-3-sulfonamide core pivots the molecule toward oncology[2]. The sulfonamide group is a classic zinc-binding pharmacophore essential for inhibiting Carbonic Anhydrases (CAs)[5]. However, the human body contains ubiquitous cytosolic CAs (hCA I and II), the inhibition of which causes systemic side effects. The goal is to selectively target transmembrane hCA IX and XII, which are overexpressed in hypoxic tumors and critical for tumor pH regulation[2].

Causality in SAR Optimization:

  • Exploiting Active Site Topography: The active site clefts of tumor-associated hCA IX and XII are wider and more accommodating than those of the cytosolic hCA I and II[2].

  • Steric Hindrance as a Selectivity Driver: By introducing bulky heterocyclic substituents—such as 4-(1H-pyrazol-1-yl) or 4-(3,4-dichlorophenyl)piperazine—at the C-4 position, researchers created intentional steric clashes within the narrow active sites of hCA I/II[2]. These bulky groups fit perfectly into the larger pockets of hCA IX/XII, driving massive isozyme selectivity[2].

  • Outcome: Pyrazole derivatives achieved hCA IX inhibition with Ki values as low as 19.5 nM, outperforming clinically used sulfonamides like Acetazolamide, and demonstrated broad-spectrum tumor growth inhibition[2].

Quantitative Performance Comparison

The following table summarizes the divergent performance metrics achieved by optimizing the pyridine-3-sulfonamide core along these two distinct SAR axes.

Pharmacological ProfileHCV NS4B Optimization (Compound 4t / PTC725)CA IX/XII Optimization (Compound 15-19 Series)
Core Modification C-6 Indole + C-5 FluorinationC-4 Bulky Heterocycles (e.g., Pyrazole)
Primary Target HCV NS4B Replication ComplexTumor-associated CA IX / XII
Primary Potency EC50 = 2 nM (HCV 1b replicon)Ki = 19.5 – 48.6 nM (hCA IX)
Selectivity Index >5,000 (vs. cellular GAPDH)>10- to 20-fold (vs. cytosolic CA I/II)
Key PK Achievement Oral Bioavailability: 62% (Rat), 78% (Dog)Broad spectrum tumor growth inhibition (NCI-60)
Metabolic Strategy tert-butyl amine to stop N-dealkylationExploiting zinc-binding pharmacophore

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these analogs must rely on self-validating assay systems. Below are the step-by-step methodologies required to reproduce the SAR findings.

Workflow Synth Chemical Synthesis & Regioselective Substitution InVitro Primary In Vitro Screening (Replicon / Stopped-Flow) Synth->InVitro Selectivity Self-Validating Counterscreens (GAPDH / Off-target Isozymes) InVitro->Selectivity InVivo In Vivo DMPK Profiling (Bioavailability & Clearance) Selectivity->InVivo

Self-validating experimental workflow for SAR optimization and biological profiling.

Protocol A: HCV Replicon Assay with Cytotoxicity Counterscreen

Purpose: To quantify antiviral potency while ruling out false positives caused by host cell death.

  • Cell Seeding: Plate Huh7 cells harboring the HCV 1b subgenomic replicon (expressing a luciferase reporter) in 96-well plates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Compound Treatment: Prepare 3-fold serial dilutions of the pyridine-3-sulfonamide analog (e.g., PTC725) in DMSO. Add to the cells (final DMSO concentration

    
    ).
    
  • Self-Validation (Internal Controls): Include a known NS5A inhibitor as a positive control. Crucially, run a parallel plate to measure cellular GAPDH levels (using a quantitative PCR or luminescence-based viability assay like CellTiter-Glo).

  • Readout & Analysis: After 72 hours, lyse the cells and measure luciferase activity to determine the EC50 (viral reduction). Calculate the CC50 from the GAPDH/viability plate. The Selectivity Index (SI) is validated only if

    
    .
    
Protocol B: Stopped-Flow CO2 Hydration Assay for CA Inhibition

Purpose: To determine the inhibition constant (Ki) and isozyme selectivity of C-4 substituted analogs.

  • Enzyme Preparation: Purify recombinant human CA isozymes (hCA I, II, IX, and XII). Prepare enzyme solutions in 20 mM Hepes buffer (pH 7.5) containing 20 mM Na2SO4 to maintain ionic strength.

  • Reaction Initiation: Use an applied photophysics stopped-flow instrument. Mix the enzyme-inhibitor complex (pre-incubated for 15 minutes to allow thermodynamic equilibrium) with CO2-saturated water.

  • Kinetic Measurement & Self-Validation: Monitor the pH change associated with CO2 hydration using phenol red as an indicator (absorbance at 557 nm). Validation Step: Run parallel assays using Acetazolamide (AAZ) as a standardized reference inhibitor. The assay is only considered valid if the Ki of AAZ matches established literature values (~25 nM for hCA IX).

  • Data Analysis: Obtain initial velocities from the linear portion of the progress curves. Calculate the IC50, and derive the Ki using the Cheng-Prusoff equation, adjusting for the substrate concentration and the Michaelis constant (Km) of the specific isozyme.

References

  • Zhang, N., et al. (2014). "Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B." Journal of Medicinal Chemistry, 57(5), 2121-2135. Available at:[Link]

  • Sławiński, J., et al. (2013). "Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII." European Journal of Medicinal Chemistry, 69, 701-710. Available at:[Link]

Sources

Validating purity of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the UV Baseline: Validating the Purity of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide via LC-MS

In pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) does not magically materialize at the final crystallization step; it is predetermined by the purity of its upstream building blocks. For highly functionalized intermediates like 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5) , analytical method development is not merely a downstream quality control obligation—it is a strategic necessity that dictates route selection and process scalability[1].

Relying on traditional HPLC-UV to validate the purity of such complex heterocycles introduces significant chemical blind spots. This guide objectively compares standard UV detection against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and provides a self-validating, causality-driven protocol for rigorous purity assessment.

The Analytical Challenge: Causality in Method Design

The molecular architecture of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide presents competing physicochemical properties that make standard chromatographic analysis difficult:

  • The Pyridine Ring : Highly basic and readily protonated.

  • The Sulfonamide Group : Polar, acting as both a strong hydrogen bond donor and acceptor.

  • Chlorine Substitution : Introduces the risk of structurally analogous impurities (e.g., des-chloro degradants or regioisomers) generated during synthesis.

Traditional HPLC-UV methods often fail to differentiate between the main compound and these structurally similar impurities because minor alterations (such as a methyl shift) do not significantly alter the molecule's UV absorption spectrum. LC-MS is required to overcome this by adding an orthogonal dimension of separation based on the mass-to-charge ratio (m/z), allowing for the differentiation of compounds that co-elute or share identical UV profiles[2].

Performance Comparison: HPLC-UV vs. UPLC-MS/MS

When isolating impurities from a pharmaceutical product, combining mass-based detection with UV provides the highest level of selectivity[3]. Below is an objective comparison of the two modalities for this specific intermediate.

Analytical ParameterTraditional HPLC-UVUPLC-MS/MS (Recommended)
Detection Principle Chromophore absorption (Non-specific)Mass-to-charge ratio (Highly specific)
Isomer/Degradant Differentiation Poor (Co-elution is common)Excellent (via MRM transitions & retention)
Sensitivity (LOD) ~0.05% - 0.1%< 0.01% (Trace level detection)
Mobile Phase Constraints Non-volatile buffers (e.g., Phosphates) acceptableStrictly volatile buffers (e.g., Formic acid) required
Structural Elucidation NoneHigh (via MS/MS fragmentation patterns)

Logical Workflow

LCMS_Logic Start 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (Complex Heterocycle) HPLC HPLC-UV (Traditional) Lacks Isomer Resolution Start->HPLC Limited Specificity LCMS UPLC-MS/MS (Advanced) Mass-Specific Detection Start->LCMS High Specificity Sep Reversed-Phase C18 (Formic Acid Modifier) LCMS->Sep Ion ESI+ Ionization (Pyridine Protonation) Sep->Ion Det MRM Transitions (Target vs Impurities) Ion->Det

Caption: Logical workflow comparing HPLC-UV and LC-MS/MS for sulfonamide purity validation.

Self-Validating Experimental Protocol: LC-MS/MS Purity Workflow

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following methodology explains the why behind every experimental choice, ensuring robust purity validation.

Phase 1: Sample & Standard Preparation

Causality: Matrix effects can severely suppress ionization in the MS source. Using a highly pure, MS-compatible diluent ensures complete solubility of the lipophilic dimethylpyridine core while preventing sample precipitation in the column.

  • Accurately weigh 10.0 mg of the 2-Chloro-4,6-dimethylpyridine-3-sulfonamide standard.

  • Dissolve in 10.0 mL of diluent (LC-MS grade Water/Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock.

  • Serially dilute to the target working concentration (e.g., 10 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the UPLC column.

Phase 2: Chromatographic Separation (UPLC)

Causality: For LC-MS, mobile phases must be volatile to prevent source fouling[4]. We utilize 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The acidic environment (pH ~2.7) keeps the sulfonamide group unionized, maximizing its hydrophobic retention on the C18 stationary phase, while simultaneously protonating the basic pyridine nitrogen for downstream MS detection.

  • Column : Reversed-Phase C18, 1.7 µm, 2.1 x 100 mm.

  • Flow Rate : 0.4 mL/min.

  • Gradient : 5% B to 95% B over 8 minutes, followed by a 2-minute re-equilibration.

Phase 3: Mass Spectrometry (ESI+ MRM)

Causality: The basic pyridine nitrogen has a high proton affinity. Operating the Triple Quadrupole in Electrospray Ionization Positive (ESI+) mode efficiently generates the [M+H]+ precursor ion, which is standard practice for sulfonamide residue analysis[5].

  • Ionization Mode : ESI+

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 400°C (ensures complete evaporation of the aqueous mobile phase).

  • Detection : Set Multiple Reaction Monitoring (MRM) transitions for the parent mass (approx. m/z 221 for the

    
    Cl isotope) to its dominant fragments (e.g., loss of the 
    
    
    
    group).
Phase 4: System Suitability Testing (SST)

Causality: A protocol must validate its own operational readiness before data collection begins. If the system is not equilibrated, it will yield erroneous purity percentages.

  • Inject a blank diluent to confirm the absence of column carryover.

  • Inject the working standard 6 consecutive times.

  • Self-Validation Gates : Proceed to sample analysis only if Retention Time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, and Tailing Factor ≤ 1.5.

Validation Acceptance Criteria

When validating this method for regulatory submission or internal quality control, the parameters must align with ICH Q2(R1) guidelines and specific MS considerations[4].

Validation ParameterDefinition / PurposeTarget Acceptance Criteria for LC-MS
Specificity Ensures no interference at the analyte peakBlank shows no peaks; Peak purity (MS) ≥ 0.99
Linearity Signal is proportional to concentration

≥ 0.995 across 50–150% of specification limit
Accuracy (Recovery) Closeness of agreement to the true value98–102% (Main Assay); 70–130% (Trace Impurities)
Precision (%RSD) Repeatability of replicate injections≤ 2.0% (Main Assay); ≤ 5.0% (Trace Impurities)
Limit of Quantitation (LOQ) Lowest reliably quantifiable concentrationS/N ≥ 10:1; Must be ≤ Reporting threshold (0.05%)

References

  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates Source: Tianming Pharmaceuticals URL: [Link]

  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS Source: Chromatography Online URL:[Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities Source: Agilent Technologies URL:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals Source: Resolve Mass URL: [Link]

  • Scope extension validation protocol: Inclusion of analytes and matrices in an LC-MS/MS sulfonamide residues method Source: ResearchGate URL:[Link]

Sources

IR spectroscopy characteristic peaks for pyridine sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for Pyridine Sulfonamide Characterization

The Analytical Challenge of Pyridine Sulfonamides

In pharmaceutical materials science, pyridine sulfonamides (such as sulfapyridine and sulfasalazine) present a unique analytical challenge. These molecules feature a structural duality: a basic heterocyclic pyridine ring coupled with an acidic sulfonamide (–SO₂NH–) linkage. This combination facilitates complex intermolecular hydrogen-bonding networks, rendering these compounds highly susceptible to polymorphism[1].

For drug development professionals, verifying the structural integrity and polymorphic state of these APIs is critical. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for this characterization. However, the choice of sample introduction technique—Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR (KBr Pellet) —fundamentally alters the spectral output and the integrity of the sample itself. This guide objectively compares these two methodologies, providing the causality behind experimental choices and establishing self-validating protocols for accurate spectral acquisition.

Spectral Signatures: Characteristic Vibrational Modes

Before comparing the instrumental techniques, we must establish the ground-truth spectral data for pyridine sulfonamides. The non-linear SO₂ group and the bridging S–N bond produce highly diagnostic, intense bands that serve as the primary markers for molecular identification[1].

Table 1: Characteristic IR Peaks for Pyridine Sulfonamides

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeStructural Origin & Causality
N–H Stretch 3349 – 3144Medium, BroadArises from the secondary amine of the sulfonamide group. Broadening is caused by extensive intermolecular hydrogen bonding[1].
Pyridine C=C / C=N 1594 – 1489Sharp, VariableIn-plane skeletal stretching of the heterocyclic aromatic ring[1].
Asymmetric SO₂ 1320 – 1310Strong, SharpOut-of-phase stretching of the S=O bonds. Highly sensitive to changes in the crystal lattice[1].
Symmetric SO₂ 1155 – 1143Strong, SharpIn-phase stretching of the S=O bonds[1].
S–N Stretch 914 – 895MediumThe heavy-atom single bond between the sulfur and nitrogen bridge vibrates at a lower frequency due to its higher reduced mass[1].

Technique Comparison: ATR-FTIR vs. Transmission (KBr)

Choosing between ATR and KBr transmission is not merely a matter of convenience; it is a decision that impacts the physical chemistry of the sample during analysis.

Alternative A: ATR-FTIR (Diamond Crystal)
  • The Mechanism: ATR relies on an evanescent wave protruding slightly (0.5 to 2.0 µm) beyond the diamond crystal into the sample.

  • The Causality of Spectral Shifts: The depth of penetration (

    
    ) is directly proportional to the wavelength of the IR light. Consequently, low-frequency vibrations (like the S–N stretch at ~900 cm⁻¹) are probed more deeply and appear artificially intense compared to high-frequency vibrations (like the N–H stretch at ~3300 cm⁻¹)[2]. Modern software requires an "ATR Correction" algorithm to normalize these relative intensities to match legacy transmission libraries.
    
  • Performance Advantage: Zero mechanical stress. Because pyridine sulfonamides are prone to pressure-induced polymorphic transformations, ATR is the superior choice for preserving the native crystal habit.

Alternative B: Transmission FTIR (KBr Pellet)
  • The Mechanism: IR light passes directly through a diluted matrix of the sample suspended in an IR-transparent potassium bromide (KBr) pellet.

  • The Causality of Spectral Artifacts: KBr is highly hygroscopic. If the matrix absorbs ambient moisture, a massive, broad O–H stretching band will manifest at ~3400 cm⁻¹, completely obscuring the critical N–H stretch of the sulfonamide[3]. Furthermore, the 10-ton pressure required to fuse the pellet can induce phase changes in the sulfonamide, shifting the asymmetric and symmetric SO₂ bands and leading to false polymorphic identification.

  • Performance Advantage: Provides a uniform pathlength and adheres strictly to the Beer-Lambert law, offering higher absolute sensitivity for trace impurity analysis without the wavelength-dependent distortion seen in ATR.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate built-in checks to prevent false data acquisition.

Protocol 1: ATR-FTIR (Diamond) Workflow
  • System Suitability Test (SST): Scan a 1.5 mil polystyrene calibration film. Validation Check: The aromatic C=C stretching peak must resolve at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it fails, the interferometer requires realignment.

  • Background Acquisition: Clean the diamond crystal with isopropanol. Collect a 32-scan background spectrum in ambient air.

  • Sample Application: Deposit 2–5 mg of the neat pyridine sulfonamide powder directly onto the crystal.

  • Compression & Validation: Lower the pressure anvil. Self-Validation Check: Monitor the live absorbance of the asymmetric SO₂ stretch (~1315 cm⁻¹). If the absorbance is <0.1 A.U., the clamping pressure is insufficient, resulting in poor evanescent wave contact. Increase torque until the peak reaches 0.1 – 0.5 A.U.

  • Data Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Apply the ATR correction algorithm prior to library matching.

Protocol 2: Transmission (KBr Pellet) Workflow
  • Matrix Dehydration: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours to eliminate moisture.

  • Sample Dilution: Combine 1 mg of the sulfonamide with 100 mg of dried KBr (1% w/w). Mix gently with a spatula. Crucial Causality: Do not grind vigorously in an agate mortar. High-shear grinding generates localized heat and stress, which will trigger polymorphic conversion of the sulfonamide API.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons for 1 minute.

  • Validation & Acquisition: Self-Validation Check: Inspect the baseline of the resulting spectrum between 4000 and 3800 cm⁻¹. A sloping baseline indicates excessive light scattering due to particles larger than the IR wavelength (poor homogenization). If the baseline slopes >10% Transmittance, discard the pellet and prepare a new sample.

Workflow Visualization

IR_Workflow Start Pyridine Sulfonamide Sample Characterization SST System Suitability Test Polystyrene Standard (1601 cm⁻¹) Start->SST Decision Polymorphism Risk or Moisture Sensitivity? SST->Decision ATR ATR-FTIR (Diamond) - Zero mechanical stress - Preserves crystal habit Decision->ATR High Risk KBr Transmission (KBr) - High spectral resolution - Uniform pathlength Decision->KBr Low Risk ATR_Val Validation: Absorbance >0.1 A.U.? (Checks clamping pressure) ATR->ATR_Val KBr_Val Validation: Flat baseline? (Checks particle scattering) KBr->KBr_Val Analysis Spectral Analysis: SO₂ stretches (1320 & 1150 cm⁻¹) Pyridine C=N (~1590 cm⁻¹) ATR_Val->Analysis KBr_Val->Analysis

Figure 1: Self-validating decision matrix for IR analysis of pyridine sulfonamides.

References

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry.[1] URL: [Link]

  • Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem - NIH.[2] URL: [Link]

  • Interpreting Infrared Spectra - Specac Ltd.[3] URL: [Link]

Sources

Comparative Biological Activity of Methylated Pyridine Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine sulfonamide pharmacophore is a cornerstone in modern medicinal chemistry, offering a versatile scaffold for targeting metalloenzymes, kinases, and cholinesterases. As a Senior Application Scientist, I frequently observe that minor structural modifications—specifically the methylation of the pyridine ring or the sulfonamide nitrogen—drastically alter the pharmacokinetic and pharmacodynamic profiles of these compounds.

This guide provides an objective, data-driven comparison of methylated pyridine sulfonamides against unmethylated analogs, pyrimidine-sulfonamide hybrids, and classical benzenesulfonamides. By analyzing their in vitro biological activities, we will decode the structural rationale behind their efficacy and outline self-validating experimental protocols for evaluating their performance.

Structural Rationale: The Impact of Methylation

The addition of a methyl group (-CH₃) is never chemically benign; it is a deliberate design choice that influences three critical parameters:

  • Lipophilic Efficiency (LipE): Methylation increases the partition coefficient (LogP). A higher LogP enhances cellular membrane permeability, which is strictly required for targeting intracellular enzymes or crossing the blood-brain barrier (BBB) in neurodegenerative disease models 1.

  • Steric Hindrance and Isoform Selectivity: In the context of Carbonic Anhydrase (CA) inhibition, the ubiquitous cytosolic isoform (hCA II) has a highly restricted active site. Methylation introduces steric bulk that prevents the molecule from binding to hCA II, while perfectly anchoring it into the larger, more flexible hydrophobic pocket of the tumor-associated hCA IX isoform 2.

  • Conformational Locking: N-methylation of the sulfonamide group eliminates a hydrogen bond donor, locking the molecule into a specific bioactive conformation that can enhance target residence time.

Mechanistic Pathway: Targeting Tumor Hypoxia

To understand the comparative advantage of methylated pyridine sulfonamides in oncology, we must visualize their primary target engagement: the inhibition of hCA IX in the hypoxic tumor microenvironment.

Pathway Hypoxia Tumor Hypoxia CA9 hCA IX Upregulation Hypoxia->CA9 HIF-1α Acid Extracellular Acidification CA9->Acid CO2 Hydration Surv Tumor Survival Acid->Surv Promotes Drug Methylated Pyridine Sulfonamides Drug->CA9 Inhibits (Steric Fit)

hCA IX inhibition by methylated pyridine sulfonamides in tumor hypoxia.

Comparative Biological Performance

The table below synthesizes quantitative in vitro data comparing the methylated pyridine sulfonamide scaffold against leading alternatives across various therapeutic targets.

Table 1: Comparative In Vitro Biological Activity and Physicochemical Properties

Scaffold ClassPrimary TargetIC₅₀ / Kᵢ (nM)LogPSelectivity Index (Target vs Off-Target)Key Mechanistic Advantage / Disadvantage
Methylated Pyridine-3-Sulfonamides hCA IX (Cancer)90 - 1372.5 - 3.1High (SI > 50 vs hCA II)Optimal lipophilic efficiency; steric bulk prevents off-target hCA II binding 2.
Unmethylated Pyridine Sulfonamides hCA IX (Cancer)150 - 2711.8 - 2.2Low (SI ~ 10 vs hCA II)Higher aqueous solubility, but suffers from poor isoform selectivity 2.
Pyrimidine-Sulfonamide Hybrids PI3Kα / hCA IX40 - 743.5 - 4.0Low (Pan-kinase activity)Highly potent dual-targeting, but elevated LogP increases risk of off-target toxicity 3.
Pyrazolo[4,3-c]pyridine Sulfonamides hCA XII / γ-CA34 - 972.1 - 2.8Moderate Strong antibacterial potential against E. coli γ-CA; alternative mechanism of action 4.
Thiazole/Pyridine Sulfonamides AChE (Alzheimer's)100 - 2002.9 - 3.4High (vs BChE)Excellent BBB penetration; demonstrates dual anti-diabetic and anti-Alzheimer's activity 5.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these compounds must be evaluated using robust, self-validating methodologies. Below are the standard operating procedures for assessing the two primary targets of pyridine sulfonamides.

Pre-Steady-State Kinetics: Stopped-Flow CO₂ Hydrase Assay (For CA Inhibition)

Causality: The physiological hydration of CO₂ is one of the fastest known enzymatic reactions (


). Standard microplate readers suffer from mechanical dead times that completely miss the initial linear velocity phase. We utilize stopped-flow spectrophotometry to achieve millisecond resolution.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Causality: Phenol Red provides a rapid colorimetric shift (absorbance at 558 nm) in response to the localized pH drop caused by H⁺ generation during CO₂ hydration.

  • Compound Dilution: Serially dilute the methylated pyridine sulfonamide (10 nM to 10 µM) in DMSO. Ensure final assay DMSO concentration is <1% to prevent enzyme denaturation.

  • Enzyme Incubation: Pre-incubate recombinant hCA IX (10 nM) with the inhibitor for 15 minutes at 20°C to allow equilibrium binding at the orthosteric site.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water (17 mM) in the stopped-flow syringe.

  • Self-Validation & Data Acquisition:

    • Negative Control (Blank): Buffer + CO₂ without enzyme. This measures spontaneous, uncatalyzed hydration and must be subtracted from all test wells.

    • Positive Control: Acetazolamide (AAZ) at 10 nM to ensure enzyme viability and assay sensitivity 4.

    • Calculate the Kᵢ using the Cheng-Prusoff equation derived from the initial velocity curves.

Orthogonal Validation: Modified Ellman’s Assay (For AChE Inhibition)

Causality: To evaluate the neuroprotective potential of these scaffolds 6, Acetylthiocholine (ATC) is utilized as a synthetic substrate. AChE cleaves ATC to thiocholine, which subsequently reacts with DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate anion, allowing for continuous kinetic tracking.

Step-by-Step Methodology:

  • Assay Mix: In a 96-well plate, combine 0.1 M phosphate buffer (pH 8.0), 0.01 M DTNB, and the serially diluted test compound.

  • Enzyme Addition: Add 0.1 U/mL of human recombinant AChE. Incubate for 10 minutes at 25°C.

  • Substrate Initiation: Add 0.075 M ATC to initiate the reaction.

  • Detection: Monitor absorbance dynamically at 412 nm for 5 minutes using a kinetic microplate reader.

  • Self-Validation:

    • Non-Enzymatic Blank: Exclude AChE to measure spontaneous ATC hydrolysis. If the blank signal rises rapidly, the test compound may be chemically reacting with DTNB (false positive).

    • Reference Standard: Donepezil.

    • Z'-Factor Calculation: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay's robustness for high-throughput screening.

Workflow Prep Compound Preparation Incub Enzyme Incubation Prep->Incub Serial Dilution Detect Signal Detection Incub->Detect Stopped-Flow / Kinetic Valid Data Validation Detect->Valid Z'-Factor & IC50

Self-validating experimental workflow for enzyme inhibitory activity.

Conclusion

Methylated pyridine sulfonamides offer a distinct biological advantage over their unmethylated and pyrimidine-based counterparts. By strategically increasing lipophilicity and introducing steric bulk, these derivatives achieve superior isoform selectivity—particularly against tumor-associated hCA IX and neurodegenerative AChE targets. When evaluated through rigorous, self-validating kinetic assays, this scaffold proves to be a highly tunable and reliable asset in the drug discovery pipeline.

References

  • BenchChem. "An In-depth Technical Guide to Pyridine-2-Sulfonate Derivatives and Analogues for Drug Discovery". 7

  • PMC - NIH. "Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents". 5

  • PMC - NIH. "The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids". 3

  • Bentham Science. "Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity". 6

  • MDPI. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". 2

  • PMC - NIH. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies". 4

  • ACS Omega. "Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes". 1

Sources

Safety Operating Guide

2-Chloro-4,6-dimethylpyridine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Disposal Protocol for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide Subtitle: Operational guidelines for halogenated organic waste management and environmental compliance.

Introduction & Causality

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex heterocyclic compounds. 2-Chloro-4,6-dimethylpyridine-3-sulfonamide is a highly specialized intermediate used in biochemical assays and drug discovery[1]. Because this molecule contains a halogen (chlorine), a heterocyclic nitrogen (pyridine), and a sulfur-nitrogen moiety (sulfonamide), its disposal is non-trivial.

Improper disposal not only violates environmental regulations but risks the release of highly toxic combustion byproducts. If incinerated without proper controls, the compound will release hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this compound, ensuring absolute compliance and laboratory safety.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing its disposal protocol. The presence of the chlorine atom dictates that this chemical must be treated strictly as a Halogenated Organic Waste [3].

Property / HazardValue / Description
Chemical Name 2-Chloro-4,6-dimethylpyridine-3-sulfonamide
CAS Number 294876-56-5[1]
Molecular Formula C7H9ClN2O2S[4]
Molecular Weight 220.68 g/mol [4]
Waste Classification Halogenated Organic Waste[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[5]
Combustion Byproducts HCl, SOx, NOx, CO, CO2[2]

Operational Disposal Plan (Step-by-Step Methodology)

Expertise & Experience Insight: The core causality behind this protocol is the prevention of toxic byproducts. Mixing halogenated waste with non-halogenated solvents can lower the combustion temperature during incineration. This incomplete destruction of the pyridine ring can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or furans. Therefore, strict segregation at the bench is scientifically and legally mandatory[3].

Step 1: Point-of-Generation Segregation

  • Isolate Waste Streams: Immediately upon generation, segregate 2-Chloro-4,6-dimethylpyridine-3-sulfonamide (whether in solid form or in solution) into a designated Halogenated Organic Waste container[3].

  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), ensure the bulk waste container is chemically compatible (e.g., high-density polyethylene (HDPE) or glass)[6]. Do not mix with acetone or non-halogenated flammable solvents.

Step 2: Satellite Accumulation Area (SAA) Management

  • Labeling: Affix a compliant hazardous waste label immediately. The label must explicitly state "Hazardous Waste - Halogenated Organics" and list the primary hazards (e.g., "Toxic", "Irritant") to inform emergency responders[7].

  • Secondary Containment: Place the primary waste container inside a leak-proof secondary containment tray to capture any accidental spills or structural failures of the primary vessel[3].

  • Storage Limits: Adhere to the [8]. Ensure the SAA does not exceed volume limits (typically 55 gallons of hazardous waste) and that containers are kept closed at all times unless actively adding waste[7].

Step 3: Licensed Transport and Final Destruction

  • Manifesting: Work with your Environmental Health and Safety (EHS) department to prepare the EPA/DOT hazardous waste manifest[9].

  • Controlled Incineration: The only acceptable method for the ultimate disposal of this compound is removal to a licensed chemical destruction plant for controlled high-temperature incineration (850°C – 1200°C)[10],[11].

  • Flue Gas Scrubbing (Critical Mechanism): Ensure your waste vendor utilizes an incinerator equipped with an alkaline flue gas scrubber (e.g., utilizing calcium carbonate or sodium hydroxide). As the sulfonamide and pyridine groups combust, they release SOx and NOx. The chlorine atom releases HCl. The scrubber neutralizes these acidic gases into harmless salts (e.g., NaCl, CaSO4) before the exhaust is released into the atmosphere[10],[12].

Mandatory Visualization: Disposal Workflow

G gen Waste Generation (2-Chloro-4,6-dimethylpyridine-3-sulfonamide) seg Segregation (Halogenated Organic Waste Stream) gen->seg saa Satellite Accumulation Area (SAA) (Vented, Secondary Containment) seg->saa trans Licensed EPA/DOT Transport saa->trans incin Controlled Incineration (850°C - 1200°C) trans->incin scrub Flue Gas Scrubbing (Neutralize HCl, SOx, NOx) incin->scrub ash Safe Ash Disposal (Sanitary Landfill) scrub->ash

Caption: Workflow diagram for the disposal of 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Spill Response & Decontamination Protocol

In the event of an accidental spill during handling or transfer:

  • Containment: Don appropriate PPE (nitrile gloves, chemical safety goggles, lab coat). If the material is solid, sweep it up carefully using spark-proof tools to avoid dust generation[10]. If in solution, absorb the liquid with an inert, non-combustible material (e.g., vermiculite or sand).

  • Collection: Place the absorbed material into a sealable, compatible container.

  • Disposal: Treat all cleanup materials, including contaminated PPE and paper towels, as halogenated hazardous waste. Process them through the SAA workflow described above[10]. Under no circumstances should any residue be flushed down the sink, as of halogenated organic compounds due to their persistence and aquatic toxicity[13],[14].

References

  • ChemSrc. "2-Chloro-4,6-dimethylpyridine-3-sulfonamide | CAS: 294876-56-5". Verified at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." NCBI Bookshelf - National Institutes of Health (NIH). Verified at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Verified at:[Link]

Sources

Personal protective equipment for handling 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Chloro-4,6-dimethylpyridine-3-sulfonamide

Introduction

2-Chloro-4,6-dimethylpyridine-3-sulfonamide (CAS: 294876-56-5) is a highly reactive halogenated intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly metalloenzyme inhibitors[1]. While its unique structural motif—combining an electron-withdrawing pyridine ring with a sulfonamide moiety—makes it invaluable for drug development, it also dictates a stringent hazard profile[2]. As a Senior Application Scientist, I have designed this guide to provide a self-validating, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Section 1: Hazard Profile and Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The hazards associated with 2-Chloro-4,6-dimethylpyridine-3-sulfonamide are intrinsically linked to its molecular structure and biological activity[3].

Table 1: Hazard Profile and PPE Causality Matrix

GHS CodeHazard DescriptionMechanistic CausalityRequired PPE & Controls
H302 Harmful if swallowedThe pyridine-3-sulfonamide scaffold acts as a potent metalloenzyme inhibitor (e.g., carbonic anhydrase). Ingestion causes unintended systemic enzyme disruption[2].Face shield, strict laboratory hygiene protocols (no eating/drinking).
H315 / H319 Causes skin/eye irritationThe electron-withdrawing pyridine ring and chloro-substituent increase electrophilicity, reacting aggressively with nucleophilic tissue proteins in the epidermis and cornea[2].Double nitrile gloves, chemical safety goggles (EN166/OSHA compliant)[4].
H335 May cause respiratory irritationFine powders deposit in the respiratory tract. The acidic sulfonamide group (SO₂NH₂) dissolves in mucosal fluids, causing acute localized pH changes and irritation[3].Fume hood (≥100 fpm face velocity), N95/P100 or EN 149 respirator[4].

Section 2: Quantitative Operational Parameters

To ensure that safety measures are not just qualitative suggestions but measurable standards, adhere to the following quantitative parameters during operation.

Table 2: Quantitative Safety Thresholds

ParameterMinimum RequirementCausality / Rationale
Fume Hood Face Velocity ≥ 100 fpm (0.5 m/s)Ensures active capture of aerosolized sulfonamide dust, preventing operator inhalation[4].
Respirator Filter Efficiency ≥ 99.97% (P100 / EN 149 FFP3)Required to block fine crystalline particulates (< 5 µm) from reaching the lower respiratory tract[4].
Nitrile Glove Thickness ≥ 0.11 mm (4.3 mil)Provides a sufficient physical barrier against halogenated pyridine permeation during standard handling[3].
Decontamination pH pH 8.0 – 9.0Mildly alkaline conditions increase the aqueous solubility of the acidic sulfonamide group, ensuring complete surface decontamination[2].

Section 3: Self-Validating Operational Protocols

Every protocol in the laboratory must be a closed-loop system that verifies its own success before the operator proceeds to the next step.

Protocol 1: Safe Weighing and Transfer
  • Ventilation Validation: Before opening the chemical container, verify the fume hood face velocity is ≥100 fpm using a digital anemometer or a visual tissue test.

    • Causality: Actively pulls respiratory irritants (H335) away from the operator's breathing zone.

  • PPE Integrity Check: Perform an air-inflation test on your nitrile gloves to check for micro-punctures.

    • Causality: Halogenated pyridines can permeate compromised barriers, leading to localized dermatitis (H315)[3].

  • Static Discharge Mitigation: Wipe the exterior of the chemical container and the weighing balance with a damp, lint-free cloth. Use grounded, anti-static spatulas.

    • Causality: Fine sulfonamide powders accumulate static charge; mitigating this prevents spontaneous aerosolization upon opening the vessel.

  • Mass Transfer & Containment Validation: Transfer the solid. Once the desired mass is reached, seal both the primary and secondary containers inside the fume hood. Validate the seal by gently inverting the closed secondary container before transporting it across the lab.

Protocol 2: Emergency Spill Cleanup (Dry Powder)
  • Aerosol Suppression (Containment): Immediately cover the spilled powder with damp, lint-free absorbent pads (use water or a dilute surfactant).

    • Causality: Dry sweeping aerosolizes the compound, exacerbating inhalation risks (H335) and spreading contamination[3].

  • Mechanical Collection: Use a non-sparking, chemically inert scoop to transfer the damp mass into a pre-labeled, high-density polyethylene (HDPE) waste container.

  • Chemical Decontamination: Wipe the affected surface with a mild alkaline detergent solution (pH 8-9), followed by 70% isopropanol.

    • Causality: The slightly acidic nature of the sulfonamide group makes it highly soluble in mild alkaline conditions, ensuring complete residue removal[2].

  • Cleanliness Validation: Visually inspect the area under a bright, angled light source for any residual crystalline sheen. Repeat Step 3 if any glare is detected.

Section 4: Operational Workflow Diagram

Workflow Start 1. Ventilation Validation (Verify Fume Hood ≥100 fpm) PPE 2. PPE Integrity Check (Nitrile, P100, Goggles) Start->PPE Handle 3. Static-Mitigated Transfer (Anti-static tools) PPE->Handle Spill Spill Detected? Handle->Spill Cleanup 4a. Wet-Wipe Cleanup (Aerosol Suppression) Spill->Cleanup Yes Process 4b. Chemical Synthesis (Closed System) Spill->Process No Waste 5. Halogenated Waste Segregation (RCRA) Cleanup->Waste Process->Waste

Operational workflow and spill response for 2-Chloro-4,6-dimethylpyridine-3-sulfonamide.

Section 5: RCRA-Compliant Waste Disposal Plan

The disposal of pharmaceutical intermediates like 2-Chloro-4,6-dimethylpyridine-3-sulfonamide is strictly regulated to protect aquatic ecosystems and prevent the formation of toxic byproducts[5].

  • Strict Segregation: This compound must be segregated exclusively into "Halogenated Organic Waste" streams.

    • Causality: Mixing halogenated compounds (containing chlorine) with standard non-halogenated solvent waste can lead to the formation of highly toxic dioxins, sulfur oxides (SOx), and corrosive hydrogen chloride (HCl) gas during downstream incineration[3].

  • RCRA Compliance & Labeling: Ensure all waste containers are tightly sealed, stored in secondary containment trays away from strong oxidizing agents, and explicitly labeled with the accumulation start date and the specific chemical constituents (e.g., "Hazardous Waste - Halogenated Pyridine Sulfonamide")[5].

  • Disposal Execution: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup, providing them with the full chemical name and SDS data[5].

References

1.[1] Chemsrc. CAS#:294876-56-5 | 2-Chloro-4,6-dimethylpyridine-3-sulfonamide. Available at: 2. Sigma-Aldrich. Pyridine-3-sulfonamide | 2922-45-4. Available at: 3.[2] MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Available at: 4.[3] AK Scientific, Inc. 6-Chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide Safety Data Sheet. Available at: 5.[4] Jubilant Ingrevia. 2,3,5-Collidine Safety Data Sheet. Available at: 6.[5] Benchchem. Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. Available at:

Sources

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